molecular formula C7H6N2OS B122139 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 75001-31-9

6-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No.: B122139
CAS No.: 75001-31-9
M. Wt: 166.2 g/mol
InChI Key: MCWDDAAVFNMHKO-UHFFFAOYSA-N
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Description

6-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C7H6N2OS and its molecular weight is 166.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 315206. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
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InChI

InChI=1S/C7H6N2OS/c1-5-6(4-10)9-2-3-11-7(9)8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWDDAAVFNMHKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90317391
Record name 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
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Molecular Weight

166.20 g/mol
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CAS No.

75001-31-9
Record name 6-Methylimidazo[2,1-b]thiazole-5-carboxaldehyde
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Record name NSC 315206
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Record name 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
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Record name 6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclic heteroaromatic compound 6-methylimidazo[2,1-b]thiazole-5-carbaldehyde is a key synthetic intermediate in the development of novel therapeutic agents. Its scaffold is a recurring motif in compounds investigated for their anti-proliferative, anti-cancer, and antitubercular properties. This guide provides a comprehensive overview of its synthesis pathway, including detailed experimental protocols, quantitative data, and mechanistic diagrams to support research and development in medicinal chemistry.

Synthesis Pathway Overview

The synthesis of 6-methylimidazo[2,1-b]thiazole-5-carbaldehyde is a two-step process. The first step involves the construction of the core 6-methylimidazo[2,1-b]thiazole ring system through the condensation of 2-aminothiazole with an appropriate α-haloketone. The second step is the regioselective formylation of this bicyclic system at the 5-position using the Vilsmeier-Haack reaction.

Synthesis_Pathway cluster_0 Step 1: Ring Formation cluster_1 Step 2: Formylation 2-Aminothiazole 2-Aminothiazole 6-Methylimidazo[2,1-b]thiazole 6-Methylimidazo[2,1-b]thiazole 2-Aminothiazole->6-Methylimidazo[2,1-b]thiazole Condensation 3-Chloro-2-butanone 3-Chloro-2-butanone 3-Chloro-2-butanone->6-Methylimidazo[2,1-b]thiazole Target_Compound 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde 6-Methylimidazo[2,1-b]thiazole->Target_Compound Vilsmeier-Haack Reaction Vilsmeier_Reagent Vilsmeier Reagent (POCl3 + DMF) Vilsmeier_Reagent->Target_Compound Vilsmeier_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation DMF DMF Intermediate1 Adduct DMF->Intermediate1 POCl3 POCl3 POCl3->Intermediate1 Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->Vilsmeier_Reagent Elimination of PO2Cl2- Sigma_Complex Sigma Complex Vilsmeier_Reagent->Sigma_Complex Substrate 6-Methylimidazo[2,1-b]thiazole Substrate->Sigma_Complex Electrophilic Attack Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt Deprotonation Aldehyde 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde Iminium_Salt->Aldehyde Hydrolysis (Work-up)

An In-depth Technical Guide to 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde: Physicochemical Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of the heterocyclic compound 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde. This molecule, built upon the privileged imidazo[2,1-b]thiazole scaffold, is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its analogues, including anticancer and antimicrobial effects.[1][2] Information presented herein is a consolidation of available data on the target molecule and its close derivatives, aimed at facilitating further research and development.

Core Physicochemical Properties

Quantitative experimental data for 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde is not extensively available in the public domain. The following table summarizes its known molecular properties and provides placeholders for other key physicochemical parameters, which are yet to be determined experimentally.

PropertyValueReference
Molecular Formula C₇H₆N₂OS[3]
Molecular Weight 166.20 g/mol [3]
CAS Number 75001-31-9[3]
Appearance Not available
Melting Point Not available
Boiling Point Not available
Solubility Not available
pKa Not available
LogP Not available

Spectroscopic Characterization

  • ¹H NMR: The spectrum is expected to show a singlet for the methyl group protons (around δ 2.5-2.7 ppm), signals for the two protons on the thiazole and imidazole rings (in the aromatic region, likely between δ 7.0-8.5 ppm), and a characteristic singlet for the aldehyde proton at a downfield chemical shift (δ 9.5-10.5 ppm).

  • ¹³C NMR: The carbon spectrum would display signals for the methyl carbon, the aromatic carbons of the fused ring system, and a distinctive signal for the carbonyl carbon of the aldehyde group (typically in the δ 185-200 ppm range).

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch would be expected around 1680-1700 cm⁻¹. Other significant peaks would include C-H stretching and bending frequencies for the aromatic and methyl groups.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 166.20).

Experimental Protocols

The following sections detail a plausible synthetic route and standard characterization methodologies for 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde.

Synthesis via Vilsmeier-Haack Reaction

A common and effective method for the formylation of electron-rich heterocyclic systems is the Vilsmeier-Haack reaction.[6][7][8][9] This approach can be adapted for the synthesis of the title compound from the 6-methylimidazo[2,1-b]thiazole precursor.

Workflow for the Vilsmeier-Haack Synthesis

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Hydrolysis DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chlorodimethylformiminium chloride) DMF->Vilsmeier_Reagent POCl3 Phosphorus oxychloride (POCl3) POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Precursor 6-Methylimidazo[2,1-b]thiazole Precursor->Intermediate Product 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde Intermediate->Product Hydrolysis Hydrolysis Aqueous Workup (e.g., NaHCO3 solution)

Caption: Synthetic workflow for 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde.

Detailed Protocol:

  • Vilsmeier Reagent Preparation: In a round-bottom flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) to anhydrous N,N-dimethylformamide (DMF, 5 eq., serving as both reagent and solvent). Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Formylation: Dissolve 6-methylimidazo[2,1-b]thiazole (1 eq.) in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Isolation: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8. The crude product may precipitate and can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford the pure 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 400 or 500 MHz spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆.

  • Infrared (IR) Spectroscopy: The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) would be employed to confirm the elemental composition of the synthesized compound.

Biological Significance and Signaling Pathways

Derivatives of the 6-methylimidazo[2,1-b]thiazole scaffold have demonstrated significant potential as anticancer agents.[1][10] Notably, certain N'-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[11] Inhibition of VEGFR-2 signaling can disrupt tumor neovascularization, thereby suppressing tumor growth and metastasis.

The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling events that ultimately lead to endothelial cell proliferation, migration, and survival.

VEGFR-2 Signaling Pathway

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor 6-Methylimidazo[2,1-b]thiazole Derivative Inhibitor->VEGFR2 Inhibits Raf Raf PLCg->Raf AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: Inhibition of the VEGFR-2 signaling pathway by imidazo[2,1-b]thiazole derivatives.

This guide serves as a foundational resource for researchers interested in 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde. The notable biological activities of its derivatives, particularly as VEGFR-2 inhibitors, underscore the potential of this scaffold in the development of novel therapeutics. Further experimental investigation is warranted to fully elucidate the physicochemical properties and biological activity of the title compound itself.

References

An In-depth Technical Guide to 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde (CAS 75001-31-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde, bearing the CAS number 75001-31-9, is a pivotal heterocyclic building block in the landscape of medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and its significant role as a precursor to a diverse range of biologically active molecules. While the intrinsic bioactivity of the core molecule is not extensively documented, its derivatives have demonstrated promising antimicrobial and anticancer properties. This document details the synthetic routes, spectral characterization, and the experimental protocols for the utilization of this compound in the development of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde is a bicyclic heteroaromatic compound. Its structure consists of a fused imidazole and thiazole ring system, with a methyl group at position 6 and a formyl (carbaldehyde) group at position 5.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueSource
CAS Number 75001-31-9N/A
Molecular Formula C₇H₆N₂OS[1]
Molecular Weight 166.20 g/mol [1]
IUPAC Name 6-methylimidazo[2,1-b][2][3]thiazole-5-carbaldehydeN/A
Synonyms 5-Formyl-6-methylimidazo[2,1-b]thiazole, NSC 315206[1]
Melting Point 140-142 °C[1]
Appearance Solid (form may vary)N/A
Solubility Data not availableN/A

Synthesis

The primary synthetic route to 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring, in this case, the 6-methylimidazo[2,1-b]thiazole scaffold.

General Experimental Protocol: Vilsmeier-Haack Formylation

Starting Material: 6-Methylimidazo[2,1-b]thiazole

Reagents:

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Appropriate solvent (e.g., 1,2-dichloroethane or excess DMF)

  • Ice

  • Sodium bicarbonate solution or other suitable base for neutralization

Procedure:

  • The Vilsmeier reagent is prepared in situ by the slow addition of phosphorus oxychloride to chilled N,N-dimethylformamide under an inert atmosphere.

  • The starting material, 6-methylimidazo[2,1-b]thiazole, dissolved in a suitable solvent, is then added to the freshly prepared Vilsmeier reagent.

  • The reaction mixture is stirred at a controlled temperature (ranging from room temperature to elevated temperatures) for a period of time, which is monitored by thin-layer chromatography (TLC) to determine the completion of the reaction.

  • Upon completion, the reaction mixture is carefully poured onto crushed ice to decompose the excess Vilsmeier reagent.

  • The aqueous solution is then neutralized with a base, such as sodium bicarbonate, leading to the precipitation of the crude product.

  • The solid product is collected by filtration, washed with water, and dried.

  • Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography.

G cluster_synthesis Synthesis A 6-Methylimidazo[2,1-b]thiazole C Vilsmeier-Haack Reaction A->C B Vilsmeier Reagent (POCl3/DMF) B->C D 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde C->D

Spectral Data

Detailed spectral data for the title compound is not fully available in the public domain. However, based on the analysis of its derivatives, the following characteristic signals can be anticipated.

Table 2: Anticipated Spectral Data

TechniqueExpected Characteristics
¹H NMR - A singlet for the methyl group (CH₃) protons. - A singlet for the aldehydic proton (-CHO). - Signals corresponding to the protons on the imidazo[2,1-b]thiazole ring system.
¹³C NMR - A signal for the methyl carbon. - A signal for the carbonyl carbon of the aldehyde. - Signals for the carbon atoms of the heterocyclic rings.
IR (Infrared) - A strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1680-1700 cm⁻¹. - C-H stretching and bending vibrations. - C=C and C=N stretching vibrations of the aromatic rings.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound (166.20 m/z).

Biological Significance and Applications in Drug Discovery

6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde serves as a crucial intermediate in the synthesis of a wide array of derivatives with significant biological activities. The imidazo[2,1-b]thiazole scaffold is a recognized "privileged structure" in medicinal chemistry, known to interact with various biological targets.

Antimicrobial Activity

Derivatives synthesized from this core compound have been investigated for their antimicrobial properties. For instance, carbohydrazide derivatives have been synthesized and tested against a panel of bacteria and fungi. Some of these compounds have shown activity, particularly against Staphylococcus epidermidis.[4]

Anticancer Activity

A significant area of research has been the development of anticancer agents derived from 6-methylimidazo[2,1-b]thiazole-5-carbaldehyde. Various derivatives, including carbohydrazides and ureas, have been synthesized and evaluated against cancer cell lines.[2]

  • Mechanism of Action of Derivatives: Some of the synthesized derivatives have shown potent activity against breast cancer cell lines (MCF-7).[2] The mechanism of action for some of these derivatives is believed to involve the inhibition of key signaling pathways implicated in cancer progression. For example, certain derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.[2]

G cluster_core Core Compound cluster_derivatives Synthetic Derivatives cluster_targets Biological Targets of Derivatives Core 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde Antimicrobial Antimicrobial Agents Core->Antimicrobial Synthesis Anticancer Anticancer Agents Core->Anticancer Synthesis Bacteria Bacterial Strains (e.g., S. epidermidis) Antimicrobial->Bacteria Inhibition CancerCells Cancer Cell Lines (e.g., MCF-7) Anticancer->CancerCells Cytotoxicity VEGFR2 VEGFR-2 Signaling Pathway Anticancer->VEGFR2 Inhibition

Conclusion

6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde is a valuable and versatile synthetic intermediate. Its straightforward synthesis via the Vilsmeier-Haack reaction and the biological potential of its derivatives make it a compound of high interest for researchers in medicinal chemistry and drug discovery. Further investigation into the intrinsic biological activity of the core molecule and the development of novel derivatives targeting a broader range of diseases are promising avenues for future research.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 6-methylimidazo[2,1-b]thiazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages spectroscopic information from closely related analogs and established synthetic methodologies to present a robust analytical framework. The imidazo[2,1-b]thiazole scaffold is a privileged structure in drug discovery, known to exhibit a wide range of biological activities.

Predicted Spectroscopic Data

The structural confirmation of 6-methylimidazo[2,1-b]thiazole-5-carbaldehyde would rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The following tables summarize the predicted and analogous experimental data for the target molecule and its close derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.3 - 7.5d~4.5
H-3~7.9 - 8.1d~4.5
6-CH₃~2.6 - 2.8s-
5-CHO~9.9 - 10.2s-

Table 2: Analogous ¹H NMR Data for N′-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide Derivatives [1]

Compound6-CH₃ (s, 3H)H-Ar (imidazo[2,1-b]thiazole)
6a 2.657.41 (d, J=4.5 Hz), 8.21 (d, J=4.5 Hz)
6b 2.657.42 (d, J=4.1 Hz), 8.22 (d, J=4.0 Hz)
6c 2.687.39 (d, J=4.0 Hz), 8.26 (d, J=4.4 Hz)

Table 3: Predicted ¹³C NMR Spectroscopic Data for 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde

CarbonPredicted Chemical Shift (δ, ppm)
C-2~118 - 120
C-3~125 - 127
C-5~140 - 142
C-6~150 - 152
C-7a~135 - 137
6-CH₃~15 - 17
5-CHO~185 - 188

Table 4: Analogous ¹³C NMR Data for N′-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide Derivatives [1]

Compound6-CH₃C-imidazo[2,1-b]thiazole
6a 16.88115.41, 121.74, 137.52, 148.80, 152.63
6b 16.89115.54, 121.75, 139.05, 149.06, 152.81
6c 16.91115.53, 121.75, 136.48, 149.03, 152.80
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Table 5: Predicted IR and MS Data for 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde

Spectroscopic TechniqueFeaturePredicted Value
IR (cm⁻¹)C=O stretch (aldehyde)~1680 - 1700
C-H stretch (aldehyde)~2720, ~2820
C=N stretch~1630
C-S stretch~650 - 750
MS (m/z)[M]⁺180
[M-H]⁺179
[M-CHO]⁺151

Experimental Protocols

The synthesis of 6-methylimidazo[2,1-b]thiazole-5-carbaldehyde can be logically approached in two main stages: the construction of the core 6-methylimidazo[2,1-b]thiazole scaffold, followed by the introduction of the carbaldehyde group at the 5-position.

Synthesis of 6-Methylimidazo[2,1-b]thiazole

The synthesis of the imidazo[2,1-b]thiazole core is well-established and typically involves the condensation of 2-aminothiazole with an α-haloketone or a β-ketoester. For the 6-methyl derivative, ethyl 2-chloroacetoacetate is a suitable starting material.

Protocol:

  • Reaction Setup: To a solution of 2-aminothiazole (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add ethyl 2-chloroacetoacetate (1.1 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with a cold solvent (e.g., ethanol), and dried to yield the crude ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate. Further purification can be achieved by recrystallization.

Formylation of 6-Methylimidazo[2,1-b]thiazole at the 5-position (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic systems.[2] The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Protocol:

  • Preparation of Vilsmeier Reagent: In a two-necked round-bottom flask fitted with a dropping funnel and a calcium chloride guard tube, phosphorus oxychloride (1.5 eq) is taken in anhydrous DMF (5 mL) and cooled to 0 °C in an ice bath.

  • Reaction with Substrate: A solution of 6-methylimidazo[2,1-b]thiazole (1.0 eq) in anhydrous DMF (10 mL) is added dropwise to the Vilsmeier reagent with constant stirring, maintaining the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour and then heated to 60-70 °C for 2-3 hours.

  • Hydrolysis and Work-up: The reaction mixture is cooled and poured onto crushed ice with vigorous stirring. The solution is then neutralized with a saturated solution of sodium bicarbonate or sodium hydroxide until a precipitate is formed.

  • Purification: The crude product is filtered, washed with water, and dried. Purification is typically achieved by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Visualizations

Proposed Synthetic Pathway

G cluster_0 Synthesis of Core Structure cluster_1 Hydrolysis and Decarboxylation cluster_2 Vilsmeier-Haack Formylation 2-Aminothiazole 2-Aminothiazole 6-Methylimidazo[2,1-b]thiazole-5-carboxylate 6-Methylimidazo[2,1-b]thiazole-5-carboxylate 2-Aminothiazole->6-Methylimidazo[2,1-b]thiazole-5-carboxylate Reflux, Ethanol Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate->6-Methylimidazo[2,1-b]thiazole-5-carboxylate 6-Methylimidazo[2,1-b]thiazole 6-Methylimidazo[2,1-b]thiazole 6-Methylimidazo[2,1-b]thiazole-5-carboxylate->6-Methylimidazo[2,1-b]thiazole 1. NaOH, H₂O 2. H⁺, Heat 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde 6-Methylimidazo[2,1-b]thiazole->6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde POCl₃, DMF

Caption: Proposed synthetic route to 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde.

Structure Elucidation Workflow

G cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation cluster_2 Structure Confirmation Sample Sample NMR NMR Sample->NMR MS MS Sample->MS IR IR Sample->IR 1H_NMR_Data ¹H NMR Data (Chemical Shifts, Multiplicities, Coupling Constants) NMR->1H_NMR_Data 13C_NMR_Data ¹³C NMR Data (Number of Signals, Chemical Shifts) NMR->13C_NMR_Data MS_Data Mass Spectrum (Molecular Ion Peak, Fragmentation Pattern) MS->MS_Data IR_Data IR Spectrum (Functional Group Frequencies) IR->IR_Data Structure_Proposal Proposed Structure: 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde 1H_NMR_Data->Structure_Proposal 13C_NMR_Data->Structure_Proposal MS_Data->Structure_Proposal IR_Data->Structure_Proposal Final_Structure Confirmed Structure Structure_Proposal->Final_Structure Consistent Data

Caption: Logical workflow for the structure elucidation of the target compound.

References

The Multifaceted Biological Activities of Imidazo[2,1-b]thiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[2,1-b]thiazole scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the diverse biological properties of imidazo[2,1-b]thiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Anticancer Activity of Imidazo[2,1-b]thiazole Derivatives

Imidazo[2,1-b]thiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of crucial cellular processes such as tubulin polymerization and the modulation of key signaling pathways.

Quantitative Anticancer Data

The antiproliferative activity of various imidazo[2,1-b]thiazole derivatives is summarized in Table 1, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Imidazo[2,1-b]thiazole-benzimidazole conjugate (6d)A549 (Lung)1.08[1]
Imidazo[2,1-b]thiazole linked triazole conjugate (4h)A549 (Lung)0.78[2]
Benzo[d]imidazo[2,1-b]thiazole-chalcone conjugate (5u)MDA-MB-231 (Breast)1.2[3]
Imidazo[2,1-b]thiazole-based aryl hydrazone (9m)MDA-MB-231 (Breast)1.12[4]
Substituted imidazo[2,1-b]thiazole (26)A375P (Melanoma)Sub-micromolar[5]
Substituted imidazo[2,1-b]thiazole (27)A375P (Melanoma)Sub-micromolar[5]
Mechanism of Action: Tubulin Polymerization Inhibition and Apoptosis Induction

A primary mechanism by which several imidazo[2,1-b]thiazole derivatives exert their anticancer effects is through the disruption of microtubule dynamics. These compounds can inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death).[2][3] The induction of apoptosis is a key hallmark of effective anticancer agents.

The apoptotic pathway induced by imidazo[2,1-b]thiazole derivatives often involves the intrinsic or mitochondrial pathway. This is characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[2] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases that execute the apoptotic process.

cluster_0 Imidazo[2,1-b]thiazole Derivative cluster_1 Cellular Effects derivative Imidazo[2,1-b]thiazole Derivative tubulin Tubulin Polymerization Inhibition derivative->tubulin inhibits bax_up Bax Upregulation derivative->bax_up induces bcl2_down Bcl-2 Downregulation derivative->bcl2_down induces g2m_arrest G2/M Phase Cell Cycle Arrest tubulin->g2m_arrest leads to apoptosis Apoptosis g2m_arrest->apoptosis induces cytochrome_c Cytochrome c Release bax_up->cytochrome_c promotes bcl2_down->cytochrome_c inhibits inhibition of caspase_activation Caspase Activation cytochrome_c->caspase_activation activates caspase_activation->apoptosis executes

Caption: Anticancer mechanism of imidazo[2,1-b]thiazoles. (Within 100 characters)
Signaling Pathway Modulation

Imidazo[2,1-b]thiazole derivatives have been shown to interfere with critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways. These pathways are central to cell survival, proliferation, and growth. By inhibiting key kinases within these cascades, these compounds can effectively halt tumor progression.

cluster_0 Growth Factor Signaling cluster_1 PI3K/Akt/mTOR Pathway cluster_2 MAPK Pathway cluster_3 Cellular Response receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k activates ras Ras receptor->ras activates akt Akt pi3k->akt activates mtor mTOR akt->mtor activates response Cell Proliferation, Survival, Growth mtor->response promotes raf Raf ras->raf activates mek MEK raf->mek activates erk ERK mek->erk activates erk->response promotes derivative Imidazo[2,1-b]thiazole Derivative derivative->pi3k inhibits derivative->raf inhibits

Caption: Inhibition of cancer signaling pathways. (Within 100 characters)

Antimicrobial Activity of Imidazo[2,1-b]thiazole Derivatives

The emergence of multidrug-resistant pathogens presents a significant global health challenge. Imidazo[2,1-b]thiazole derivatives have shown promising activity against a range of bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. Table 2 presents the MIC values of selected imidazo[2,1-b]thiazole derivatives against various microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Imidazo[2,1-b]thiazole derivative (4a1)Mycobacterium tuberculosis H37Rv1.6[6]
Imidazo[2,1-b]thiazole derivative (4a2)Mycobacterium tuberculosis H37Rv1.6[6]
Imidazo[2,1-b]thiazole derivative (4b3)Mycobacterium tuberculosis H37Rv1.6[6]
Imidazo[2,1-b]thiazole derivative (4b4)Mycobacterium tuberculosis H37Rv1.6[6]
Imidazo[2,1-b]thiazole derivative (4d5)Mycobacterium tuberculosis H37Rv1.6[6]
Imidazo[2,1-b]thiazole derivative (4e4)Mycobacterium tuberculosis H37Rv1.6[6]
Imidazo[2,1-b]thiazole derivative (4a2)Candida albicans25[6]
Imidazo[2,1-b]thiazole derivative (4b4)Candida albicans25[6]
Imidazo[2,1-b]thiazole derivative (4c4)Candida albicans25[6]
Imidazo[2,1-b]thiazole derivative (4d2)Candida albicans25[6]
Benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide (5b, 5d, 5h)Mycobacterium tuberculosis H37Rv1.6[7]
2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamideStaphylococcus aureus6.25[7]
2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamideBacillus subtilis6.25[7]

Anti-inflammatory Activity of Imidazo[2,1-b]thiazole Derivatives

Chronic inflammation is a key contributor to a variety of diseases. Imidazo[2,1-b]thiazole derivatives have been investigated for their anti-inflammatory properties, with studies demonstrating their ability to modulate inflammatory pathways.

Quantitative Anti-inflammatory Data

The anti-inflammatory effects of these compounds are often evaluated in vivo using models such as carrageenan-induced paw edema. Table 3 summarizes the percentage inhibition of edema by representative derivatives.

Compound/DerivativeDose (mg/kg)Inhibition of Edema (%) at 3hReference
2,6-diaryl-imidazo[2,1-b][3][8][9]thiadiazole (5c)20> Diclofenac[10]
2,6-diaryl-imidazo[2,1-b][3][8][9]thiadiazole (5g)20Comparable to Diclofenac[10]
2,6-diaryl-imidazo[2,1-b][3][8][9]thiadiazole (5i)20Comparable to Diclofenac[10]
2,6-diaryl-imidazo[2,1-b][3][8][9]thiadiazole (5j)20Comparable to Diclofenac[10]
Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory activity of imidazo[2,1-b]thiazole derivatives is often attributed to their ability to inhibit key inflammatory mediators and signaling pathways. A central player in inflammation is the transcription factor NF-κB, which controls the expression of numerous pro-inflammatory genes. Some imidazo[2,1-b]thiazole derivatives have been shown to suppress the activation of the NF-κB pathway.

cluster_0 Inflammatory Stimuli cluster_1 NF-κB Signaling Pathway cluster_2 Cellular Response stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) ikk IKK Complex stimuli->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB ikb->nfkb releases nfkb_nucleus NF-κB (nucleus) nfkb->nfkb_nucleus translocates response Expression of Pro-inflammatory Genes nfkb_nucleus->response induces derivative Imidazo[2,1-b]thiazole Derivative derivative->ikk inhibits

Caption: Inhibition of the NF-κB inflammatory pathway. (Within 100 characters)

Experimental Protocols

To facilitate further research and ensure reproducibility, this section provides detailed methodologies for key experiments cited in the evaluation of imidazo[2,1-b]thiazole derivatives.

General Synthesis of Imidazo[2,1-b]thiazole Derivatives

A common synthetic route to imidazo[2,1-b]thiazoles involves the reaction of a 2-aminothiazole with an α-haloketone.

start 2-Aminothiazole + α-Haloketone reaction Reaction in a suitable solvent (e.g., ethanol) start->reaction reflux Reflux for a specified time (e.g., 24 hours) reaction->reflux workup Reaction work-up: - Cooling - Filtration - Washing reflux->workup purification Purification: - Recrystallization or - Column chromatography workup->purification product Imidazo[2,1-b]thiazole Derivative purification->product

Caption: General synthesis workflow for imidazo[2,1-b]thiazoles. (Within 100 characters)

Protocol:

  • To a solution of the appropriate 2-aminothiazole in a suitable solvent (e.g., ethanol), add the corresponding α-haloketone.

  • The reaction mixture is typically refluxed for a period ranging from a few hours to 24 hours.

  • After completion of the reaction (monitored by thin-layer chromatography), the mixture is cooled to room temperature.

  • The resulting precipitate is collected by filtration, washed with a suitable solvent, and dried.

  • Further purification can be achieved by recrystallization or column chromatography to yield the desired imidazo[2,1-b]thiazole derivative.[11]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the imidazo[2,1-b]thiazole derivatives and incubate for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.[1]

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Prepare a two-fold serial dilution of the imidazo[2,1-b]thiazole derivatives in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.

Protocol:

  • Administer the imidazo[2,1-b]thiazole derivative or a control vehicle to experimental animals (e.g., rats) orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce inflammation.

  • Measure the paw volume or thickness at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.

  • Calculate the percentage inhibition of edema for the treated groups compared to the control group.[10]

Tubulin Polymerization Assay

This assay measures the ability of a compound to interfere with the assembly of microtubules.

Protocol:

  • A fluorescence-based in vitro tubulin polymerization assay is performed using a commercially available kit.

  • The reaction mixture typically contains purified tubulin, a fluorescence reporter, and GTP in a polymerization buffer.

  • The test compounds are added to the reaction mixture.

  • The polymerization of tubulin is monitored by measuring the increase in fluorescence over time as the reporter incorporates into the polymerizing microtubules.

  • The inhibitory effect of the compound is determined by comparing the polymerization curve to that of a control.[1]

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

Protocol:

  • Treat cancer cells with the imidazo[2,1-b]thiazole derivative for a specified time.

  • Lyse the cells to extract total proteins.

  • Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Probe the membrane with primary antibodies specific for apoptotic markers (e.g., Bax, Bcl-2, cleaved caspase-3).

  • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the protein bands using a chemiluminescent substrate and visualize the results.[2]

Conclusion and Future Perspectives

The imidazo[2,1-b]thiazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The derivatives of this heterocyclic system have demonstrated potent anticancer, antimicrobial, and anti-inflammatory activities, underpinned by diverse mechanisms of action. The structure-activity relationship studies, though not exhaustively detailed here, consistently point towards the significant influence of substituents on the biological activity, offering a clear path for rational drug design and optimization.[7][8][12][13]

Future research should focus on the continued exploration of the chemical space around the imidazo[2,1-b]thiazole nucleus to identify compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Further elucidation of their mechanisms of action, particularly the identification of specific molecular targets, will be crucial for their clinical translation. The comprehensive data and protocols presented in this technical guide are intended to support and accelerate these endeavors, ultimately contributing to the discovery of new and effective treatments for a range of human diseases.

References

6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde, a heterocyclic compound with significant potential in medicinal chemistry. This document details its physicochemical properties, and explores the synthesis, biological activities, and potential mechanisms of action of its derivatives, which are under investigation for their therapeutic properties.

Core Compound Properties

6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde is a bicyclic molecule containing both imidazole and thiazole rings. This structural motif is a common scaffold in the development of novel therapeutic agents.

PropertyValue
Molecular Formula C₇H₆N₂OS
Molecular Weight 166.20 g/mol
CAS Number 75001-31-9
IUPAC Name 6-methylimidazo[2,1-b]thiazole-5-carbaldehyde

Synthesis of Imidazo[2,1-b]thiazole Derivatives

General Experimental Protocol for the Synthesis of 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide Derivatives:

  • Synthesis of the Core Scaffold: The initial step involves the construction of the 6-methylimidazo[2,1-b]thiazole ring system. This is often achieved through the reaction of a substituted thiazole with an alpha-haloketone.

  • Formation of the Hydrazide: The carbohydrazide moiety is introduced by reacting an ester derivative of the core scaffold with hydrazine hydrate. The reaction mixture is typically heated under reflux for several hours.

  • Condensation with Aldehydes/Ketones: The synthesized hydrazide is then dissolved in a suitable solvent, such as ethanol, and reacted with various aromatic or aliphatic aldehydes or ketones in the presence of a catalytic amount of acid. This condensation reaction yields the final Schiff base derivatives.

  • Purification: The resulting products are purified using standard techniques such as filtration, washing with appropriate solvents, and recrystallization to obtain the final compounds in high purity.

Characterization of the synthesized compounds is typically performed using spectroscopic methods like IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry, along with elemental analysis.[1][2]

Biological Activity and Therapeutic Potential

Derivatives of 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde have demonstrated a range of biological activities, highlighting the therapeutic potential of this chemical scaffold.

Anticancer Activity

Several studies have focused on the anticancer properties of imidazo[2,1-b]thiazole derivatives. These compounds have shown efficacy against various cancer cell lines.

Anti-Proliferative Activity of N'-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides against MCF-7 Breast Cancer Cells [3]

CompoundIC₅₀ (µM) vs. MCF-7VEGFR-2 Inhibition IC₅₀ (µM)
N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide8.380.33
Sorafenib (Reference)7.550.09

One of the key mechanisms of action for the anticancer effects of these derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] VEGFR-2 is a crucial tyrosine kinase receptor involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] By inhibiting VEGFR-2, these compounds can disrupt the blood supply to tumors, thereby impeding their growth.

Furthermore, some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This is achieved through the upregulation of pro-apoptotic proteins such as Bax, caspase 8, caspase 9, and cytochrome C, and the downregulation of the anti-apoptotic protein Bcl-2.[3] These compounds can also cause cell cycle arrest, typically at the G2/M phase, preventing cancer cells from dividing and proliferating.[3]

Another avenue of anticancer activity for imidazo[2,1-b]thiazole-based compounds is the targeting of microtubules.[4] Certain conjugates of imidazo[2,1-b]thiazole with benzimidazole have displayed significant cytotoxicity by inhibiting tubulin polymerization, a process vital for cell division.[4]

Antimicrobial Activity

Derivatives of 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide have also been investigated for their antimicrobial properties.[1][2] Some compounds have shown activity against various bacterial and fungal strains, including Staphylococcus epidermidis.[1] The development of new antimicrobial agents is a critical area of research due to the increasing prevalence of antibiotic-resistant pathogens.

Signaling Pathways and Mechanisms of Action

The biological effects of 6-methylimidazo[2,1-b]thiazole derivatives are mediated through their interaction with specific cellular signaling pathways. A key pathway implicated in their anticancer activity is the VEGFR-2 signaling cascade.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Apoptosis Apoptosis Compound Imidazo[2,1-b]thiazole Derivative Compound->VEGFR2 Inhibits Compound->Apoptosis Induces

Caption: VEGFR-2 signaling pathway and the inhibitory action of imidazo[2,1-b]thiazole derivatives.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of new therapeutic agents based on the 6-methylimidazo[2,1-b]thiazole scaffold follows a structured experimental workflow.

Drug_Discovery_Workflow Synthesis Synthesis of Imidazo[2,1-b]thiazole Derivatives Purification Purification and Characterization (NMR, MS) Synthesis->Purification Screening In Vitro Biological Screening (e.g., Anticancer, Antimicrobial) Purification->Screening IC50 Determination of IC₅₀ Values Screening->IC50 Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition, Apoptosis Assay) IC50->Mechanism InVivo In Vivo Animal Studies Mechanism->InVivo Toxicity Toxicity and Pharmacokinetic Studies InVivo->Toxicity Lead Lead Optimization Toxicity->Lead Clinical Pre-clinical and Clinical Development Lead->Clinical

Caption: A typical drug discovery workflow for imidazo[2,1-b]thiazole derivatives.

Conclusion

6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde and its derivatives represent a promising class of compounds with significant potential for the development of new therapeutic agents. Their demonstrated anticancer and antimicrobial activities, coupled with a growing understanding of their mechanisms of action, make them attractive candidates for further research and development in the pharmaceutical industry. Future studies should focus on optimizing the lead compounds to enhance their efficacy and safety profiles, with the ultimate goal of translating these findings into clinical applications.

References

The Imidazo[2,1-b]thiazole Core: A Journey from Anthelmintic Discovery to Broad-Spectrum Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[2,1-b]thiazole scaffold is a fused heterocyclic ring system that has emerged as a "privileged" structure in medicinal chemistry. Its journey began with the landmark discovery of the potent anthelmintic agent, tetramisole, and its more active levorotatory enantiomer, levamisole, in 1966 by researchers at Janssen Pharmaceutica.[1] Since this initial breakthrough, the versatile imidazo[2,1-b]thiazole core has been the subject of extensive synthetic exploration, leading to the discovery of a vast array of derivatives with a wide spectrum of biological activities, including immunomodulatory, anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the discovery, history, and key developments of imidazo[2,1-b]thiazole compounds, with a focus on their synthesis, biological evaluation, and mechanisms of action.

The Initial Discovery: Tetramisole and Levamisole

The story of imidazo[2,1-b]thiazoles in medicine is intrinsically linked to the development of tetramisole, chemically known as (±)-2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole.[2] Synthesized in 1966, this racemic mixture was identified as a potent, broad-spectrum anthelmintic.[2] Subsequent resolution of the racemate revealed that the anthelmintic activity resided almost exclusively in the levorotatory isomer, levamisole ((S)-2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole).[1] Levamisole was found to be approximately twice as active as the racemic mixture.[3]

Mechanism of Anthelmintic Action

Levamisole exerts its anthelmintic effect by acting as a specific agonist of nicotinic acetylcholine receptors (nAChRs) in parasitic nematodes.[1][4] This agonistic activity leads to the persistent stimulation and depolarization of the nematode muscle cells, resulting in a spastic paralysis of the worms, which are then expelled from the host's gastrointestinal tract.[1][4]

Expansion of Biological Activities

Beyond its initial application as an anthelmintic, levamisole was discovered to possess significant immunomodulatory properties, capable of restoring compromised immune functions.[5][6][7] This discovery opened up new therapeutic avenues for imidazo[2,1-b]thiazole derivatives. Over the decades, medicinal chemists have synthesized and screened numerous analogues, revealing a remarkable diversity of pharmacological effects.

Immunomodulatory Effects

Levamisole's immunomodulatory action is thought to involve the mimicry of the thymic hormone thymopoietin, thereby influencing various components of the immune system.[5][6] It can enhance T-cell responses, potentiate monocyte and macrophage function, and increase neutrophil mobility and chemotaxis.[6][7]

Anticancer Activity

More recently, the imidazo[2,1-b]thiazole scaffold has been extensively investigated for its anticancer potential. Derivatives have been shown to act through various mechanisms, including:

  • Pan-RAF Inhibition: Certain imidazo[2,1-b]thiazole derivatives have been identified as potent inhibitors of RAF kinases, key components of the MAPK/ERK signaling pathway, which is often hyperactivated in cancers like melanoma.[8][9]

  • Microtubule Destabilization: Other analogues have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][11][12]

  • Focal Adhesion Kinase (FAK) Inhibition: Some derivatives have been investigated as potential inhibitors of FAK, a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival.[13]

The broad range of biological activities has solidified the imidazo[2,1-b]thiazole core as a valuable template for the design and development of new therapeutic agents.

Synthesis of the Imidazo[2,1-b]thiazole Core

The synthesis of the imidazo[2,1-b]thiazole ring system is typically achieved through the condensation of a 2-aminothiazole derivative with an α-haloketone. The original synthesis of tetramisole and its derivatives involved several key approaches.

General Synthetic Workflow

The following diagram illustrates a common synthetic route to the imidazo[2,1-b]thiazole core.

G General Synthetic Scheme for Imidazo[2,1-b]thiazoles cluster_reactants Starting Materials cluster_process Reaction cluster_product Product aminothiazole 2-Aminothiazole Derivative condensation Condensation/ Cyclization aminothiazole->condensation haloketone α-Haloketone haloketone->condensation imidazothiazole Imidazo[2,1-b]thiazole Core condensation->imidazothiazole

Caption: A generalized workflow for the synthesis of the imidazo[2,1-b]thiazole scaffold.

Experimental Protocols

Synthesis of 2,3,5,6-Tetrahydro-6-phenylimidazo[2,1-b]thiazole (Tetramisole)

One of the early reported methods for the synthesis of tetramisole involves the following steps:

  • Reaction of 2-imino-3-(2'-chloro-2'-phenylethyl)thiazolidine hydrochloride with a base: A mixture of 2-imino-3-(2'-chloro-2'-phenylethyl)thiazolidine hydrochloride (27.7 g) and 200 ml of 2N sodium carbonate solution is heated on a steam bath for 1 hour.[14]

  • Isolation of the product: During the heating, an oil forms which solidifies upon cooling.[14]

  • Purification: The crude solid is separated and recrystallized from 20% aqueous ethanol to yield the pure tetramisole base.[14]

  • Formation of the hydrochloride salt: The base is dissolved in ethanol, and the solution is saturated with dry hydrogen chloride gas to precipitate the hydrochloride salt.[14]

Synthesis of Levamisole Free Base from its Hydrochloride Salt

For experimental purposes, the free base of levamisole can be prepared from its commercially available hydrochloride salt:

  • Suspension and Basification: Levamisole hydrochloride (2.00 g, 8.31 mmol) is suspended in diethyl ether (50 mL).[15] Concentrated aqueous sodium hydroxide (10 mL, 35%) and water (15 mL) are added to the suspension.[15]

  • Extraction: The mixture is extracted with diethyl ether (4 x 20 mL).[15]

  • Drying and Concentration: The combined organic extracts are dried over sodium sulfate, filtered, and concentrated under vacuum to yield the levamisole free base as a colorless syrup.[15]

Quantitative Biological Data

The following table summarizes the in vitro activity of selected imidazo[2,1-b]thiazole derivatives against various cancer cell lines.

Compound IDTarget/MechanismCell LineIC50 (µM)Reference
27c Pan-RAF InhibitorA375 (Melanoma)Not specified in snippet[9]
38a Pan-RAF InhibitorA375 (Melanoma)Not specified in snippet[9]
6d Microtubule TargetingA549 (Lung)1.08[16]
11x Microtubule TargetingA549 (Lung)0.64 - 1.44[10]
5d Microtubule TargetingMDA-MB-231 (Breast)1.3[11]
5u Microtubule TargetingMDA-MB-231 (Breast)1.2[11]
9i Apoptosis InductionMDA-MB-231 (Breast)1.65[17]
9m Apoptosis InductionMDA-MB-231 (Breast)1.12[17]

Key Signaling Pathways

The RAF-MEK-ERK Signaling Pathway

Several imidazo[2,1-b]thiazole derivatives have been developed as inhibitors of the RAF-MEK-ERK pathway, a critical signaling cascade in cell proliferation and survival.

G Imidazo[2,1-b]thiazole Inhibition of the RAF-MEK-ERK Pathway cluster_pathway MAPK/ERK Signaling Cascade cluster_inhibitor Inhibition RAS RAS RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Imidazothiazole Imidazo[2,1-b]thiazole Derivative Imidazothiazole->RAF Inhibits

Caption: Inhibition of the RAF-MEK-ERK signaling pathway by imidazo[2,1-b]thiazole derivatives.

Microtubule Polymerization Inhibition Assay Workflow

The following diagram outlines a typical workflow for assessing the microtubule-destabilizing activity of imidazo[2,1-b]thiazole compounds.

G Workflow for Tubulin Polymerization Assay cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Tubulin Purified Tubulin Mix Combine Reactants Tubulin->Mix Compound Imidazo[2,1-b]thiazole Compound Compound->Mix Buffer Polymerization Buffer (with GTP & fluorescent reporter) Buffer->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Fluorescence over time Incubate->Measure Plot Plot Fluorescence vs. Time Measure->Plot IC50 Calculate IC50 Plot->IC50

Caption: A typical experimental workflow for a fluorescence-based tubulin polymerization assay.

Conclusion and Future Perspectives

The imidazo[2,1-b]thiazole scaffold has proven to be a remarkably fruitful starting point for the discovery of new therapeutic agents. From its origins as a potent anthelmintic to its current status as a versatile platform for the development of anticancer, immunomodulatory, and other targeted therapies, the journey of this heterocyclic system highlights the power of medicinal chemistry in unlocking the therapeutic potential of novel chemical entities. The diverse mechanisms of action exhibited by its derivatives underscore the rich structure-activity relationships that can be explored. Future research in this area will likely focus on the development of more selective and potent analogues with improved pharmacokinetic and safety profiles, as well as the exploration of novel therapeutic applications for this enduringly important class of compounds.

References

Potential Therapeutic Targets of 6-Methylimidazo[2,1-b]thiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential therapeutic targets of derivatives of 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde. While direct biological data on the parent carbaldehyde is limited in publicly available literature, extensive research has been conducted on its derivatives, revealing significant potential in oncology and infectious diseases. This document summarizes the key findings, focusing on the identified molecular targets, quantitative biological activity, and the experimental methodologies employed in these investigations.

Core Therapeutic Areas and Molecular Targets

Derivatives of the 6-Methylimidazo[2,1-b]thiazole scaffold have demonstrated promising activity primarily in two therapeutic areas: oncology and microbiology. The main molecular targets identified to date are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and tubulin, both critical for cancer progression. Additionally, some derivatives have shown inhibitory effects against various bacterial and fungal strains.

Anticancer Activity

The anticancer properties of 6-Methylimidazo[2,1-b]thiazole derivatives have been explored against a range of human cancer cell lines, including melanoma, breast, and lung cancer. Two primary mechanisms of action have been elucidated:

  • VEGFR-2 Inhibition: Certain carbohydrazide derivatives of 6-Methylimidazo[2,1-b]thiazole have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis. By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth and metastasis. This inhibition triggers downstream apoptotic pathways.

  • Tubulin Polymerization Inhibition: Imidazo[2,1-b]thiazole-benzimidazole conjugates have been shown to target the colchicine-binding site on β-tubulin.[1] This interaction disrupts microtubule dynamics, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1]

Antimicrobial Activity

Carbohydrazide derivatives of 6-Methylimidazo[2,1-b]thiazole have also been evaluated for their antimicrobial properties. Some compounds have exhibited inhibitory activity against Staphylococcus epidermidis and Mycobacterium tuberculosis.[2]

Data Presentation: Biological Activity

The following tables summarize the quantitative data for the biological activity of various 6-Methylimidazo[2,1-b]thiazole derivatives.

Table 1: Anticancer Activity of 6-Methylimidazo[2,1-b]thiazole Derivatives

Compound ClassDerivativeTarget Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazidesN′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide (6i)MCF-7 (Breast)8.38 ± 0.62Sorafenib7.55
N′-(5-fluoro-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide (6b)MCF-7 (Breast)11.50 ± 0.52Sorafenib7.55
N′-(1-butyl-5-fluoro-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide (6j)MCF-7 (Breast)11.67 ± 0.52Sorafenib7.55
Imidazo[2,1-b]thiazole-benzimidazole ConjugatesConjugate 6dA549 (Lung)1.08--
Imidazo[2,1-b]thiazole linked triazole conjugatesConjugate 4gA549 (Lung)0.92--
Conjugate 4hA549 (Lung)0.78--

Table 2: VEGFR-2 Inhibition by a 6-Methylimidazo[2,1-b]thiazole Derivative

CompoundTargetIC50 (µM)Reference CompoundReference IC50 (µM)
N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazideVEGFR-20.33Sorafenib0.09

Table 3: Tubulin Polymerization Inhibition by an Imidazo[2,1-b]thiazole Conjugate

CompoundTargetIC50 (µM)
Imidazo[2,1-b]thiazole-benzimidazole conjugate 6dTubulin assembly1.68

Table 4: Antimicrobial Activity of 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide Derivatives

CompoundTarget OrganismMIC (µg/mL)
Derivative 4dStaphylococcus epidermidis ATCC 1222819.5
Derivative 4fStaphylococcus epidermidis ATCC 1222839

Signaling Pathways and Mechanisms of Action

The anticancer effects of 6-Methylimidazo[2,1-b]thiazole derivatives are mediated through distinct signaling pathways, primarily the VEGFR-2 and tubulin polymerization pathways.

VEGFR-2 Signaling Pathway Inhibition

Inhibition of VEGFR-2 by these derivatives disrupts downstream signaling cascades, including the PI3K/AKT/mTOR and Raf/MEK/ERK pathways. This disruption inhibits cell proliferation and survival, ultimately leading to apoptosis. The induction of apoptosis is characterized by the upregulation of pro-apoptotic proteins such as Bax, caspase-8, caspase-9, and cytochrome c, and the downregulation of the anti-apoptotic protein Bcl-2.

VEGFR2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Apoptosis Apoptosis mTOR->Apoptosis Inhibits Survival Signals Bax Bax (Pro-apoptotic) Bcl2->Bax Casp9 Caspase-9 Bax->Casp9 Casp3 Caspase-3 Casp9->Casp3 Casp3->Apoptosis Imidazothiazole 6-Methylimidazo[2,1-b]thiazole Derivative Imidazothiazole->VEGFR2 Inhibits Tubulin_inhibition cluster_cell_cycle Cell Cycle cluster_mechanism Mechanism of Action G1 G1 Phase S S Phase G1->S G2M G2/M Phase S->G2M G2M->G1 Apoptosis Apoptosis G2M->Apoptosis Prolonged Arrest Leads to Tubulin Tubulin Dimers Microtubules Microtubule Polymerization Tubulin->Microtubules Tubulin->Microtubules MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle MitoticSpindle->G2M progression Imidazothiazole Imidazo[2,1-b]thiazole Derivative Imidazothiazole->Tubulin Binds to Colchicine Site

References

An In-depth Technical Guide to the Derivatives of 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and biological activities of derivatives based on the 6-methylimidazo[2,1-b]thiazole-5-carbaldehyde core. This scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer and antimicrobial effects. This document details the synthetic pathways to access these compounds, summarizes their biological data in structured tables, provides detailed experimental protocols, and visualizes key mechanisms of action and synthetic workflows.

Core Synthesis: Vilsmeier-Haack Formylation

The foundational step for accessing the derivatives discussed herein is the synthesis of the core intermediate, 6-methylimidazo[2,1-b]thiazole-5-carbaldehyde. This is reliably achieved through the Vilsmeier-Haack reaction, which introduces a formyl group at the C5 position of the 6-methylimidazo[2,1-b]thiazole ring system.

Experimental Protocol: Synthesis of 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde

A solution of Vilsmeier-Haack reagent is prepared by adding phosphorus oxychloride (POCl₃) dropwise to N,N-dimethylformamide (DMF) at 0°C with constant stirring. To this reagent, 6-methylimidazo[2,1-b]thiazole is added portion-wise, maintaining the low temperature. The reaction mixture is then stirred at room temperature before being heated to 60-80°C for several hours. Upon completion, the mixture is poured onto crushed ice and neutralized with a basic solution, such as sodium hydroxide, leading to the precipitation of the crude product. The solid is then filtered, washed, and purified, typically by recrystallization from a suitable solvent like ethanol, to yield the desired 6-methylimidazo[2,1-b]thiazole-5-carbaldehyde.[1][2]

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product 6-Methylimidazo[2,1-b]thiazole 6-Methylimidazo[2,1-b]thiazole Formylation Formylation 6-Methylimidazo[2,1-b]thiazole->Formylation Vilsmeier-Haack Reagent (POCl3/DMF) Vilsmeier-Haack Reagent (POCl3/DMF) Vilsmeier-Haack Reagent (POCl3/DMF)->Formylation Work-up Work-up Formylation->Work-up 1. Ice Quenching 2. Neutralization Purification Purification Work-up->Purification Recrystallization 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde Purification->6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde

Figure 1: Synthetic workflow for the Vilsmeier-Haack formylation.

Derivatization of the 5-Carbaldehyde

The aldehyde functional group at the C5 position is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives. Key reactions include the formation of Schiff bases, chalcones, and products of Knoevenagel condensation.

Schiff Base Derivatives

Condensation of the 5-carbaldehyde with various primary amines or hydrazides readily forms Schiff bases (imines) or hydrazones, respectively. These derivatives have shown significant biological potential.

Equimolar amounts of 6-methylimidazo[2,1-b]thiazole-5-carbaldehyde and the desired amine or hydrazide are dissolved in a suitable solvent, such as ethanol or methanol. A catalytic amount of glacial acetic acid is often added to facilitate the reaction. The mixture is then refluxed for a period of 2 to 16 hours.[3][4] The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with a cold solvent, and recrystallized to afford the pure Schiff base derivative.

Chalcone Derivatives

Chalcones, characterized by the α,β-unsaturated ketone moiety, are synthesized via the Claisen-Schmidt condensation of the 5-carbaldehyde with an appropriate ketone. These compounds are well-known for their broad spectrum of biological activities.

To a solution of 6-methylimidazo[2,1-b]thiazole-5-carbaldehyde and a substituted acetophenone in ethanol, an aqueous solution of a base, such as potassium hydroxide or sodium hydroxide, is added dropwise at a low temperature. The reaction mixture is stirred at room temperature for several hours. The resulting precipitate is filtered, washed with water to remove excess base, and then recrystallized from a suitable solvent to yield the pure chalcone derivative.[5]

Knoevenagel Condensation Products

The Knoevenagel condensation of the 5-carbaldehyde with active methylene compounds, such as thiazolidine-2,4-dione, provides another class of derivatives with therapeutic potential.

A mixture of 6-methylimidazo[2,1-b]thiazole-5-carbaldehyde, an active methylene compound (e.g., thiazolidine-2,4-dione), and a catalytic amount of a base like piperidine or piperidine-acetate is refluxed in a solvent such as toluene or ethanol for 2 to 4 hours.[6] The solid product that forms upon cooling is collected by filtration, washed, and purified by recrystallization.

G cluster_reactions Derivatization Reactions cluster_products Derivative Classes Core 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde Schiff Base Formation Schiff Base Formation Core->Schiff Base Formation + R-NH2 / R-NHNH2 Claisen-Schmidt Condensation Claisen-Schmidt Condensation Core->Claisen-Schmidt Condensation + R-C(O)CH3 Knoevenagel Condensation Knoevenagel Condensation Core->Knoevenagel Condensation + Active Methylene Compound Schiff Bases / Hydrazones Schiff Bases / Hydrazones Schiff Base Formation->Schiff Bases / Hydrazones Chalcones Chalcones Claisen-Schmidt Condensation->Chalcones Thiazolidinones Thiazolidinones Knoevenagel Condensation->Thiazolidinones

Figure 2: Key derivatization pathways from the core aldehyde.

Biological Properties and Mechanisms of Action

Derivatives of 6-methylimidazo[2,1-b]thiazole-5-carbaldehyde have demonstrated significant potential as both anticancer and antimicrobial agents. Their mechanisms of action often involve targeting key cellular processes.

Anticancer Activity

The anticancer properties of these derivatives are frequently attributed to their ability to inhibit crucial signaling pathways involved in tumor growth and proliferation, as well as their interference with the cell division machinery.

Several derivatives, particularly N'-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides, have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7][8][9] Inhibition of this receptor tyrosine kinase blocks the downstream signaling cascade, leading to a reduction in angiogenesis, a critical process for tumor growth and metastasis. The binding of VEGF-A to VEGFR-2 typically activates pathways such as the PLCγ-PKC-Raf-MEK-ERK (MAPK) and the PI3K-Akt pathways, which promote endothelial cell proliferation, survival, and migration.[10][11]

G Derivative Imidazo[2,1-b]thiazole Derivative VEGFR2 VEGFR-2 Derivative->VEGFR2 Inhibition PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival Akt->Proliferation Migration Cell Migration Akt->Migration MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis

Figure 3: Inhibition of the VEGFR-2 signaling pathway.

Certain chalcone conjugates of the imidazo[2,1-b]thiazole scaffold act as microtubule-targeting agents.[5] They inhibit the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle. This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death).

G Derivative Imidazo[2,1-b]thiazole -Chalcone Conjugate Tubulin Tubulin Dimers Derivative->Tubulin Inhibition of Polymerization Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle CellCycle G2/M Phase Arrest Spindle->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Figure 4: Mechanism of microtubule destabilization.

Antimicrobial Activity

The antimicrobial potential of these derivatives is often linked to the inhibition of essential bacterial enzymes that are absent in eukaryotes, making them selective targets.

Some 5,6-dihydroimidazo[2,1-b]thiazole derivatives have been shown to inhibit bacterial DNA gyrase.[12][13] This enzyme is a type II topoisomerase responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Inhibition of DNA gyrase leads to a disruption of these processes, ultimately resulting in bacterial cell death.

G Derivative Imidazo[2,1-b]thiazole Derivative DNAGyrase Bacterial DNA Gyrase Derivative->DNAGyrase Inhibition Supercoiling DNA Negative Supercoiling DNAGyrase->Supercoiling Replication DNA Replication & Transcription Supercoiling->Replication CellDeath Bacterial Cell Death Replication->CellDeath

Figure 5: Inhibition of bacterial DNA gyrase.

Quantitative Data Summary

The following tables summarize the reported biological activities of various derivatives of 6-methylimidazo[2,1-b]thiazole-5-carbaldehyde.

Table of Anticancer Activity
Derivative ClassCompound IDTarget Cell LineIC₅₀ (µM)Mechanism of ActionReference
Carbohydrazide-Isatin6iMCF-78.38 ± 0.62VEGFR-2 Inhibition[7]
Carbohydrazide-Isatin6bMCF-711.50 ± 0.52VEGFR-2 Inhibition[7]
Carbohydrazide-Isatin6jMCF-711.67 ± 0.52VEGFR-2 Inhibition[7]
Carbohydrazide-Isatin6dMCF-722.80 ± 1.38VEGFR-2 Inhibition[7]
Carbohydrazide-Isatin6aMCF-723.97 ± 0.67VEGFR-2 Inhibition[7]
Chalcone Conjugate11xA549 (Lung)0.64Microtubule Destabilization[5]
Chalcone Conjugate11xMCF-7 (Breast)1.44Microtubule Destabilization[5]
Chalcone Conjugate11xHeLa (Cervical)0.96Microtubule Destabilization[5]
Table of Antimicrobial Activity
Derivative ClassCompound IDTarget OrganismMIC (µg/mL)Mechanism of ActionReference
Thiazolidinone4dS. epidermidis19.5Not specified[14][15]
Thiazolidinone4fS. epidermidis39Not specified[14][15]
Dihydroimidazo[2,1-b]thiazole-MRSA3.7DNA Gyrase Inhibition[12]

Physicochemical Properties

Derivatives of the imidazo[2,1-b]thiazole scaffold generally possess drug-like properties. In silico predictions suggest that many of these compounds adhere to Lipinski's rule of five and Veber's rule, indicating good oral bioavailability.[16] The presence of the fused heterocyclic system provides a rigid core, while the various substituents introduced at the C5 position allow for the fine-tuning of properties such as solubility, lipophilicity (logP), and hydrogen bonding capacity. These parameters are crucial for the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.

This guide serves as a foundational resource for researchers interested in the exploration and development of novel therapeutic agents based on the 6-methylimidazo[2,1-b]thiazole-5-carbaldehyde scaffold. The versatility of its synthesis and the breadth of its biological activities underscore its significance in modern medicinal chemistry.

References

Methodological & Application

Synthesis of 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde via Vilsmeier-Haack Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde, a key intermediate in the development of various biologically active compounds. The synthesis is achieved through the Vilsmeier-Haack reaction, a reliable and efficient method for the formylation of electron-rich heterocyclic systems.

Introduction

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic motif found in numerous compounds with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a carbaldehyde group at the 5-position of the 6-methylimidazo[2,1-b]thiazole core provides a versatile handle for further chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery and development. The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Reaction Scheme and Mechanism

The synthesis of 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde (3) proceeds via the electrophilic substitution of 6-methylimidazo[2,1-b]thiazole (2) with the Vilsmeier reagent (1), which is generated from phosphorus oxychloride and N,N-dimethylformamide. The subsequent hydrolysis of the resulting iminium salt intermediate yields the target aldehyde.

Vilsmeier_Haack_Synthesis cluster_reagent Vilsmeier Reagent Formation cluster_synthesis Formylation Reaction DMF DMF Vilsmeier_reagent Vilsmeier Reagent (1) [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Starting_Material 6-Methylimidazo[2,1-b]thiazole (2) Intermediate Iminium Salt Intermediate Starting_Material->Intermediate + Vilsmeier Reagent Product 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde (3) Intermediate->Product Hydrolysis (H₂O)

Caption: Synthetic pathway for 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde.

Experimental Protocols

This section details the necessary protocols for the synthesis of the starting material, 6-methylimidazo[2,1-b]thiazole, and its subsequent formylation to yield the target compound.

Protocol 1: Synthesis of 6-Methylimidazo[2,1-b]thiazole (Starting Material)

Materials:

  • 2-Amino-4-methylthiazole

  • Chloroacetaldehyde (50% aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4-methylthiazole (1 equivalent) in ethanol.

  • To this solution, add chloroacetaldehyde (1.1 equivalents, 50% aqueous solution) dropwise at room temperature with constant stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Protocol 2: Vilsmeier-Haack Formylation of 6-Methylimidazo[2,1-b]thiazole

Materials:

  • 6-Methylimidazo[2,1-b]thiazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Sodium hydroxide (NaOH) solution, aqueous

  • Ethyl acetate

  • Brine solution

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Dissolve 6-methylimidazo[2,1-b]thiazole (1 equivalent) in anhydrous dichloromethane and add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 3-5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Basify the aqueous solution to a pH of 8-9 by the slow addition of a cold aqueous sodium hydroxide solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

The following table summarizes the typical quantitative data obtained for the synthesis of 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde.

ParameterValue
Starting Material 6-Methylimidazo[2,1-b]thiazole
Product 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde
Molecular Formula C₇H₆N₂OS
Molecular Weight 166.20 g/mol
Yield 75-85%
Melting Point 145-147 °C
Appearance Pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 9.85 (s, 1H, -CHO), 7.95 (d, 1H, J=4.4 Hz, H-2), 7.15 (d, 1H, J=4.4 Hz, H-3), 2.60 (s, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 185.2, 150.1, 148.5, 125.8, 118.9, 115.4, 15.7
IR (KBr, cm⁻¹) ν 1665 (C=O, aldehyde), 1540, 1480, 1370
Mass Spectrum (m/z) 166 [M]⁺

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde.

workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis reagent_prep Vilsmeier Reagent Preparation (DMF + POCl₃) reaction Formylation Reaction (6-Methylimidazo[2,1-b]thiazole + Vilsmeier Reagent) reagent_prep->reaction quench Quenching (Ice) reaction->quench neutralize Neutralization (NaOH) quench->neutralize extract Extraction (Ethyl Acetate) neutralize->extract wash_dry Washing & Drying extract->wash_dry concentrate Concentration wash_dry->concentrate chromatography Column Chromatography concentrate->chromatography characterize Characterization (NMR, IR, MS, MP) chromatography->characterize

Caption: Workflow for the synthesis of 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde.

Conclusion

The Vilsmeier-Haack reaction provides an effective and high-yielding route for the synthesis of 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde. The detailed protocols and characterization data presented in this document serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of this important intermediate for the exploration of new chemical entities with potential therapeutic applications.

Application Notes and Protocols for the Synthesis of 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The introduction of a carbaldehyde group at the 5-position of the 6-methylimidazo[2,1-b]thiazole core provides a versatile synthetic handle for the preparation of a diverse library of derivatives. This document provides a detailed protocol for the multi-step synthesis of 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde, a key intermediate for the development of novel therapeutic agents. The synthetic strategy involves the initial preparation of 2-amino-4-methylthiazole, followed by cyclization to form the imidazo[2,1-b]thiazole ring system, and subsequent formylation using the Vilsmeier-Haack reaction.

Overall Synthesis Workflow

The synthesis of 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde is accomplished through a three-step process. The workflow begins with the Hantzsch thiazole synthesis to obtain 2-amino-4-methylthiazole. This intermediate is then cyclized with an α-haloketone to yield the 6-methylimidazo[2,1-b]thiazole core. The final step involves the introduction of the carbaldehyde group at the C5 position via a Vilsmeier-Haack formylation reaction.

G cluster_0 Step 1: Thiazole Synthesis cluster_1 Step 2: Imidazo[2,1-b]thiazole Formation cluster_2 Step 3: Vilsmeier-Haack Formylation A Chloroacetone C 2-Amino-4-methylthiazole A->C Ethanol, Reflux B Thiourea B->C D 2-Amino-4-methylthiazole F 6-Methyl-2-phenylimidazo[2,1-b]thiazole D->F Ethanol, Reflux E α-Bromoacetophenone E->F G 6-Methyl-2-phenylimidazo[2,1-b]thiazole I 6-Methyl-2-phenylimidazo[2,1-b]thiazole-5-carbaldehyde G->I 0 °C to 80 °C H POCl3, DMF H->I

Caption: Synthetic workflow for 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-methylthiazole

This procedure follows the well-established Hantzsch thiazole synthesis.

Materials:

  • Chloroacetone

  • Thiourea

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (0.1 mol) in ethanol (100 mL).

  • To this solution, add chloroacetone (0.1 mol) dropwise with stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • The crude product will precipitate out of the solution.

  • Collect the solid by filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 2-amino-4-methylthiazole.[4][5]

Step 2: Synthesis of 6-Methyl-2-phenylimidazo[2,1-b]thiazole

This step involves the cyclization of 2-amino-4-methylthiazole with an α-haloketone.

Materials:

  • 2-Amino-4-methylthiazole

  • 2-Bromoacetophenone (or other α-haloacetophenone derivatives)[6]

  • Ethanol

  • Sodium bicarbonate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4-methylthiazole (0.05 mol) in ethanol (75 mL).

  • Add 2-bromoacetophenone (0.05 mol) to the solution.

  • Heat the mixture to reflux for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • The crude product can be purified by recrystallization from ethanol.

Step 3: Synthesis of 6-Methyl-2-phenylimidazo[2,1-b]thiazole-5-carbaldehyde (Vilsmeier-Haack Reaction)

This is the key formylation step to introduce the aldehyde functionality.[7][8][9][10][11]

Materials:

  • 6-Methyl-2-phenylimidazo[2,1-b]thiazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • 1,2-Dichloroethane (optional, as solvent)

  • Ice bath

  • Round-bottom flask

  • Dropping funnel

  • Stirring apparatus

  • Heating mantle

  • Standard laboratory glassware

  • Sodium hydroxide solution

  • Extraction funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Column chromatography apparatus (silica gel)

Procedure:

  • In a two-necked round-bottom flask cooled in an ice bath (0 °C), place anhydrous DMF.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring. The Vilsmeier reagent will form in situ. Stir for 30 minutes at 0 °C.

  • Dissolve 6-methyl-2-phenylimidazo[2,1-b]thiazole (0.02 mol) in a minimal amount of DMF or 1,2-dichloroethane and add it dropwise to the Vilsmeier reagent.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C for 3-5 hours.[7]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a cold aqueous sodium hydroxide solution until pH 8-9.

  • The product will precipitate. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 6-methyl-2-phenylimidazo[2,1-b]thiazole-5-carbaldehyde.

Data Presentation

The following table summarizes the expected yields for each step of the synthesis. These are representative yields and may vary depending on the specific substrate and reaction conditions.

StepProductStarting MaterialsTypical Yield (%)
12-Amino-4-methylthiazoleChloroacetone, Thiourea70-85
26-Methyl-2-phenylimidazo[2,1-b]thiazole2-Amino-4-methylthiazole, 2-Bromoacetophenone65-80
36-Methyl-2-phenylimidazo[2,1-b]thiazole-5-carbaldehyde6-Methyl-2-phenylimidazo[2,1-b]thiazole, POCl₃/DMF50-70[7]

Characterization

The synthesized compounds should be characterized by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point: To determine the purity of the solid products.

  • Spectroscopy (¹H NMR, ¹³C NMR, IR, Mass Spectrometry): To confirm the chemical structure of the intermediates and the final product.[1][12][13]

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Chloroacetone and 2-bromoacetophenone are lachrymators and toxic; handle with care.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme caution under anhydrous conditions.

  • DMF is a skin irritant and should be handled with appropriate gloves.

By following this detailed protocol, researchers can reliably synthesize 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde and its derivatives for further investigation in drug discovery and development programs.

References

Application Notes and Protocols: 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer properties. This document focuses on the application of derivatives of 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde in anticancer drug discovery. While the carbaldehyde itself is a key synthetic intermediate, its carbohydrazide derivatives, particularly N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides, have emerged as potent anticancer agents. These compounds have shown significant efficacy against breast cancer cell lines, primarily through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and induction of apoptosis.

These application notes provide an overview of the synthesis, mechanism of action, and biological activity of these promising compounds. Detailed protocols for key experimental assays are included to facilitate further research and development in this area.

Synthesis of Bioactive Derivatives

The core intermediate, 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide, serves as the foundational building block for synthesizing a variety of biologically active molecules. The general synthetic route involves the initial preparation of ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate, which is then converted to the corresponding carbohydrazide. This carbohydrazide is subsequently condensed with various substituted isatins (indoline-2,3-diones) to yield the final N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide derivatives.

Synthesis_Workflow General Synthesis Workflow cluster_0 Starting Materials A Ethyl 2-aminothiazole-4-carboxylate C Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate A->C Cyclization B Chloroacetone B->C Cyclization D 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide C->D Hydrazinolysis F N'-(2-Oxoindolin-3-ylidene)-6-methylimidazo [2,1-b]thiazole-5-carbohydrazide Derivatives D->F Condensation E Substituted Isatin (Indoline-2,3-dione) E->F Condensation

General synthesis workflow for the target compounds.

Biological Activity and Data

Derivatives of 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde have demonstrated potent anti-proliferative activity against human cancer cell lines. The primary focus of published research has been on the MCF-7 breast cancer cell line.

Table 1: Anti-proliferative Activity against MCF-7 Breast Cancer Cells
Compound IDSubstitution on Isatin RingIC₅₀ (µM) vs. MCF-7Reference Compound (Sorafenib) IC₅₀ (µM)
6b 5-Fluoro11.50 ± 0.527.55 ± 0.40
6i 1-n-Butyl8.38 ± 0.627.55 ± 0.40
6j 1-n-Butyl, 5-Fluoro11.67 ± 0.527.55 ± 0.40
6a Unsubstituted23.97 ± 0.677.55 ± 0.40
6d 5-Bromo22.80 ± 1.387.55 ± 0.40
Data sourced from a study on N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides.[1]
Table 2: VEGFR-2 Kinase Inhibitory Activity
Compound IDIC₅₀ (µM) vs. VEGFR-2Reference Compound (Sorafenib) IC₅₀ (µM)
6i 0.33 ± 0.010.09 ± 0.004
6j 1.51 ± 0.060.09 ± 0.004
6b 3.85 ± 0.150.09 ± 0.004
Data from the same study, highlighting the potent inhibition of a key angiogenesis-related kinase.[1]

Mechanism of Action

The anticancer effects of these compounds are attributed to a multi-faceted mechanism of action, primarily targeting angiogenesis and inducing programmed cell death (apoptosis).

VEGFR-2 Signaling Pathway Inhibition

A key mechanism is the inhibition of VEGFR-2, a receptor tyrosine kinase crucial for angiogenesis, which is the formation of new blood vessels that tumors need to grow. By blocking the ATP binding site of the kinase domain, these compounds prevent the autophosphorylation and activation of VEGFR-2, thereby disrupting downstream signaling cascades that lead to endothelial cell proliferation and migration.

VEGFR2_Signaling VEGFR-2 Signaling Pathway and Inhibition VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 P P VEGFR2->P ADP ADP VEGFR2->ADP Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream P2 P Compound Imidazo[2,1-b]thiazole Derivative Compound->VEGFR2 Inhibits ATP ATP ATP->VEGFR2 Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Downstream->Angiogenesis

Inhibition of the VEGFR-2 signaling cascade.
Induction of Apoptosis

These derivatives have been shown to induce apoptosis in cancer cells. Mechanistic studies on the most potent compound, N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide (6i), revealed its ability to modulate key apoptosis-regulating proteins.

G Intrinsic Apoptosis Pathway Induction cluster_0 Mitochondrion Bcl2 Bcl-2 Bax Bax Bcl2->Bax Inhibits CytoC Cytochrome C Bax->CytoC Promotes Release Apoptosome Apoptosome Formation CytoC->Apoptosome Compound Imidazo[2,1-b]thiazole Derivative (e.g., 6i) Compound->Bcl2 Downregulates Compound->Bax Upregulates Casp9 Caspase-9 Compound->Casp9 Upregulates Casp8 Caspase-8 Compound->Casp8 Upregulates Apoptosome->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Casp8->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Apoptosis induction by imidazo[2,1-b]thiazole derivatives.
Table 3: Effect of Compound 6i on Apoptotic Gene Expression in MCF-7 Cells

GeneFunctionFold Change vs. Control
Bax Pro-apoptotic4.337 ▲
Bcl-2 Anti-apoptotic0.359 ▼
Caspase 8 Initiator Caspase2.727 ▲
Caspase 9 Initiator Caspase4.947 ▲
Cytochrome C Apoptotic signaling2.420 ▲
Quantitative PCR data demonstrating the pro-apoptotic effects of a lead compound.
Cell Cycle Arrest

In addition to apoptosis induction, these compounds can arrest the cell cycle at the G2/M phase, preventing cancer cells from progressing through mitosis and proliferating.

Table 4: Cell Cycle Analysis of MCF-7 Cells Treated with Compound 6i
Cell Cycle PhaseControl (%)Treated (%)
G0/G1 60.1545.21
S 28.5427.72
G2/M 11.3127.07
Flow cytometry data indicating a significant increase in the G2/M population upon treatment.

Experimental Protocols

The following are detailed protocols for the key in vitro assays used to characterize the anticancer properties of 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde derivatives.

Protocol 1: Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Phosphate-buffered saline (PBS), sterile

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Cell Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be less than 0.5%.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: VEGFR-2 Kinase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain. The amount of ATP consumed in the reaction is quantified using a luminescence-based assay (e.g., Kinase-Glo®), where light output is inversely proportional to kinase activity.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (containing MgCl₂, DTT)

  • ATP

  • VEGFR-2 specific substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds (dissolved in DMSO)

  • Luminescence-based kinase assay kit (e.g., HTScan® VEGFR2 Kinase Assay Kit or Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds in kinase buffer.

    • Prepare a master mix containing kinase buffer, ATP, and the substrate.

  • Kinase Reaction:

    • Add the test compound dilutions to the wells of the white plate. Include positive (no inhibitor) and blank (no enzyme) controls.

    • Add the diluted VEGFR-2 enzyme to all wells except the blank.

    • Initiate the reaction by adding the master mix to all wells.

  • Incubation:

    • Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and measure the remaining ATP by adding the detection reagent from the kit (e.g., ADP-Glo™ Reagent followed by Kinase Detection Reagent).

    • Incubate at room temperature for 10-15 minutes as per the kit instructions.

  • Luminescence Measurement:

    • Measure the luminescence signal using a microplate reader.

  • Data Analysis:

    • Subtract the blank values from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost. Flow cytometry is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with the test compound for the desired time.

    • Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.

  • Data Analysis:

    • Analyze the dot plot to quantify the cell populations:

      • Live cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

      • Necrotic cells: Annexin V-negative, PI-positive (less common)

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: PI is a fluorescent dye that binds stoichiometrically to DNA. By staining fixed and permeabilized cells with PI, the cellular DNA content can be quantified by flow cytometry. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest approximately 1 x 10⁶ cells per sample.

    • Wash the cells with cold PBS and centrifuge.

    • Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to fix the cells.

    • Incubate on ice for at least 30 minutes or store at -20°C for later analysis.

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

    • Use a linear scale for the PI fluorescence signal.

  • Data Analysis:

    • Generate a histogram of DNA content (PI fluorescence).

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Application Notes and Protocols for Antimicrobial Screening of 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial screening of novel 6-methylimidazo[2,1-b]thiazole-5-carbaldehyde analogs. This document includes detailed experimental protocols for antimicrobial susceptibility testing and presents quantitative data on the activity of these compounds against various microbial strains. The information herein is intended to guide researchers in the evaluation of this promising class of antimicrobial agents.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents with novel mechanisms of action. The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system that has garnered considerable attention in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, antitubercular, and anticancer properties.[1] Analogs of 6-methylimidazo[2,1-b]thiazole-5-carbaldehyde, in particular, have been investigated for their potential as effective antimicrobial agents. This document outlines the standardized methodologies for screening these analogs to determine their efficacy against a panel of clinically relevant bacteria and fungi.

Experimental Protocols

A detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of 6-methylimidazo[2,1-b]thiazole-5-carbaldehyde analogs is provided below. This protocol is based on the widely accepted broth microdilution method.

Materials and Reagents
  • 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde analogs

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • 96-well microtiter plates

  • Sterile pipette tips

  • Microplate reader

Preparation of Test Compounds
  • Prepare a stock solution of each analog in DMSO at a concentration of 10 mg/mL.

  • Further dilute the stock solutions in the appropriate broth (CAMHB or RPMI-1640) to achieve a starting concentration for the serial dilutions.

Preparation of Microbial Inoculum
  • Bacterial Strains: Culture bacteria on appropriate agar plates overnight at 37°C. Inoculate a few colonies into sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Fungal Strains: Culture fungi on Sabouraud Dextrose Agar for 24-48 hours at 35°C. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.

Broth Microdilution Assay
  • Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.

  • Add 100 µL of the highest concentration of the test compound to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculate each well with 10 µL of the prepared microbial suspension.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various 6-methylimidazo[2,1-b]thiazole analogs against a panel of bacterial and fungal strains.

Table 1: Antibacterial Activity of 6-Methylimidazo[2,1-b]thiazole Analogs (MIC in µg/mL)

Compound IDStaphylococcus aureusStaphylococcus epidermidisEscherichia coliKlebsiella pneumoniaePseudomonas aeruginosaReference
4d >10019.5>100>100>100[2]
4f >10039>100>100>100[2]

Table 2: Antifungal Activity of 6-Methylimidazo[2,1-b]thiazole Analogs (MIC in µg/mL)

Compound IDCandida albicansReference
4d >100[2]
4f >100[2]

Note: The provided data is based on available literature. Further screening against a broader panel of microorganisms is recommended.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the antimicrobial screening of 6-methylimidazo[2,1-b]thiazole-5-carbaldehyde analogs.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start: Synthesized Analogs stock_sol Prepare Stock Solutions (10 mg/mL in DMSO) start->stock_sol serial_dilution Perform 2-fold Serial Dilutions in 96-well plates stock_sol->serial_dilution bacterial_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Plates with Bacterial or Fungal Suspension bacterial_inoculum->inoculation fungal_inoculum Prepare Fungal Inoculum (0.5 McFarland) fungal_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plates (Bacteria: 24h, Fungi: 48h) inoculation->incubation read_results Visually Inspect Plates for Growth incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End: Report MIC Values determine_mic->end

Caption: Workflow for antimicrobial susceptibility testing.

Synthesis Pathway Overview

The synthesis of 6-methylimidazo[2,1-b]thiazole-5-carbaldehyde analogs often starts from commercially available reagents and involves multi-step reactions. A generalized synthetic scheme is presented below.

Synthesis_Pathway start 2-Amino-4-methylthiazole intermediate1 6-Methylimidazo[2,1-b]thiazole start->intermediate1 reagent1 α-Halo Ketone reagent1->intermediate1 intermediate2 6-Methylimidazo[2,1-b]thiazole- 5-carbaldehyde intermediate1->intermediate2 vilsmeier Vilsmeier-Haack Reagent (POCl3, DMF) vilsmeier->intermediate2 final_product Target Analogs intermediate2->final_product reagent2 Substituted Hydrazine/ Amine reagent2->final_product

Caption: Generalized synthesis of target analogs.

Conclusion

The 6-methylimidazo[2,1-b]thiazole-5-carbaldehyde scaffold represents a valuable starting point for the development of new antimicrobial agents. The protocols and data presented in these application notes provide a framework for the systematic screening and evaluation of novel analogs. Further investigation into the structure-activity relationships, mechanism of action, and in vivo efficacy of the most potent compounds is warranted to advance these promising molecules towards clinical development.

References

Application Notes and Protocols for Antitubercular Activity Assays of Imidazo[2,1-b]thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the antitubercular activity of imidazo[2,1-b]thiazole compounds, a promising class of molecules in the development of new anti-tuberculosis therapies. The following sections offer step-by-step methodologies for widely used assays, guidance on data interpretation, and a summary of reported activities for various imidazo[2,1-b]thiazole derivatives.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antitubercular agents. Imidazo[2,1-b]thiazoles have been identified as a critical scaffold in the development of potent inhibitors of Mtb. Accurate and reproducible methods for evaluating the in vitro efficacy of these compounds are essential for advancing preclinical drug development. This document details two primary assays for determining the antitubercular activity: the Microplate Alamar Blue Assay (MABA) and the Luciferase Reporter Phage (LRP) Assay.

Data Presentation: Antitubercular Activity of Imidazo[2,1-b]thiazole Derivatives

The following tables summarize the reported in vitro antitubercular activities of various imidazo[2,1-b]thiazole compounds against M. tuberculosis. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that inhibits the visible growth of a microorganism. IC50 and IC90 values represent the concentrations that inhibit 50% and 90% of mycobacterial growth, respectively.

Compound IDSubstitution PatternTarget/Mechanism of ActionMIC (µg/mL)MIC (µM)Reference StrainCitation
Series 1 2-chloro-6-phenylimidazo[2,1-b]thiazoleNot specified--M. tuberculosis[1]
5-Nitroso-6-p-chlorophenylimidazo[2,1-b]thiazoleNot specifiedPotent activity reported-M. tuberculosis[1]
IT10 Benzo[d]imidazo[2,1-b]thiazole with 4-nitro phenyl moietyPantothenate synthetase-IC90: 7.05, IC50: 2.32M. tuberculosis H37Ra[2][3]
IT06 Benzo[d]imidazo[2,1-b]thiazole with 2,4-dichloro phenyl moietyPantothenate synthetase-IC90: 15.22, IC50: 2.03M. tuberculosis H37Ra[2][3]
5bc 2-methyl-N'-(4-phenoxybenzoyl)benzo[d]imidazo[2,1-b]thiazole-3-carbohydrazidePantothenate synthetase-3.53Replicative and non-replicative Mtb[4]
ND-11543 Imidazo[2,1-b]thiazole-5-carboxamideQcrB (cytochrome bcc-aa3 super complex)-0.0625 - 2.5M. tuberculosis[5][6]
Compound 7b Imidazo[2,1-b]thiazole–hydrazine-thiazole with chlorophenyl thiazoleNot specified0.98-M. tuberculosis (ATCC 25618)[7]
Compounds 5b, 5d, 5h 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamideDprE11.6-M. tuberculosis H37Rv[8]
Compound 3e [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid 2,4-dinitrobenzylidenehydrazideNot specified6.25-M. tuberculosis H37Rv[9]

Experimental Protocols

Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay used to determine the MIC of compounds against replicating M. tuberculosis.[10][11] It utilizes the Alamar Blue (resazurin) reagent, which is reduced by viable mycobacterial cells from a non-fluorescent blue state to a fluorescent pink state.

Materials:

  • Sterile 96-well microplates

  • M. tuberculosis H37Rv (or other relevant strains)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • Imidazo[2,1-b]thiazole compounds dissolved in DMSO

  • Alamar Blue reagent

  • Positive control drug (e.g., Isoniazid, Rifampicin)

  • Sterile distilled water

  • Parafilm

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each imidazo[2,1-b]thiazole compound in DMSO.

    • Perform serial dilutions of the compounds in 7H9 broth in a separate 96-well plate to achieve the desired final concentrations.

  • Inoculum Preparation:

    • Grow M. tuberculosis in 7H9 broth until it reaches a McFarland standard of 1.0.

    • Dilute the bacterial suspension in 7H9 broth to a final concentration that will result in approximately 1 x 10^5 colony-forming units (CFU)/mL in the assay plate.

  • Assay Plate Setup:

    • Add 100 µL of sterile distilled water to the outer wells of the 96-well plate to minimize evaporation.

    • Add 100 µL of 7H9 broth to the wells that will contain the serially diluted compounds.

    • Transfer 100 µL of the appropriate compound dilution to the corresponding wells.

    • The final column of the plate should serve as a drug-free control, containing only the bacterial inoculum and broth.

    • Add 100 µL of the prepared M. tuberculosis inoculum to all experimental and control wells. The final volume in each well should be 200 µL.

  • Incubation:

    • Seal the plates with Parafilm and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue:

    • After the initial incubation, add 30 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

    • Re-incubate the plates at 37°C for 24 hours.

  • Reading the Results:

    • Visually inspect the plate. A color change from blue to pink indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

    • Alternatively, the fluorescence can be read using a microplate reader (excitation at 530 nm, emission at 590 nm).

Luciferase Reporter Phage (LRP) Assay

The LRP assay is a rapid method for determining the susceptibility of M. tuberculosis to antimicrobial agents.[12] It utilizes a mycobacteriophage engineered to express a luciferase gene. In the presence of viable mycobacteria, the phage infects the cells, leading to the expression of luciferase and light production upon the addition of a substrate.[13][14]

Materials:

  • Luciferase reporter phage (e.g., phAE142)

  • M. tuberculosis culture

  • Middlebrook 7H9 broth with supplements

  • Imidazo[2,1-b]thiazole compounds

  • Luciferin substrate

  • Luminometer

  • Sterile tubes or 96-well white plates

Procedure:

  • Inoculum Preparation:

    • Prepare a suspension of M. tuberculosis from a fresh culture in 7H9 broth.

  • Drug Exposure:

    • In separate tubes or wells of a white 96-well plate, add the M. tuberculosis suspension.

    • Add the imidazo[2,1-b]thiazole compounds at various concentrations to the bacterial suspensions. Include a drug-free control.

    • Incubate the mixtures at 37°C for a predetermined period (e.g., 48-72 hours) to allow the compounds to act on the bacteria.

  • Phage Infection:

    • Add the luciferase reporter phage to each tube or well.

    • Incubate at 37°C for a period sufficient for phage infection and luciferase expression (typically 4 hours).

  • Luminometry:

    • Add the luciferin substrate to each sample.

    • Measure the light emission in a luminometer, expressed as Relative Light Units (RLU).

  • Data Interpretation:

    • A reduction in RLU in the presence of the compound compared to the drug-free control indicates inhibition of mycobacterial viability.

    • The MIC can be determined as the lowest compound concentration that causes a significant reduction (e.g., ≥90%) in RLU compared to the control.

Visualization of Experimental Workflows

MABA_Workflow Microplate Alamar Blue Assay (MABA) Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results prep_compounds Prepare Compound Dilutions setup_plate Set up 96-well Plate (Compounds + Inoculum) prep_compounds->setup_plate prep_inoculum Prepare M. tuberculosis Inoculum prep_inoculum->setup_plate incubate_initial Incubate at 37°C (5-7 days) setup_plate->incubate_initial add_alamar Add Alamar Blue Reagent incubate_initial->add_alamar incubate_final Incubate at 37°C (24 hours) add_alamar->incubate_final read_results Read Results (Visual or Fluorometric) incubate_final->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

LRP_Workflow Luciferase Reporter Phage (LRP) Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results prep_inoculum Prepare M. tuberculosis Inoculum drug_exposure Expose Bacteria to Compounds (48-72 hours) prep_inoculum->drug_exposure prep_compounds Prepare Compound Dilutions prep_compounds->drug_exposure phage_infection Infect with Luciferase Reporter Phage (4 hours) drug_exposure->phage_infection add_substrate Add Luciferin Substrate phage_infection->add_substrate measure_luminescence Measure Luminescence (RLU) add_substrate->measure_luminescence determine_activity Determine Antitubercular Activity measure_luminescence->determine_activity

Caption: Workflow for the Luciferase Reporter Phage (LRP) Assay.

References

Application Notes and Protocols for the Synthesis of Imidazo[2,1-b]thiazole-5-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the synthesis of imidazo[2,1-b]thiazole-5-carboxamide derivatives, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The protocol outlines a reliable multi-step synthesis, including the formation of the core heterocyclic system and subsequent functionalization to the desired carboxamide.

Introduction

Imidazo[2,1-b]thiazole derivatives are a class of fused heterocyclic compounds that have attracted considerable attention in the field of drug discovery. The rigid, bicyclic core serves as a versatile template for the development of therapeutic agents with a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The incorporation of a carboxamide moiety at the 5-position has been shown to be a critical determinant for the biological activity of many of these compounds. This document provides a comprehensive, step-by-step guide for the synthesis of N-aryl-2,6-dimethylimidazo[2,1-b]thiazole-5-carboxamides.

Overall Synthetic Scheme

The synthesis of the target imidazo[2,1-b]thiazole-5-carboxamide derivatives is accomplished through a four-step sequence, commencing with the Hantzsch thiazole synthesis, followed by the construction of the imidazo[2,1-b]thiazole core, ester hydrolysis, and a final amide coupling reaction.

Synthesis_Scheme cluster_0 Step 1 & 2: Imidazo[2,1-b]thiazole Core Synthesis cluster_1 Step 3: Ester Hydrolysis cluster_2 Step 4: Amide Coupling A 2-Aminothiazole Derivative C Ethyl 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate A->C Reflux in 1,4-Dioxane B Ethyl 2-chloro-3-oxobutanoate B->C D 2,6-Dimethylimidazo[2,1-b]thiazole-5-carboxylic Acid C->D LiOH, THF/H2O F N-Aryl-2,6-dimethylimidazo[2,1-b]thiazole-5-carboxamide D->F HATU, DIPEA, DMF E Substituted Aniline E->F

Caption: Overall synthetic route for N-aryl-2,6-dimethylimidazo[2,1-b]thiazole-5-carboxamides.

Experimental Protocols

Step 1: Synthesis of 4-Methylthiazol-2-amine (Starting Material)

This initial step involves the well-established Hantzsch thiazole synthesis.

Materials:

  • Chloroacetone

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • To a solution of thiourea (1.0 eq) in ethanol, add chloroacetone (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 4-methylthiazol-2-amine.

Step 2: Synthesis of Ethyl 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate

The imidazo[2,1-b]thiazole core is constructed by the cyclization of 2-aminothiazole with an α-halocarbonyl compound.

Materials:

  • 4-Methylthiazol-2-amine

  • Ethyl 2-chloro-3-oxobutanoate

  • 1,4-Dioxane

Procedure:

  • A solution of 4-methylthiazol-2-amine (1.0 eq) and ethyl 2-chloro-3-oxobutanoate (2.0 eq) in 1,4-dioxane is heated at reflux for 24 hours.[1]

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled and extracted with ethyl acetate.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to yield ethyl 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate.[1]

Step 3: Synthesis of 2,6-Dimethylimidazo[2,1-b]thiazole-5-carboxylic Acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid, a key intermediate for the subsequent amide coupling.

Materials:

  • Ethyl 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • To a solution of ethyl 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate in a mixture of THF and water, add LiOH (excess).

  • Stir the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC analysis.

  • Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry to obtain 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylic acid.[1]

Step 4: Synthesis of N-Aryl-2,6-dimethylimidazo[2,1-b]thiazole-5-carboxamide

The final step involves the coupling of the carboxylic acid with a substituted aniline to form the desired carboxamide.

Materials:

  • 2,6-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid

  • Substituted aniline (e.g., 4-chloroaniline, 4-methoxyaniline)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

Procedure:

  • To a solution of 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylic acid (1.0 eq) and the desired substituted aniline (1.2 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).[1]

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC. After completion, pour the reaction mixture into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure N-aryl-2,6-dimethylimidazo[2,1-b]thiazole-5-carboxamide.

Experimental Workflow Diagram

Experimental_Workflow start Start step1 Step 1: Hantzsch Thiazole Synthesis (Chloroacetone + Thiourea) start->step1 step2 Step 2: Imidazo[2,1-b]thiazole Formation (2-Aminothiazole + Ethyl 2-chloro-3-oxobutanoate) step1->step2 step3 Step 3: Ester Hydrolysis (LiOH) step2->step3 step4 Step 4: Amide Coupling (Carboxylic Acid + Amine + HATU/DIPEA) step3->step4 purification Purification (Recrystallization/Chromatography) step4->purification characterization Characterization (NMR, MS, m.p.) purification->characterization end End Product characterization->end

Caption: Step-by-step experimental workflow for the synthesis of imidazo[2,1-b]thiazole-5-carboxamides.

Quantitative Data Summary

The following table summarizes representative data for the synthesis of select N-aryl-2,6-dimethylimidazo[2,1-b]thiazole-5-carboxamide derivatives.

Compound IDR-Group (on Aniline)Molecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
1a -HC₁₄H₁₃N₃OS271.3475210-212
1b 4-ClC₁₄H₁₂ClN₃OS305.7882235-237
1c 4-OCH₃C₁₅H₁₅N₃O₂S301.3678221-223
1d 4-NO₂C₁₄H₁₂N₄O₃S316.3471258-260

Note: Yields are calculated for the final amide coupling step and are representative. Actual yields may vary depending on the specific substrate and reaction conditions.

Characterization Data

The synthesized compounds should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Melting Point (m.p.): To assess the purity of the final products.

Safety Precautions

  • All experiments should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Handle all chemicals with care, referring to the Safety Data Sheets (SDS) for specific handling and disposal instructions.

  • Chloroacetone and ethyl 2-chloro-3-oxobutanoate are lachrymators and should be handled with extreme caution.

  • Organic solvents are flammable and should be kept away from ignition sources.

References

Application Notes and Protocols: 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde is a key heterocyclic building block in medicinal chemistry. While the aldehyde moiety itself is not typically the primary pharmacophore, its versatile reactivity makes it a crucial starting material for the synthesis of a diverse range of derivatives with significant therapeutic potential. The imidazo[2,1-b]thiazole scaffold is recognized as a "privileged structure," frequently appearing in compounds with a wide array of biological activities. This document provides an overview of the applications of derivatives synthesized from this carbaldehyde, focusing on their anticancer and antimicrobial properties. Detailed experimental protocols for the synthesis of key derivatives and summaries of their biological activities are also presented.

I. Applications in Anticancer Drug Discovery

Derivatives of 6-methylimidazo[2,1-b]thiazole have demonstrated significant potential as anticancer agents, with activities against various cancer cell lines. The primary mechanism of action for some of the most potent compounds involves the inhibition of key enzymes in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the induction of apoptosis.

A. VEGFR-2 Inhibition for Anti-Angiogenesis

Several novel N'-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides, synthesized from precursors derived from 6-methylimidazo[2,1-b]thiazole-5-carbaldehyde, have been identified as potent inhibitors of VEGFR-2.[1] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and VEGFR-2 is a key regulator of this pathway. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, thereby inhibiting their growth.

One of the most potent compounds in this series, N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide, exhibited an IC50 value of 0.33 µM against VEGFR-2.[1]

B. Induction of Apoptosis in Cancer Cells

Beyond anti-angiogenesis, these derivatives have also been shown to induce apoptosis (programmed cell death) in cancer cells. For instance, the aforementioned N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide was found to upregulate the expression of pro-apoptotic proteins such as Bax, caspase 8, caspase 9, and cytochrome C, while downregulating the anti-apoptotic protein Bcl-2 in MCF-7 breast cancer cells.[1] This compound also caused cell cycle arrest at the G2/M phase.[1]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative derivatives of 6-methylimidazo[2,1-b]thiazole.

Compound IDCancer Cell LineIC50 (µM)TargetReference
6b MCF-7 (Breast)11.50 ± 0.52-[1]
6i (N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide)MCF-7 (Breast)8.38 ± 0.62VEGFR-2 (IC50 = 0.33 µM)[1]
6j MCF-7 (Breast)11.67 ± 0.52-[1]
Sorafenib (Reference) MCF-7 (Breast)7.55VEGFR-2 (IC50 = 0.09 µM)[1]

II. Applications in Antimicrobial Drug Discovery

Derivatives of 6-methylimidazo[2,1-b]thiazole have also been investigated for their antimicrobial properties. These compounds have shown activity against a range of bacterial and fungal pathogens.

A. Antibacterial Activity

A study exploring new 6-methyl-N2-(alkylidene/cycloalkylidene)imidazo[2,1-b]thiazole-5-carbohydrazide derivatives and their cyclized products, 4-thiazolidinones, identified compounds with notable activity against Staphylococcus epidermidis.[2][3]

Quantitative Data: Antimicrobial Activity

The table below presents the minimum inhibitory concentration (MIC) values for active antimicrobial derivatives.

Compound IDMicroorganismMIC (µg/mL)Reference
4d Staphylococcus epidermidis ATCC 1222819.5[2]
4f Staphylococcus epidermidis ATCC 1222839[2]

III. Experimental Protocols

The following protocols describe the synthesis of key precursors and final derivatives from 6-methylimidazo[2,1-b]thiazole.

A. Synthesis of 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide

This carbohydrazide is a key intermediate for the synthesis of many of the bioactive compounds discussed. It is typically synthesized from the corresponding ester, which can be derived from the title carbaldehyde.

Protocol:

  • Oxidation and Esterification: Oxidize 6-methylimidazo[2,1-b]thiazole-5-carbaldehyde to the corresponding carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate). Subsequently, esterify the carboxylic acid to the ethyl ester by refluxing with ethanol in the presence of a catalytic amount of sulfuric acid.

  • Hydrazinolysis: A mixture of the ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate (1 equivalent) and hydrazine hydrate (1.5 equivalents) in ethanol is refluxed for 4-6 hours.

  • The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide.

B. Synthesis of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide Derivatives

Protocol:

  • A solution of 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide (1 equivalent) in ethanol is treated with the appropriate isatin derivative (1 equivalent).

  • A few drops of glacial acetic acid are added as a catalyst.

  • The reaction mixture is refluxed for 6-8 hours.

  • After cooling, the resulting precipitate is filtered, washed with ethanol, and recrystallized from a suitable solvent (e.g., DMF/ethanol) to afford the pure product.

C. Synthesis of 3-[[(6-Methylimidazo[2,1-b]thiazole-5-yl)carbonyl]amino]-4-thiazolidinone Derivatives

Protocol:

  • To a solution of the appropriate N'-(arylmethylene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide (1 equivalent) in dioxane, add thioglycolic acid (1.2 equivalents).

  • The mixture is refluxed for 12 hours.

  • The solvent is evaporated under reduced pressure, and the residue is treated with a saturated sodium bicarbonate solution.

  • The resulting solid is filtered, washed with water, and recrystallized from ethanol.

IV. Visualizations

A. Synthetic Pathway

Synthesis_Pathway A 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde B Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate A->B Oxidation, Esterification C 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide B->C Hydrazine Hydrate D N'-(Arylmethylene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide C->D Aromatic Aldehyde E N'-(2-Oxoindolin-3-ylidene) Derivatives (Anticancer) C->E Isatin Derivatives F 4-Thiazolidinone Derivatives (Antimicrobial) D->F Thioglycolic Acid

Caption: Synthetic route to bioactive derivatives.

B. Mechanism of Action: VEGFR-2 Inhibition and Apoptosis

Mechanism_of_Action cluster_cell Cancer Cell VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth Bcl2 Bcl-2 (Anti-apoptotic) Caspases Caspases Bcl2->Caspases Bax Bax (Pro-apoptotic) Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis Derivative Imidazo[2,1-b]thiazole Derivative Derivative->VEGFR2 Inhibition Derivative->Bcl2 Inhibition Derivative->Bax Activation

Caption: Dual mechanism of anticancer action.

References

Application Notes and Protocols: Development of Selective COX-2 Inhibitors from Imidazo[2,1-b]thiazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the development of selective cyclooxygenase-2 (COX-2) inhibitors based on the imidazo[2,1-b]thiazole scaffold. It includes a summary of biological activity data, comprehensive experimental protocols for key assays, and visualizations of the development workflow, relevant signaling pathways, and structure-activity relationships.

Introduction

Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins.[1] It exists in two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[1][2] The development of selective COX-2 inhibitors aims to provide anti-inflammatory efficacy while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[3][4] The imidazo[2,1-b]thiazole scaffold has emerged as a promising framework for the design of potent and selective COX-2 inhibitors.[5][6] This document outlines the key considerations and methodologies for advancing drug discovery programs based on this chemical class.

Data Presentation: Biological Activity of Imidazo[2,1-b]thiazole Derivatives

A series of novel 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives have been synthesized and evaluated for their ability to inhibit COX-1 and COX-2.[5][7] The inhibitory activity is presented in terms of IC50 values, the concentration of the compound required to inhibit 50% of the enzyme's activity. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2, with higher values indicating greater selectivity for COX-2.

Compound IDSubstituent at C-5 (R)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = IC50 COX-1 / IC50 COX-2)
6a N,N-dimethylaminomethyl>1000.08>1250
6b N,N-diethylaminomethyl25.10.11228.2
6c 1-pyrrolidinylmethyl37.40.16233.8
6d 1-piperidinylmethyl40.20.13309.2
6e 4-morpholinylmethyl45.30.12377.5
6f 4-methyl-1-piperazinylmethyl50.20.09557.8
6g 4-phenyl-1-piperazinylmethyl31.50.14225
Celecoxib (Reference Drug)25.10.08313.7

Data summarized from a study on new imidazo[2,1-b]thiazole derivatives as selective COX-2 inhibitors.[5][7]

Experimental Protocols

Synthesis of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole Derivatives

The synthesis of the imidazo[2,1-b]thiazole core involves a multi-step process starting from thioanisole.[5]

Step 1: Synthesis of 4-(methylthio)acetophenone (2)

  • To a solution of thioanisole (1) in a suitable solvent, add acetyl chloride and aluminum chloride in a Friedel-Crafts acylation reaction.

  • Stir the reaction mixture at room temperature.

  • Upon completion, quench the reaction and extract the product.

  • Purify the crude product to obtain 4-(methylthio)acetophenone.

Step 2: Synthesis of (Methylsulfonyl)acetophenone (3)

  • Dissolve 4-(methylthio)acetophenone (2) in a mixture of THF and water.

  • Add oxone to the solution to oxidize the sulfide to a sulfone.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Isolate and purify the product, (methylsulfonyl)acetophenone.

Step 3: Synthesis of α-bromo-4-(methylsulfonyl)acetophenone (4)

  • Dissolve (methylsulfonyl)acetophenone (3) in chloroform.

  • Add bromine dropwise to the solution at room temperature.

  • Stir until the reaction is complete.

  • Remove the solvent and purify the resulting α-bromo-4-(methylsulfonyl)acetophenone.

Step 4: Synthesis of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (5)

  • React α-bromo-4-(methylsulfonyl)acetophenone (4) with 2-aminothiazole in a suitable solvent.

  • Heat the mixture to facilitate the cyclization reaction.

  • Isolate and purify the final imidazo[2,1-b]thiazole scaffold.

Step 5: Synthesis of C-5 Substituted Derivatives (6a-g)

  • The final derivatives are synthesized via a Mannich reaction on the C-5 position of the imidazo[2,1-b]thiazole ring (5) with various secondary amines.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol is based on a chemiluminescent or colorimetric enzyme assay to measure the peroxidase activity of COX-1 and COX-2.[5][8]

Materials:

  • COX-1 and COX-2 enzymes (human or ovine)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Reference inhibitor (e.g., Celecoxib)

  • Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • 96-well microplate

  • Plate reader capable of measuring absorbance or fluorescence

Procedure:

  • Reagent Preparation: Prepare stock solutions of test compounds and the reference inhibitor in DMSO. Serially dilute these to the desired concentrations. Prepare working solutions of enzymes, heme, and arachidonic acid in the assay buffer.

  • Enzyme and Inhibitor Incubation:

    • To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.[1]

    • Add the various concentrations of the test compounds, reference inhibitor, or vehicle (DMSO) to the appropriate wells.[1]

    • Incubate the plate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[1]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[1]

  • Detection: Immediately add the detection reagent (e.g., TMPD). The peroxidase component of COX will oxidize the reagent, leading to a color change.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) kinetically for 5-10 minutes.[8][9]

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Visualizations

Drug Development Workflow

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical a Scaffold Selection (Imidazo[2,1-b]thiazole) b Chemical Synthesis a->b c Compound Purification & Characterization b->c d COX-1/COX-2 Inhibition Assay c->d e IC50 & Selectivity Determination d->e g Anti-inflammatory Animal Models e->g f Cytotoxicity Assays h Pharmacokinetic Studies g->h i Toxicology Studies h->i j Lead Optimization i->j j->b Iterative Refinement G stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) phospholipase Phospholipase A2 stimuli->phospholipase induces cell_membrane Cell Membrane arachidonic_acid Arachidonic Acid phospholipase->arachidonic_acid releases from cox2 COX-2 Enzyme arachidonic_acid->cox2 substrate for pgg2 PGG2 cox2->pgg2 converts to pgh2 PGH2 pgg2->pgh2 reduces to prostaglandins Prostaglandins (PGE2) pgh2->prostaglandins isomerized to inflammation Inflammation, Pain, Fever prostaglandins->inflammation mediate inhibitor Imidazo[2,1-b]thiazole Inhibitor inhibitor->cox2 selectively blocks G scaffold Imidazo[2,1-b]thiazole Core Scaffold sub_c6 C-6 Position: 4-(methylsulfonyl)phenyl scaffold->sub_c6 sub_c5 C-5 Position: Mannich Base Substituents scaffold->sub_c5 sar_c6 Essential for high COX-2 affinity and selectivity sub_c6->sar_c6 sar_c5 Modulates potency and selectivity. Size and type of amine are critical. sub_c5->sar_c5 example Example (6a): N,N-dimethylaminomethyl -> High Potency (IC50 = 0.08 µM) sub_c5->example

References

Application Notes and Protocols for the Preparation of 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide and its derivatives. This class of compounds has garnered significant interest due to its diverse pharmacological activities, including antimicrobial and anticancer properties.[1][2][3][4] The protocols outlined below are based on established synthetic methodologies.

Overview of Synthetic Strategy

The general synthetic route to 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide derivatives commences with the preparation of the key intermediate, 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide. This intermediate is then further functionalized to yield a variety of derivatives. A common pathway involves the condensation of the carbohydrazide with various aldehydes or ketones to form hydrazones, which can subsequently be cyclized to generate novel heterocyclic systems.

Experimental Protocols

Synthesis of the Key Intermediate: 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide

The initial and crucial step is the synthesis of the carbohydrazide core structure.

Protocol:

  • Reaction Setup: To a solution of ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate in a suitable solvent such as ethanol, add an excess of hydrazine hydrate.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol-water mixture) to yield pure 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide.[5]

Synthesis of N2-(Alkylidene/cycloalkylidene)imidazo[2,1-b]thiazole-5-carbohydrazide Derivatives

These derivatives are prepared by the condensation of the key carbohydrazide intermediate with various ketones.

Protocol:

  • Reaction Mixture: A mixture of 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide (0.005 mol) and the appropriate ketone (0.01 mol) is prepared in 10 ml of 96% ethanol.[5]

  • Catalyst: A drop of concentrated sulfuric acid is added as a catalyst.[5]

  • Reaction Conditions: The mixture is refluxed for 6 hours.[5]

  • Isolation and Purification: The crude product, which precipitates upon cooling, is filtered and recrystallized from an ethanol-water mixture to afford the desired N2-(alkylidene/cycloalkylidene)imidazo[2,1-b]thiazole-5-carbohydrazide.[5]

Synthesis of 3-[[(6-methylimidazo[2,1-b]thiazole-5-yl)carbonyl]amino]-4-thiazolidinone Derivatives

These compounds are synthesized via cyclocondensation of the corresponding hydrazones with thioglycolic acid.

Protocol (Method A):

  • Reaction Mixture: The appropriate 6-methyl-N2-(alkylidene/cycloalkylidene)imidazo[2,1-b]thiazole-5-carbohydrazide is reacted with thioglycolic acid.[5]

  • Reaction Conditions: The reaction is typically carried out by heating the mixture.[5]

  • Alternative One-Pot Synthesis (Method B): A mixture of 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide, the appropriate ketone, and thioglycolic acid can be heated together. This one-pot method has been reported to result in higher yields.[5]

  • Isolation and Purification: The target compounds are isolated and purified, with melting points and yields being key characterization parameters.[5]

Synthesis of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide Derivatives

This class of derivatives has shown potential as anti-proliferative agents.[2][3][4]

Protocol:

  • Reaction Mixture: Equimolar amounts of 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide and the corresponding (substituted) isatin are dissolved in a suitable solvent, such as ethanol.

  • Catalyst: A catalytic amount of glacial acetic acid is added to the mixture.

  • Reaction Conditions: The reaction mixture is heated under reflux for an extended period, typically several hours, until TLC indicates the consumption of the starting materials.

  • Isolation and Purification: The mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the final product. Further purification can be achieved by recrystallization.

Data Presentation

The following table summarizes the reported yields and melting points for a selection of synthesized derivatives.

Compound IDDerivative TypeYield (%)Melting Point (°C)Reference
6a N′-(2-oxoindolin-3-ylidene)68>300[4]
6b N′-(5-fluoro-2-oxoindolin-3-ylidene)74>300[6]
6c N′-(5-chloro-2-oxoindolin-3-ylidene)67292-293[6]
6d N′-(5-bromo-2-oxoindolin-3-ylidene)66296-297[6]
6g N′-(5-chloro-2-oxo-1-propylindolin-3-ylidene)61254-255[6]
6l N′-(5-bromo-1-butyl-2-oxoindolin-3-ylidene)39237-238[6]

Visualization of Workflows and Pathways

Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the preparation of 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide derivatives.

Synthetic_Workflow A Ethyl 6-methylimidazo [2,1-b]thiazole-5-carboxylate B 6-methylimidazo[2,1-b]thiazole -5-carbohydrazide (Key Intermediate) A->B Hydrazine Hydrate D N2-(Alkylidene/cycloalkylidene) -carbohydrazides B->D Condensation H N'-(2-Oxoindolin-3-ylidene) Derivatives B->H Condensation C Ketones / Aldehydes C->D F 4-Thiazolidinone Derivatives D->F Cyclocondensation E Thioglycolic Acid E->F G Isatin Derivatives G->H

Caption: General synthetic scheme for derivatives.

VEGFR-2 Signaling Pathway Inhibition

Certain derivatives have been identified as inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis. The inhibition of this pathway can lead to apoptosis in cancer cells.

Signaling_Pathway cluster_cell MCF-7 Breast Cancer Cell VEGFR2 VEGFR-2 CellCycle Cell Cycle Arrest (G2/M Phase) VEGFR2->CellCycle Apoptosis Apoptosis Bax Bax CytC Cytochrome C Bax->CytC releases Casp9 Caspase 9 Casp9->Apoptosis induces Casp8 Caspase 8 Casp8->Apoptosis induces CytC->Casp9 activates Bcl2 Bcl-2 Bcl2->CytC inhibits Derivative N'-(1-butyl-2-oxoindolin-3-ylidene)-6- methylimidazo[2,1-b]thiazole-5-carbohydrazide Derivative->VEGFR2 Inhibits Derivative->Bax Upregulates Derivative->Casp9 Upregulates Derivative->Casp8 Upregulates Derivative->CytC Upregulates Derivative->Bcl2 Downregulates Derivative->CellCycle Induces

Caption: Mechanism of action via VEGFR-2 inhibition.

These protocols and notes provide a foundational guide for the synthesis and exploration of 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide derivatives for various research and drug development applications. For detailed characterization data (e.g., NMR, IR, Mass Spectrometry), it is recommended to consult the full scientific publications cited herein.

References

Application Notes and Protocols: In Vitro Evaluation of 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde and its derivatives represent a class of heterocyclic compounds with significant interest in medicinal chemistry due to their potential therapeutic properties. Various studies have highlighted the anticancer and antiproliferative activities of imidazo[2,1-b]thiazole derivatives.[1][2][3][4][5][6] This document provides detailed protocols for the in vitro evaluation of the cytotoxicity of 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde, offering a framework for assessing its potential as a therapeutic agent. The following protocols for MTT, LDH, and apoptosis assays are standard methods to determine a compound's effect on cell viability and mechanism of cell death.

Data Presentation: Cytotoxicity of Imidazo[2,1-b]thiazole Derivatives

While specific quantitative data for the cytotoxicity of 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde is not widely available in public literature, the following table summarizes the cytotoxic activity of closely related N′-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide derivatives against the MCF-7 breast cancer cell line, as a reference.[7]

Compound IDModificationTarget Cell LineIC50 (µM)
6b 5-Fluoro-2-oxoindolin-3-ylideneMCF-711.67
6c 5-Chloro-2-oxoindolin-3-ylideneMCF-78.38
6l 5-Bromo-1-butyl-2-oxoindolin-3-ylideneMCF-7Not specified
Sorafenib (Reference Compound)MCF-77.55

Table 1: In vitro anti-proliferative activity of N′-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide derivatives against the human breast cancer cell line MCF-7.[7]

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8]

Materials:

  • 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9][10]

  • MTT Solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or DMSO)[9][10]

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[9][11] Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde in culture medium. After incubation, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[9][10]

  • Formazan Solubilization: Carefully remove the medium containing MTT.[9] Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[10] Measure the absorbance at 590 nm using a microplate reader.[9][10]

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[12]

Materials:

  • LDH cytotoxicity assay kit

  • Treated cells in a 96-well plate

  • Lysis buffer (provided in the kit)

  • Microplate reader

Protocol:

  • Prepare Controls: In a 96-well plate, prepare the following controls in triplicate:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with lysis buffer.

    • Background control: Culture medium without cells.

  • Sample Collection: After treating cells with 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde for the desired time, centrifuge the plate at 1400 rpm for 5 minutes.[13]

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[13]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Treated cells

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS and centrifuge at 670 x g for 5 minutes.[14][15]

  • Cell Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit protocol.[14]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[14]

    • Viable cells: Annexin V-negative and PI-negative.[14]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[14]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[14]

Visualizations

experimental_workflow cluster_assays Cytotoxicity Assays cluster_mtt MTT Assay Workflow cluster_ldh LDH Assay Workflow cluster_apoptosis Apoptosis Assay Workflow mtt MTT Assay mtt_add Add MTT Reagent mtt->mtt_add ldh LDH Assay ldh_supernatant Collect Supernatant ldh->ldh_supernatant apoptosis Apoptosis Assay apop_harvest Harvest Cells apoptosis->apop_harvest start Seed Cells in Multi-well Plates treat Treat with 6-Methylimidazo [2,1-b]thiazole-5-carbaldehyde start->treat incubate Incubate for Defined Period treat->incubate incubate->mtt incubate->ldh incubate->apoptosis mtt_incubate Incubate (3-4h) mtt_add->mtt_incubate mtt_solubilize Add Solubilizer mtt_incubate->mtt_solubilize mtt_read Read Absorbance (590 nm) mtt_solubilize->mtt_read mtt_result Cell Viability (%) mtt_read->mtt_result ldh_reaction Add LDH Reaction Mix ldh_supernatant->ldh_reaction ldh_incubate Incubate (30 min) ldh_reaction->ldh_incubate ldh_read Read Absorbance (490 nm) ldh_incubate->ldh_read ldh_result Cytotoxicity (%) ldh_read->ldh_result apop_stain Stain with Annexin V/PI apop_harvest->apop_stain apop_analyze Flow Cytometry Analysis apop_stain->apop_analyze apop_result Apoptotic Cell Population (%) apop_analyze->apop_result

Caption: Experimental workflow for in vitro cytotoxicity evaluation.

MAPK_pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus compound Imidazo[2,1-b]thiazole Derivative BRAF B-RAF compound->BRAF Inhibition RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAS->BRAF Activation MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activation CellCycle Cell Cycle Progression TranscriptionFactors->CellCycle Apoptosis Inhibition of Apoptosis TranscriptionFactors->Apoptosis Proliferation Cell Proliferation TranscriptionFactors->Proliferation

Caption: Potential MAPK/ERK signaling pathway targeted by imidazothiazole derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of 6-methylimidazo[2,1-b]thiazole-5-carbaldehyde.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, particularly focusing on the Vilsmeier-Haack formylation step.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.- Ensure the reaction is stirred efficiently. - Extend the reaction time and monitor progress using TLC. - Gradually increase the reaction temperature, but with caution to avoid degradation.
Decomposition of starting material or product.- Maintain strict temperature control, especially during the addition of POCl₃ to DMF. The Vilsmeier-Haack reaction is exothermic.[1] - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Inactive Vilsmeier reagent.- Use fresh, anhydrous DMF and POCl₃. The Vilsmeier reagent is highly sensitive to moisture.[1] - Prepare the Vilsmeier reagent in situ just before use.
Formation of a Dark, Tarry Substance Polymerization or degradation of the starting material or product.- This is often caused by excessive heat.[1] Maintain a low temperature (0-5 °C) during reagent addition and allow the reaction to warm to room temperature slowly. - Ensure the starting 6-methylimidazo[2,1-b]thiazole is pure.
Multiple Products Observed on TLC/NMR Side reactions, such as di-formylation or formylation at other positions.- Use a controlled stoichiometry of the Vilsmeier reagent. An excess of the reagent can lead to multiple formylations. - Optimize the reaction temperature; lower temperatures often favor the formation of a single product.
Impurities in the starting material.- Purify the starting 6-methylimidazo[2,1-b]thiazole before the formylation reaction.
Difficult Product Isolation/Purification Product is highly soluble in the work-up solvent.- After quenching the reaction with ice-water, adjust the pH to be slightly basic to ensure the product precipitates. - Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
Oily product that does not solidify.- Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce crystallization. - Purify the product using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde?

A1: The most common and direct method is the Vilsmeier-Haack formylation of 6-methylimidazo[2,1-b]thiazole. This reaction utilizes a Vilsmeier reagent, typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl (-CHO) group onto the electron-rich imidazo[2,1-b]thiazole ring system.

Q2: How critical is the temperature for the Vilsmeier-Haack reaction in this synthesis?

A2: Temperature control is highly critical. The formation of the Vilsmeier reagent is an exothermic process, and the subsequent formylation reaction can also generate heat.[1] It is crucial to maintain a low temperature (typically 0-5 °C) during the addition of POCl₃ to DMF to prevent the decomposition of the reagent and the starting material. After the addition, the reaction is often allowed to slowly warm to room temperature and may require gentle heating to go to completion.

Q3: My starting material, 6-methylimidazo[2,1-b]thiazole, is not commercially available. How can I synthesize it?

A3: 6-Methylimidazo[2,1-b]thiazole can be synthesized by the reaction of 2-amino-4-methylthiazole with a suitable two-carbon synthon, such as chloroacetaldehyde or an equivalent thereof.

Q4: What is the ideal molar ratio of reactants for the Vilsmeier-Haack formylation?

A4: The molar ratio of the substrate to the Vilsmeier reagent can significantly impact the reaction's outcome. A slight excess of the Vilsmeier reagent is generally used to ensure complete conversion of the starting material. However, a large excess should be avoided as it can lead to the formation of side products. A good starting point is a 1:1.2 to 1:1.5 molar ratio of 6-methylimidazo[2,1-b]thiazole to the Vilsmeier reagent (both POCl₃ and DMF).

Q5: How should the reaction be quenched and the product worked up?

A5: The reaction is typically quenched by carefully pouring the reaction mixture onto crushed ice or into ice-cold water. This hydrolyzes the intermediate iminium salt to the desired aldehyde. The product often precipitates from the aqueous solution upon neutralization or making it slightly basic with a base like sodium bicarbonate or sodium hydroxide solution. The solid product can then be collected by filtration, washed with water, and dried. If the product does not precipitate, it can be extracted with an organic solvent.

Experimental Protocols

Synthesis of 6-Methylimidazo[2,1-b]thiazole

A mixture of 2-amino-4-methylthiazole and chloroacetaldehyde (or a chloroacetaldehyde equivalent) in a suitable solvent like ethanol is refluxed for several hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the solvent is removed under reduced pressure, and the residue is neutralized with a base to afford the crude 6-methylimidazo[2,1-b]thiazole, which can be purified by recrystallization or column chromatography.

Vilsmeier-Haack Formylation of 6-Methylimidazo[2,1-b]thiazole
  • In a round-bottom flask under an inert atmosphere, N,N-dimethylformamide (DMF) is cooled to 0-5 °C in an ice bath.

  • Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not rise above 10 °C. The mixture is stirred at this temperature for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • A solution of 6-methylimidazo[2,1-b]thiazole in a minimal amount of an appropriate solvent (like DMF or a chlorinated solvent) is then added dropwise to the freshly prepared Vilsmeier reagent, maintaining the low temperature.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then may be heated (e.g., to 60-80 °C) for several hours until the reaction is complete as monitored by TLC.

  • The reaction mixture is then cooled and carefully poured onto crushed ice.

  • The aqueous solution is neutralized or made slightly basic with a suitable base (e.g., sodium bicarbonate, sodium hydroxide) to precipitate the product.

  • The solid product is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Vilsmeier-Haack formylation of imidazo[2,1-b]thiazole derivatives based on literature for analogous compounds.

SubstratePOCl₃ (eq.)DMF (eq.)Temperature (°C)Time (h)Yield (%)
6-Aryl-imidazo[2,1-b]thiazole1.21.50-5, then RT, then 70-804-670-85
6-Phenyl-imidazo[2,1-b]thiazole1.52.00, then 605~80
6-Methyl-imidazo[2,1-b]thiazole1.31.80-5, then RT1275-90 (expected)

Visualization

Synthesis_Troubleshooting Troubleshooting Workflow for Low Yield start Low or No Product Yield check_reagents Are reagents fresh and anhydrous? start->check_reagents check_temp Was temperature controlled during reagent addition? check_reagents->check_temp Yes solution_reagents Use fresh, anhydrous reagents. check_reagents->solution_reagents No check_time Was the reaction time sufficient? check_temp->check_time Yes solution_temp Maintain 0-5°C during addition and monitor exotherm. check_temp->solution_temp No check_workup Was the workup procedure correct? check_time->check_workup Yes solution_time Extend reaction time and monitor by TLC. check_time->solution_time No solution_workup Adjust pH during workup and/or perform extraction. check_workup->solution_workup No

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Purification of 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde.

Q1: My crude product is an oil and does not solidify. How can I proceed with purification?

A1: Oiling out can be a common issue. Here are a few strategies to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal to the oil. This will act as a template for crystallization.

  • Solvent Adjustment: Your compound may be too soluble in the current solvent system. Try slowly adding a less polar solvent (an anti-solvent) in which your compound is insoluble, such as hexanes or heptane, while stirring vigorously.

  • Concentration: The concentration of your compound in the solvent might be too low. Carefully evaporate some of the solvent and attempt to induce crystallization again.

  • Trituration: Add a small amount of a solvent in which your product is expected to be poorly soluble and stir or sonicate the mixture. This can sometimes wash away impurities and induce the product to solidify.

Q2: I am seeing multiple spots on my TLC plate after purification by column chromatography. What could be the problem?

A2: Multiple spots on a TLC plate post-purification indicate the presence of impurities. Consider the following troubleshooting steps:

  • Inadequate Separation: The chosen solvent system for column chromatography may not be optimal for separating your product from impurities. Experiment with different solvent polarities. For imidazo[2,1-b]thiazole derivatives, solvent systems like ethyl acetate/hexane or methanol/dichloromethane are often effective.[1] A gradient elution might be necessary to resolve closely eluting compounds.

  • Column Overloading: Loading too much crude material onto the column can lead to poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Compound Degradation: 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde, being an aldehyde, might be susceptible to oxidation or other degradation pathways on silica gel. To mitigate this, you can try deactivating the silica gel by adding a small amount of triethylamine (e.g., 1%) to your eluent. This is particularly useful if you observe streaking on your TLC plate.

  • Contaminated Fractions: Ensure that you are collecting clean fractions and that there is no cross-contamination between fractions.

Q3: My yield is very low after recrystallization. How can I improve it?

A3: Low recovery after recrystallization is a frequent challenge. Here are some tips to maximize your yield:

  • Optimal Solvent Choice: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For related imidazo[2,1-b]thiazole derivatives, ethanol has been used successfully.[2][3] You may need to screen a variety of solvents or solvent mixtures (e.g., ethanol/water) to find the best one.[4]

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.

  • Slow Cooling: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals.

  • Mother Liquor Recovery: The filtrate (mother liquor) after the first crystallization may still contain a significant amount of your product. Concentrating the mother liquor and performing a second crystallization (a "second crop") can often increase the overall yield.

Q4: The color of my purified product is darker than expected. What could be the cause?

A4: A darker than expected color often points to the presence of persistent, colored impurities.

  • Activated Carbon Treatment: You can try treating a solution of your crude product with a small amount of activated carbon. The activated carbon will adsorb many colored impurities. Add the carbon to the hot solution before filtration. Be aware that activated carbon can also adsorb some of your desired product, so use it sparingly.

  • Oxidation: Aldehyd functionalities can be prone to air oxidation, which can lead to colored byproducts. Try to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during prolonged heating.

  • Chromatography: If recrystallization and carbon treatment are ineffective, column chromatography is the most reliable method for removing colored impurities.

Data Presentation

The following table summarizes typical purification outcomes for 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde based on common laboratory techniques. Please note that these are representative values and actual results may vary depending on the scale of the reaction and the purity of the crude material.

Purification TechniqueEluent/Solvent SystemTypical Yield (%)Typical Purity (%)
Column ChromatographyEthyl Acetate / Hexane (Gradient)60 - 85>98
Column ChromatographyMethanol / Dichloromethane (Gradient)65 - 90>98
RecrystallizationEthanol50 - 75>99
RecrystallizationEthanol / Water55 - 80>99

Experimental Protocols

Below are detailed methodologies for the key purification techniques.

Protocol 1: Purification by Column Chromatography

  • Preparation of the Column:

    • Select an appropriately sized glass column and pack it with silica gel (100-200 mesh) using a slurry method with the initial, least polar eluent (e.g., 100% hexane).

  • Sample Preparation:

    • Dissolve the crude 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent such as hexane and gradually increase the polarity by adding ethyl acetate or methanol. A typical gradient might start at 10% ethyl acetate in hexane and increase to 50% or higher.

    • Monitor the elution process using Thin Layer Chromatography (TLC).

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization

  • Dissolution:

    • Place the crude 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde in an Erlenmeyer flask.

    • Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent dropwise if necessary to achieve complete dissolution.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If activated carbon was used, or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualization

Workflow for Purification of 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde

Purification_Workflow Crude Crude Product (6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde) Dissolve Dissolve in appropriate solvent Crude->Dissolve TLC TLC Analysis Dissolve->TLC Column Column Chromatography TLC->Column Multiple spots Recrystallize Recrystallization TLC->Recrystallize Single major spot TLC_Column TLC Analysis of Fractions Column->TLC_Column PureProduct Pure Product Recrystallize->PureProduct Impure Impure Product (Re-purify) Impure->Column Repeat TLC_Column->PureProduct Pure fractions combined TLC_Column->Impure Impure fractions

A flowchart illustrating the decision-making process for the purification of the target compound.

References

Technical Support Center: Vilsmeier-Haack Formylation of Imidazo[2,1-b]thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of the Vilsmeier-Haack formylation of imidazo[2,1-b]thiazoles.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the Vilsmeier-Haack formylation of imidazo[2,1-b]thiazoles, offering potential causes and solutions.

Issue Potential Cause(s) Troubleshooting Steps
1. Low to No Product Formation 1. Insufficiently activated substrate: The imidazo[2,1-b]thiazole ring may not be electron-rich enough for efficient electrophilic substitution.[1][2] 2. Decomposition of Vilsmeier reagent: The reagent is sensitive to moisture and may have decomposed. 3. Incorrect reaction temperature: The reaction may require specific temperature control for activation.[1] 4. Steric hindrance: Bulky substituents on the imidazo[2,1-b]thiazole ring may impede the approach of the Vilsmeier reagent.1. Increase electron density: If possible, modify the substituents on the ring to be more electron-donating. 2. Use freshly prepared or high-quality Vilsmeier reagent: Prepare the reagent in situ under anhydrous conditions. Use fresh, dry DMF and POCl₃.[2] 3. Optimize temperature: Systematically vary the reaction temperature. While the reaction is often started at 0°C, gentle heating (e.g., 40-60°C) may be required to drive the reaction to completion.[3] Monitor the reaction by TLC to avoid decomposition at higher temperatures. 4. Increase reaction time or reagent stoichiometry: For sterically hindered substrates, a longer reaction time or an excess of the Vilsmeier reagent may be necessary.
2. Formation of Multiple Products (Poor Regioselectivity) 1. Multiple reactive sites: The imidazo[2,1-b]thiazole ring has several potentially reactive positions for electrophilic attack. The primary site of attack is generally the electron-rich C-5 position.[1] 2. Influence of substituents: The electronic and steric effects of substituents on the imidazo[2,1-b]thiazole core can direct formylation to other positions.1. Control reaction temperature: Lowering the reaction temperature may enhance the selectivity for the most reactive site. 2. Choice of solvent: While DMF is the standard, exploring other anhydrous polar aprotic solvents might influence regioselectivity. 3. Protecting groups: If a specific isomer is desired, consider using protecting groups to block more reactive sites.
3. Formation of a Dark, Tarry Reaction Mixture 1. Decomposition of starting material or product: The reaction conditions may be too harsh, leading to degradation. 2. Polymerization: Electron-rich heterocyclic compounds can be prone to polymerization under strongly acidic conditions.1. Lower reaction temperature: Conduct the reaction at a lower temperature to minimize side reactions. 2. Reduce reaction time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. 3. Use a milder Vilsmeier reagent: Consider using a Vilsmeier reagent generated from a less aggressive acid chloride, such as oxalyl chloride instead of POCl₃.
4. Difficult Work-up and Product Isolation 1. Hydrolysis of the iminium salt intermediate: The intermediate iminium salt must be carefully hydrolyzed to the aldehyde.[4] 2. Product solubility: The formylated product may have limited solubility in common extraction solvents. 3. Emulsion formation: The presence of DMF and inorganic salts can lead to the formation of emulsions during aqueous work-up.1. Controlled hydrolysis: Pour the reaction mixture slowly into a cold aqueous solution of a base (e.g., sodium bicarbonate, sodium hydroxide) with vigorous stirring to neutralize the acid and hydrolyze the iminium salt.[5] Maintain a low temperature during this process. 2. Solvent selection for extraction: Test a range of solvents to find one in which the product is soluble and which is immiscible with the aqueous layer. 3. Breaking emulsions: Add a saturated brine solution or a small amount of a different organic solvent to help break up emulsions. Filtration through a pad of celite can also be effective.
5. Suspected Di-formylation 1. Highly activated substrate: A very electron-rich imidazo[2,1-b]thiazole ring may undergo a second formylation.[6] 2. Excess Vilsmeier reagent: Using a large excess of the formylating agent can promote di-formylation.1. Control stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.1-1.5 equivalents) of the Vilsmeier reagent. 2. Monitor reaction progress: Follow the reaction by TLC to observe the formation of the mono-formylated product and stop the reaction before significant di-formylation occurs.

Frequently Asked Questions (FAQs)

Q1: At which position does the Vilsmeier-Haack formylation of imidazo[2,1-b]thiazoles typically occur?

A1: The Vilsmeier-Haack formylation of imidazo[2,1-b]thiazoles is an electrophilic aromatic substitution. The formyl group is preferentially introduced at the most electron-rich and sterically accessible position. For the unsubstituted imidazo[2,1-b]thiazole ring, this is the C-5 position. The presence of substituents can influence this regioselectivity.

Q2: What is the Vilsmeier reagent and how is it prepared?

A2: The Vilsmeier reagent is a chloroiminium ion, which is the active electrophile in the formylation reaction.[4] It is typically prepared in situ by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride, such as phosphorus oxychloride (POCl₃).[3][4] The reaction is exothermic and should be carried out at low temperatures (e.g., 0°C) under anhydrous conditions.

Q3: What are the typical reaction conditions for the Vilsmeier-Haack formylation of imidazo[2,1-b]thiazoles?

A3: Typical conditions involve the slow addition of POCl₃ to anhydrous DMF at 0°C, followed by the addition of the imidazo[2,1-b]thiazole substrate. The reaction mixture is then stirred at a temperature ranging from 0°C to elevated temperatures (e.g., 60-80°C), depending on the reactivity of the substrate.[3] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

Q4: How is the reaction typically worked up?

A4: The reaction is quenched by carefully pouring the mixture into a cold aqueous solution of a base, such as sodium bicarbonate or sodium hydroxide, to neutralize the acidic medium and hydrolyze the intermediate iminium salt to the aldehyde.[5] The product is then typically extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

Q5: What are some common side reactions to be aware of?

A5: Besides incomplete reaction and issues with regioselectivity, potential side reactions include:

  • Di-formylation: Especially with highly activated substrates or an excess of the Vilsmeier reagent.[6]

  • Formation of N,N-dimethylformimidamide derivatives: If the imidazo[2,1-b]thiazole has a primary or secondary amine substituent, this can react with the Vilsmeier reagent.[7]

  • Decomposition/Polymerization: Under harsh conditions (high temperature or prolonged reaction times), the electron-rich heterocyclic ring can degrade or polymerize.

Experimental Protocols

General Procedure for the Vilsmeier-Haack Formylation of a Substituted Imidazo[2,1-b]thiazole

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substituted imidazo[2,1-b]thiazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and under an inert atmosphere, place anhydrous DMF (3-5 equivalents).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1-1.5 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 5°C.

  • Stir the mixture at 0°C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve the substituted imidazo[2,1-b]thiazole (1 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., DCM).

  • Add the solution of the imidazo[2,1-b]thiazole to the Vilsmeier reagent dropwise at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then, if necessary, heat to a predetermined temperature (e.g., 40-80°C).

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture back to 0°C.

  • Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred, cold saturated aqueous solution of sodium bicarbonate.

  • Continue stirring until the hydrolysis of the iminium salt is complete and the pH is neutral or slightly basic.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, DCM) three times.

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.

Visualizations

Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagents Reagents cluster_substrate Substrate reagent_prep Vilsmeier Reagent Preparation formylation Formylation Reaction reagent_prep->formylation workup Aqueous Work-up & Hydrolysis formylation->workup purification Purification workup->purification product Formylated Imidazo[2,1-b]thiazole purification->product DMF Anhydrous DMF DMF->reagent_prep POCl3 POCl₃ POCl3->reagent_prep substrate Imidazo[2,1-b]thiazole substrate->formylation

Caption: General workflow for the Vilsmeier-Haack formylation.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_yield Low Yield Solutions cluster_purity Purity Solutions cluster_workup Work-up Solutions start Experiment Start check_yield Low/No Yield? start->check_yield check_purity Multiple Products? check_yield->check_purity No optimize_temp Optimize Temperature check_yield->optimize_temp Yes check_workup Difficult Work-up? check_purity->check_workup No control_temp Control Temperature check_purity->control_temp Yes success Successful Formylation check_workup->success No controlled_hydrolysis Controlled Hydrolysis check_workup->controlled_hydrolysis Yes check_reagents Check Reagent Quality optimize_temp->check_reagents increase_time Increase Reaction Time check_reagents->increase_time adjust_stoich Adjust Stoichiometry control_temp->adjust_stoich solvent_screen Solvent Screening controlled_hydrolysis->solvent_screen

Caption: Decision tree for troubleshooting common issues.

References

optimization of reaction conditions for imidazo[2,1-b]thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of imidazo[2,1-b]thiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the imidazo[2,1-b]thiazole core structure?

A1: The most prevalent method is the Hantzsch thiazole synthesis, which involves the condensation of a 2-aminothiazole derivative with an α-haloketone.[1][2] Other widely used modern techniques include one-pot multicomponent reactions (MCRs) like the Groebke–Blackburn–Bienaymé (GBB) reaction, which offer high atom economy and procedural simplicity.[3][4] Additionally, green chemistry approaches utilizing microwave irradiation or ultrasound assistance have become popular for their ability to reduce reaction times and improve yields.[1][5][6][7][8]

Q2: My reaction is resulting in a low yield. What are the primary factors I should investigate?

A2: Low yields in imidazo[2,1-b]thiazole synthesis can stem from several factors. Key areas to check include the purity of your starting materials (especially α-haloketones, which can degrade), the reaction temperature (both insufficient heat and overheating can be detrimental), the choice of solvent, and the reaction time. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is crucial to determine the optimal endpoint.[3][6]

Q3: I am observing significant side product formation. How can this be minimized?

A3: Side product formation often occurs due to self-condensation of the α-haloketone or other competing reaction pathways. To mitigate this, ensure precise temperature control, as excessive heat can promote side reactions.[6] A slow, dropwise addition of the α-haloketone to the 2-aminothiazole solution can also be beneficial. In some cases, switching to a milder solvent or employing a catalyst-free system, such as certain microwave-assisted protocols, can enhance selectivity and reduce the formation of unwanted byproducts.[6][9]

Q4: What are the most effective methods for purifying imidazo[2,1-b]thiazole compounds?

A4: The primary method for purification is column chromatography on silica gel.[3][5] Common eluents are mixtures of hexanes and ethyl acetate.[3] If the crude product is an oil or solidifies poorly, trituration with a non-polar solvent like n-hexane can help induce crystallization. For solid products, recrystallization from a suitable solvent system (e.g., ethanol, methanol) is an effective final purification step.[10]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of imidazo[2,1-b]thiazoles.

Problem 1: Low or No Product Formation in Hantzsch Synthesis

  • Question: I am reacting a 2-aminobenzothiazole with a 2-bromoacetophenone derivative in ethanol, but TLC analysis after several hours of reflux shows mostly unreacted starting material. What steps should I take?

  • Answer:

    • Verify Reactant Integrity: Confirm the purity of your 2-bromoacetophenone, as it can be unstable. Consider purifying it by recrystallization if necessary.

    • Evaluate Reaction Conditions: While refluxing ethanol is a common condition, some substrate combinations may require higher temperatures. Consider switching to a higher-boiling solvent like DMF or using microwave irradiation, which has been shown to significantly improve yields and shorten reaction times, even in the absence of a catalyst.[6][8] For example, heating at 100 °C in a solvent-free or water-based microwave-assisted system can dramatically increase product yield.[6]

    • Monitor Reaction Time: Continue monitoring the reaction by TLC for up to 24 hours, as some condensations can be slow under conventional heating.[10]

    • Consider a Catalyst: While many reactions proceed without a catalyst, some systems benefit from the addition of an acid or base catalyst. However, catalyst-free green methods are often more efficient.[6][9]

Problem 2: Product is a Dark, Intractable Oil After Work-up

  • Question: After neutralizing and extracting my product, I am left with a dark, oily residue that is difficult to handle and purify. How can I isolate my compound?

  • Answer:

    • Attempt Trituration: Add a small amount of a non-polar solvent in which your product is likely insoluble (e.g., cold hexane, diethyl ether, or pentane) to the oil. Vigorously scratch the side of the flask with a glass rod to induce crystallization.

    • Purify via Column Chromatography: If trituration fails, directly load the oil onto a silica gel column. You can pre-adsorb the oil onto a small amount of silica gel to ensure even loading. Start with a non-polar eluent (e.g., 100% hexane) and gradually increase the polarity to separate the desired compound from polymeric or baseline impurities.

    • Solvent Optimization: Review your solvent choice. Using green solvents like water or glycerol can sometimes simplify work-up and prevent the formation of side products that contribute to the oily residue.[9]

Data Presentation: Reaction Condition Optimization

Quantitative data from various synthetic methodologies are summarized below to facilitate comparison and selection of optimal conditions.

Table 1: Optimization of Groebke–Blackburn–Bienaymé Reaction for Imidazo[2,1-b]thiazole Synthesis[3] Reaction of 3-formylchromone, 2-aminothiazole, and tert-butyl isocyanide.

EntrySolventTemperature (°C)Time (min)Yield (%)
1Methanol8512033
2Acetonitrile8512035
3Toluene856068
4Toluene1003078

Table 2: Comparison of Conventional vs. Microwave-Assisted Hantzsch Synthesis[1] Reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with N-phenylthiourea.

MethodSolventTimeYield (%)Notes
ConventionalMethanol8 hLowerRequired rigorous purification
MicrowaveMethanol5-10 min85-94Cleaner reaction, easier work-up

Table 3: Ultrasound-Assisted Synthesis of Imidazo[2,1-b]thiazoles[5] Reaction of aryl methyl ketones with 2-aminothiazole.

Catalyst SystemSolventTimeYield (%)Key Advantages
KI / TBHPWater2-3 h90-97Green solvent, metal-free, mild conditions

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Synthesis (Conventional Heating) [10]

  • To a solution of the appropriate 2-aminothiazole (10 mmol) in dry ethanol (30 mL), add the corresponding α-bromoaryl ketone (10 mmol).

  • Reflux the reaction mixture for 8-24 hours, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature. The resulting hydrobromide salt precipitate is often observed.

  • Filter the solid precipitate and wash it with a small amount of cold ethanol.

  • Suspend the collected solid in water and neutralize with an aqueous sodium carbonate or ammonia solution until the pH is ~8.

  • Filter the resulting free base, wash thoroughly with water, and dry under a vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified imidazo[2,1-b]thiazole.

Protocol 2: Microwave-Assisted Catalyst-Free Synthesis of Benzo[d]imidazo[2,1-b]thiazoles [6][8]

  • In a 10 mL microwave vial, combine 2-aminobenzothiazole (1.0 mmol) and the appropriate 2-bromoacetophenone (1.2 mmol).

  • Add 2 mL of water as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100 °C for the time specified by optimization (typically 15-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Extract the reaction mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to yield the final product.

Visualized Workflows and Logic

The following diagrams illustrate the general experimental workflow and a troubleshooting decision tree for low product yield.

G A 1. Reactant Preparation (Purity Check) B 2. Reaction Setup (Solvent, Temp, Atmosphere) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Work-up & Crude Isolation (Extraction/Filtration) C->D E 5. Purification (Chromatography/Recrystallization) D->E F 6. Characterization (NMR, MS, HRMS) E->F

Caption: General experimental workflow for imidazo[2,1-b]thiazole synthesis.

G A Start: Low Product Yield B Are starting materials pure? A->B C Purify/verify reactants. Re-run experiment. B->C No D Are reaction conditions (temp, time, solvent) optimal? B->D Yes E Optimize conditions. (e.g., use MW/US, change solvent) D->E No F Are significant side products observed via TLC? D->F Yes G Modify reaction setup. (e.g., slow addition of reagents) F->G Yes H Consult literature for alternative routes. F->H No

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Overcoming Poor Solubility of 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde derivatives.

Troubleshooting Guides

This section offers solutions to common problems encountered during the handling and formulation of 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde derivatives.

Issue 1: Compound crashes out of solution upon addition of aqueous media.

Possible Cause Troubleshooting Step Expected Outcome
Low aqueous solubility of the free base. Adjust the pH of the aqueous solution. Since the molecule is a nitrogen-containing heterocycle, its solubility is likely pH-dependent. Try acidifying the medium to form a more soluble salt.The compound remains in solution at an acidic pH.
Solvent incompatibility. Employ a co-solvent system. Introduce a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) to the aqueous phase before adding the compound.[1][2]The compound dissolves and remains stable in the mixed solvent system.
Concentration exceeds solubility limit. Decrease the concentration of the compound. Determine the saturation solubility in the chosen solvent system to avoid supersaturation.A stable solution is formed at a lower concentration.

Issue 2: Inconsistent results in biological assays.

Possible Cause Troubleshooting Step Expected Outcome
Precipitation of the compound in the assay medium. Prepare a stock solution using a suitable solubilization technique (e.g., solid dispersion, cyclodextrin complexation) before diluting it in the assay medium.Consistent and reproducible assay results are obtained.
Degradation of the compound. Assess the stability of the compound in the chosen solvent and assay conditions. Use freshly prepared solutions for each experiment.Improved consistency of biological data.
Interaction with assay components. Evaluate potential interactions between the compound and components of the assay medium (e.g., proteins, salts).Identification and mitigation of interfering factors.

Issue 3: Difficulty in preparing a stable formulation for in vivo studies.

Possible Cause Troubleshooting Step Expected Outcome
Poor oral bioavailability due to low solubility. Formulate the compound as a nanosuspension or a solid dispersion to enhance its dissolution rate and bioavailability.[3][4]Increased plasma concentration of the drug after oral administration.
Low permeability. While solubility is the primary focus, consider co-formulation with permeation enhancers if poor absorption persists after solubility enhancement.Improved absorption and overall bioavailability.
Physical instability of the formulation (e.g., aggregation, crystallization). Optimize the formulation by screening different stabilizers for nanosuspensions or polymers for solid dispersions.[5]A physically stable formulation with a longer shelf-life.

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take to improve the solubility of my 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde derivative?

A1: Start by characterizing the physicochemical properties of your specific derivative, including its pKa and logP. This will provide insights into its solubility behavior. As a nitrogen-containing heterocyclic compound, its solubility is likely to be influenced by pH. Therefore, a simple first step is to attempt solubilization in acidic aqueous buffers to see if salt formation enhances solubility.

Q2: Which solubilization technique is best suited for these derivatives?

A2: The optimal technique depends on the specific derivative and the intended application. Here is a general guide:

  • Co-solvents: A good starting point for initial in vitro experiments due to their simplicity.[1] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).

  • pH Adjustment: Effective if the compound has an ionizable group. For the imidazo[2,1-b]thiazole core, acidification is a logical approach.

  • Solid Dispersion: A robust method for significantly increasing the dissolution rate and oral bioavailability, particularly for oral dosage forms.[6][7][8][9]

  • Nanosuspension: Ideal for both oral and parenteral delivery, as it increases the surface area for dissolution.[3][5]

  • Cyclodextrin Complexation: Useful for forming inclusion complexes that enhance aqueous solubility and can also improve stability.[10][11][12]

Q3: Are there any specific safety concerns with the solvents used for solubilization?

A3: Yes, the choice of solvent is critical, especially for in vivo studies. Always use pharmaceutical-grade solvents and consider their toxicity. For instance, while DMSO is a powerful solvent for in vitro studies, its use in vivo is limited. Co-solvents like propylene glycol and PEGs are generally considered safer for animal studies.

Q4: How can I determine the amount of co-solvent to use?

A4: This requires experimental optimization. You can perform a co-solvent solubility study by preparing a series of solutions with varying ratios of the co-solvent and water and determining the saturation solubility of your compound in each mixture.

Q5: What are the critical parameters to consider when preparing a solid dispersion?

A5: Key parameters include the choice of carrier (e.g., PVP, HPMC, PEGs), the drug-to-carrier ratio, and the preparation method (e.g., solvent evaporation, melting method).[4][6][8][9] The goal is to obtain an amorphous dispersion of the drug in the carrier matrix.

Quantitative Data Summary

The following tables summarize typical data that should be generated during solubility enhancement studies. Please note that the values provided are illustrative and should be determined experimentally for your specific derivative.

Table 1: Solubility of a Hypothetical 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde Derivative in Various Solvents

SolventSolubility (µg/mL)
Water (pH 7.4)< 1
0.1 N HCl (pH 1.2)50
Ethanol5000
Propylene Glycol8000
PEG 40012000
20% Ethanol in Water100

Table 2: Enhancement of Aqueous Solubility using Different Techniques for a Hypothetical Derivative

TechniqueFormulation DetailsSolubility Enhancement Factor
Co-solvency40% PEG 400 in water~150-fold
Solid Dispersion1:5 drug-to-PVP K30 ratio~500-fold
NanosuspensionMedia-milled with 1% Pluronic F68~300-fold
Cyclodextrin Complexation1:1 molar ratio with HP-β-CD~200-fold

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

  • Dissolution: Dissolve 100 mg of the 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde derivative and 500 mg of polyvinylpyrrolidone (PVP K30) in a suitable volume of a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol).

  • Mixing: Ensure complete dissolution of both the drug and the carrier with gentle stirring.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin, dry film is formed.

  • Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Processing: Scrape the dried film, pulverize it using a mortar and pestle, and pass the powder through a fine-mesh sieve.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (e.g., using DSC and XRD to confirm the amorphous state).

Protocol 2: Preparation of a Nanosuspension by Media Milling

  • Premixing: Prepare a suspension of 1% (w/v) of the derivative and 2% (w/v) of a suitable stabilizer (e.g., Pluronic F127 or Poloxamer 188) in deionized water.

  • Milling: Add the suspension to a milling chamber containing milling media (e.g., yttrium-stabilized zirconium oxide beads of 0.5 mm diameter).

  • Homogenization: Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 24-48 hours), with cooling to prevent overheating.

  • Separation: Separate the nanosuspension from the milling media.

  • Characterization: Analyze the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex by Freeze-Drying

  • Dissolution: Dissolve an appropriate amount of hydroxypropyl-β-cyclodextrin (HP-β-CD) in water to achieve the desired molar ratio (e.g., 1:1) with the drug.

  • Complexation: Prepare a concentrated solution of the derivative in a minimal amount of a suitable organic solvent (e.g., ethanol) and add it dropwise to the cyclodextrin solution with constant stirring.

  • Equilibration: Continue stirring the mixture for 24-48 hours at room temperature to allow for complex formation.

  • Freeze-Drying: Freeze the resulting solution at -80°C and then lyophilize it for 48 hours to obtain a dry powder of the inclusion complex.

  • Characterization: Characterize the complex using techniques like DSC, XRD, and NMR to confirm the formation of the inclusion complex.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_formulation Formulation & Characterization cluster_application Application Poorly Soluble Derivative Poorly Soluble Derivative Co-solvency Co-solvency Poorly Soluble Derivative->Co-solvency Initial Screening pH Adjustment pH Adjustment Poorly Soluble Derivative->pH Adjustment Initial Screening Solid Dispersion Solid Dispersion Poorly Soluble Derivative->Solid Dispersion Advanced Formulation Nanosuspension Nanosuspension Poorly Soluble Derivative->Nanosuspension Advanced Formulation Cyclodextrin Complexation Cyclodextrin Complexation Poorly Soluble Derivative->Cyclodextrin Complexation Advanced Formulation Optimized Formulation Optimized Formulation Co-solvency->Optimized Formulation pH Adjustment->Optimized Formulation Solid Dispersion->Optimized Formulation Nanosuspension->Optimized Formulation Cyclodextrin Complexation->Optimized Formulation In Vitro / In Vivo Studies In Vitro / In Vivo Studies Optimized Formulation->In Vitro / In Vivo Studies

Caption: Workflow for addressing poor solubility.

solid_dispersion_workflow start Start: Drug & Polymer Selection dissolve Dissolve Drug & Polymer in Common Solvent start->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry process Pulverize & Sieve dry->process characterize Characterize (DSC, XRD, Dissolution) process->characterize end_node End: Amorphous Solid Dispersion characterize->end_node

Caption: Solid dispersion preparation workflow.

signaling_pathway_placeholder receptor Receptor kinase1 Kinase A receptor->kinase1 Activation kinase2 Kinase B kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation response Cellular Response transcription_factor->response drug Imidazo[2,1-b]thiazole Derivative drug->kinase1 Inhibition

Caption: A hypothetical signaling pathway.

References

Technical Support Center: Synthesis of Imidazo[2,1-b]thiazole-5-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of imidazo[2,1-b]thiazole-5-carbaldehydes.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, categorized by reaction stage.

Problem 1: Low yield during the formation of the imidazo[2,1-b]thiazole core (Hantzsch Reaction).

  • Question: My yield of the substituted imidazo[2,1-b]thiazole is consistently low. What are the potential causes and how can I improve it?

  • Answer: Low yields in this step often stem from issues with starting materials, reaction conditions, or work-up procedures. Here are some key areas to investigate:

    • Purity of 2-aminothiazole: Ensure the 2-aminothiazole starting material is pure. Impurities can interfere with the cyclization. Recrystallization or column chromatography of the starting material may be necessary.

    • Reactivity of the α-haloketone: The α-haloketone can be unstable. Use freshly prepared or purified α-haloketone for the best results. Decomposition of the α-haloketone can lead to various side products.

    • Solvent and Temperature: The choice of solvent and reaction temperature is crucial. While ethanol is commonly used, exploring other polar solvents like isopropanol or acetonitrile might improve yields.[1] The reaction temperature should be carefully controlled; too high a temperature can lead to decomposition, while too low a temperature will result in a sluggish reaction.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will leave unreacted starting materials, while prolonged reaction times can lead to the formation of degradation products.

    • Base: The reaction is typically carried out in the absence of a strong base. The basicity of the 2-aminothiazole is usually sufficient. Adding an external base can sometimes lead to unwanted side reactions of the α-haloketone.

Problem 2: Difficulty in the Vilsmeier-Haack formylation step.

  • Question: I am having trouble with the formylation of the imidazo[2,1-b]thiazole ring. The reaction is either incomplete or gives multiple products. What should I do?

  • Answer: The Vilsmeier-Haack reaction is a powerful method for formylation, but its success depends on several factors.[2][3][4][5][6]

    • Reagent Stoichiometry: The ratio of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) and the substrate is critical. An excess of the Vilsmeier reagent is often used to ensure complete conversion. A typical ratio is 1.5-3 equivalents of the pre-formed Vilsmeier reagent to 1 equivalent of the imidazo[2,1-b]thiazole.

    • Temperature Control: The formation of the Vilsmeier reagent (the chloroiminium ion) from POCl₃ and DMF is exothermic and should be done at low temperatures (0-5 °C) to prevent decomposition.[5] The subsequent formylation reaction temperature depends on the reactivity of your substrate and may range from 0 °C to reflux.[6]

    • Work-up Procedure: The intermediate iminium salt must be carefully hydrolyzed to the aldehyde. This is typically achieved by pouring the reaction mixture onto crushed ice and then neutralizing with a base like sodium bicarbonate or sodium hydroxide solution. Incomplete hydrolysis can result in the isolation of the iminium salt or other byproducts.

    • Regioselectivity: Electrophilic substitution on the imidazo[2,1-b]thiazole ring predominantly occurs at the C5 position, which is the most electron-rich.[7] However, if the C5 position is blocked or if the reaction conditions are harsh, substitution at other positions might occur, leading to a mixture of isomers.

Problem 3: Product Purification Challenges.

  • Question: I am struggling to purify the final imidazo[2,1-b]thiazole-5-carbaldehyde. What are the common impurities and the best purification methods?

  • Answer: Purification can be challenging due to the presence of unreacted starting materials, side products, and residual reagents.

    • Common Impurities:

      • Unreacted imidazo[2,1-b]thiazole.

      • Over-formylated or isomerized products.

      • Polymeric materials from the decomposition of reactants.

      • Residual DMF and phosphorus-containing byproducts from the Vilsmeier-Haack reaction.

    • Purification Strategies:

      • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) is often the most effective method for removing impurities.

      • Column Chromatography: For non-crystalline products or for separating close-running spots on TLC, column chromatography on silica gel is recommended. A gradient elution with a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate or acetone) usually gives good separation.

      • Washing: Thoroughly washing the crude product with water and a saturated sodium bicarbonate solution is crucial to remove acidic impurities and residual DMF after the Vilsmeier-Haack reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for imidazo[2,1-b]thiazole-5-carbaldehydes?

A1: The most common synthetic pathway involves two main steps:

  • Hantzsch Thiazole Synthesis and Cyclization: A substituted 2-aminothiazole is reacted with an α-haloketone to form the bicyclic imidazo[2,1-b]thiazole core. This is a condensation reaction followed by an intramolecular cyclization.[8][9][10]

  • Vilsmeier-Haack Formylation: The imidazo[2,1-b]thiazole is then formylated, typically at the 5-position, using a Vilsmeier reagent (commonly generated from POCl₃ and DMF) to introduce the carbaldehyde group.[3][4][11]

Q2: Are there any known major side products in the synthesis?

A2: Yes, several side products can form depending on the reaction conditions:

  • In the first step, self-condensation of the α-haloketone can occur, especially in the presence of a base.

  • In the Vilsmeier-Haack reaction, if the temperature is not controlled, polymerization or decomposition of the starting material can occur. Diformylation or formylation at an alternative position can also be a minor side reaction, leading to isomeric impurities.

Q3: How can I confirm the structure of my final product?

A3: A combination of spectroscopic techniques is essential for structural confirmation:

  • ¹H NMR: Look for the characteristic singlet of the aldehyde proton (CHO) typically in the range of δ 9-10 ppm. The protons on the imidazo[2,1-b]thiazole core will also have distinct chemical shifts.

  • ¹³C NMR: The carbonyl carbon of the aldehyde will appear as a signal around δ 180-190 ppm.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Infrared (IR) Spectroscopy: A strong absorption band around 1670-1700 cm⁻¹ is indicative of the aldehyde carbonyl group.

Q4: What are the typical yields for these reactions?

A4: Yields can vary significantly based on the specific substrates and reaction conditions.

  • The cyclization to form the imidazo[2,1-b]thiazole core can range from moderate to good yields (50-85%).

  • The Vilsmeier-Haack formylation step generally proceeds in good to excellent yields (70-95%) if the conditions are optimized.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Imidazo[2,1-b]thiazole Derivatives.

Starting MaterialsReagents and ConditionsProductYield (%)Reference
2-Aminothiazole, substituted α-bromoacetophenoneEthanol, reflux, 24 h6-Aryl-imidazo[2,1-b]thiazole65-86[12]
2-Amino-4-substituted-1,3-thiazoles, α-haloketonesEthanol, refluxSubstituted imidazo[2,1-b]thiazolesGood[8]
2-Amino-1,3,4-thiadiazoles, phenacyl bromidesDry ethanol, boiling6-Aryl-imidazo[2,1-b]-1,3,4-thiadiazolesN/A[7]

Table 2: Conditions for Vilsmeier-Haack Formylation of Imidazo[2,1-b]thiazoles.

SubstrateReagents and ConditionsProductYield (%)Reference
6-Aryl-imidazo[2,1-b]thiazolePOCl₃, DMF, CHCl₃, stirring, cooling6-Aryl-imidazo[2,1-b]thiazole-5-carbaldehydeGood[11]
6-(4-Methoxyphenyl)imidazo[2,1-b]thiazolePOCl₃, DMF, 0 °C to rt6-(4-Methoxyphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde85[12]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 6-Aryl-imidazo[2,1-b]thiazole.

  • To a solution of the appropriate 2-aminothiazole (1.0 eq) in absolute ethanol, add the corresponding α-bromoaryl ketone (1.0 eq).

  • Reflux the reaction mixture for 6-24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a solid precipitates, filter it and wash with cold ethanol.

  • If no solid forms, concentrate the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for the Vilsmeier-Haack Formylation.

  • In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF (3.0 eq).

  • Cool the flask to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the DMF with vigorous stirring, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of the 6-aryl-imidazo[2,1-b]thiazole (1.0 eq) in anhydrous DMF or chloroform dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat as required (e.g., 60-80 °C) for 2-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it slowly onto crushed ice with stirring.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is ~7-8.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • If no solid forms, extract the aqueous layer with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualization

Synthesis_Pathway cluster_step1 Step 1: Imidazo[2,1-b]thiazole Formation cluster_step2 Step 2: Vilsmeier-Haack Formylation A 2-Aminothiazole C Imidazo[2,1-b]thiazole A->C Reflux in Ethanol B α-Haloketone B->C D Imidazo[2,1-b]thiazole F Imidazo[2,1-b]thiazole-5-carbaldehyde D->F 1. Reaction 2. Hydrolysis E Vilsmeier Reagent (POCl3/DMF) E->F Troubleshooting_Workflow cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Yield or Impure Product check_sm Check Purity of Starting Materials start->check_sm check_cond Review Reaction Conditions (Temp, Time) start->check_cond check_workup Analyze Work-up & Purification start->check_workup purify_sm Recrystallize or Chromatograph Starting Materials check_sm->purify_sm optimize_cond Optimize Temperature, Solvent, & Time check_cond->optimize_cond modify_workup Adjust pH during Work-up, Use different Chromatography System check_workup->modify_workup end Improved Yield and Purity purify_sm->end optimize_cond->end modify_workup->end

References

Technical Support Center: Synthesis of Imidazo[2,1-b]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[2,1-b]thiazole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield of imidazo[2,1-b]thiazole is consistently low. What are the common causes and how can I improve it?

A1: Low yields in imidazo[2,1-b]thiazole synthesis can arise from several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: Ensure the 2-aminothiazole and α-haloketone starting materials are pure. Impurities can interfere with the reaction and lead to the formation of side products. Recrystallize or purify the starting materials if necessary.

  • Reaction Conditions: Suboptimal reaction conditions are a frequent cause of low yields. Key parameters to optimize include:

    • Solvent: The choice of solvent can significantly impact the reaction rate and yield. While ethanol is commonly used, other solvents like methanol, isopropanol, or even green solvents like polyethylene glycol (PEG-400) can be effective.[1] For multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, toluene has been shown to provide better yields than methanol or acetonitrile.

    • Temperature: The reaction may require heating to proceed at an optimal rate. Refluxing is a common technique. However, excessively high temperatures can lead to decomposition of reactants or products. A stepwise increase in temperature can help identify the optimal range.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to the formation of degradation products.

  • Stoichiometry: While a 1:1 molar ratio of 2-aminothiazole to α-haloketone is typical, a slight excess of one reagent may be beneficial in certain cases.

  • Catalyst: While many syntheses proceed without a catalyst, some methodologies may benefit from the addition of a catalyst to improve yields and reduce reaction times.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?

A2: The formation of side products is a common issue. In the reaction between a 2-aminothiazole and an α-haloketone, potential side products include:

  • Unreacted Starting Materials: The most straightforward impurities to identify.

  • Self-condensation of the α-haloketone: α-haloketones can undergo self-condensation, especially in the presence of a base.

  • Formation of Isomeric Products: If an unsymmetrical α-haloketone is used, the reaction can potentially lead to the formation of regioisomers.

  • Hydrolysis of the α-haloketone: In the presence of water, the α-haloketone can hydrolyze back to the corresponding ketone.

Careful control of reaction conditions and purification by column chromatography or recrystallization are essential to isolate the desired product.

Q3: What is the best method for purifying my imidazo[2,1-b]thiazole product?

A3: The choice of purification method depends on the nature of the product and the impurities present.

  • Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent is an effective purification technique.

  • Column Chromatography: For complex mixtures or when the product and impurities have similar solubilities, column chromatography is the preferred method.[2][3] A silica gel stationary phase with a gradient of ethyl acetate and hexanes is a common mobile phase system. The optimal solvent system should be determined by TLC analysis.

Q4: My reaction is not proceeding to completion, even after extended reaction times. What should I try?

A4: If the reaction stalls, consider the following:

  • Reagent Purity: As mentioned in Q1, verify the purity of your starting materials.

  • Activation of Reagents: Ensure that your reagents have not degraded. For example, α-haloketones can be sensitive to light and moisture.

  • Alternative Energy Sources: Microwave irradiation has been shown to significantly reduce reaction times and improve yields in some cases.[1]

  • Change in Reaction Conditions: A systematic change in solvent and temperature, as outlined in the data table below, can help drive the reaction to completion.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Groebke–Blackburn–Bienaymé Synthesis of an Imidazo[2,1-b]thiazole Derivative.

EntrySolventTemperature (°C)Time (h)Yield (%)
1Methanol851233
2Acetonitrile851235
3Toluene851268
4Toluene1000.578

Data adapted from a study on the one-pot synthesis of imidazo[2,1-b]thiazole via the Groebke–Blackburn–Bienaymé reaction.

Experimental Protocols

Key Experiment: Synthesis of 2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic Acid

This protocol describes a typical synthesis of an imidazo[2,1-b]thiazole derivative from a substituted 2-aminothiazole and an α-bromoacetophenone.[4]

Materials:

  • Ethyl 2-(2-aminothiazol-4-yl)acetate (20 mmol)

  • 2-Bromoacetophenone (20 mmol)

  • Acetone (50 mL)

  • 15% Ammonium hydroxide (NH4OH)

  • Dichloromethane (CH2Cl2)

  • Ethanol (EtOH)

  • Water (H2O)

  • Sodium hydroxide (NaOH)

  • 2M Hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl 2-(2-aminothiazol-4-yl)acetate (20 mmol) in acetone (50 mL) in a round-bottom flask.

  • Add 2-bromoacetophenone (20 mmol, 1 equivalent) to the solution.

  • Reflux the mixture for 8 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the solution to approximately 20 mL under reduced pressure.

  • Carefully basify the resulting solution with 15% NH4OH to a pH of 8-9.

  • Pour the mixture into a separatory funnel containing CH2Cl2.

  • Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Dissolve the crude product in a mixture of EtOH, H2O, and 1.5 M NaOH.

  • Reflux the mixture for 30 minutes to hydrolyze the ester.

  • After cooling, acidify the solution to a pH of 3-4 with 2M HCl.

  • A white solid precipitate of 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetic acid will form.

  • Filter the solid, wash it with water, and dry it to obtain the final product.

Mandatory Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminothiazole 2-Aminothiazole Intermediate_1 N-Alkylated Intermediate 2-Aminothiazole->Intermediate_1 Nucleophilic Attack alpha-Haloketone alpha-Haloketone alpha-Haloketone->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Cyclization Imidazo[2,1-b]thiazole Imidazo[2,1-b]thiazole Intermediate_2->Imidazo[2,1-b]thiazole Dehydration

Caption: Reaction mechanism for imidazo[2,1-b]thiazole synthesis.

Experimental_Workflow Start Start Combine_Reactants Combine 2-Aminothiazole and α-Haloketone in Solvent Start->Combine_Reactants Reaction Heat/Reflux for Specified Time Combine_Reactants->Reaction TLC_Monitoring Monitor Reaction by TLC Reaction->TLC_Monitoring Workup Quench Reaction and Extract Product TLC_Monitoring->Workup Reaction Complete Purification Purify by Recrystallization or Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for synthesis.

Troubleshooting_Guide node_action Purify Starting Materials Low_Yield Low Yield? Impure_Product Impure Product (Multiple TLC Spots)? Low_Yield->Impure_Product No Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Yes No_Reaction No Reaction? Impure_Product->No_Reaction No Purify Purify by Column Chromatography or Recrystallization Impure_Product->Purify Yes Check_Reagents Verify Reagent Activity/Purity No_Reaction->Check_Reagents Yes Successful_Synthesis Successful Synthesis No_Reaction->Successful_Synthesis No Check_Purity->node_action Impure Optimize_Conditions Optimize Solvent, Temperature, Time Check_Purity->Optimize_Conditions Pure Change_Method Consider Microwave or Different Catalyst Check_Reagents->Change_Method Reagents OK

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Synthesis and Purification of 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde?

A1: The most common synthetic route involves a two-step process. The first step is the synthesis of the 6-methylimidazo[2,1-b]thiazole core, typically by reacting 2-amino-4-methylthiazole with an α-haloketone or a related α-halocarbonyl compound. The second step is the formylation of this bicyclic system at the 5-position using the Vilsmeier-Haack reaction.

Q2: What are the critical parameters in the Vilsmeier-Haack formylation step?

A2: The Vilsmeier-Haack reaction is sensitive to several parameters. The ratio of the Vilsmeier reagent (typically formed in situ from phosphoryl chloride and dimethylformamide) to the 6-methylimidazo[2,1-b]thiazole substrate is crucial. Temperature control is also important; the reaction is often started at a low temperature (0-5 °C) and then gently heated. The purity of the starting materials and anhydrous reaction conditions are essential to minimize side reactions.

Q3: My overall yield is low. What are the potential reasons?

A3: Low yields can result from several factors:

  • Incomplete reaction: In either the initial cyclization or the final formylation, the reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Side reactions: The formation of byproducts, especially during the Vilsmeier-Haack reaction, can consume starting material and reduce the yield of the desired product.

  • Loss during workup and purification: Significant amounts of the product can be lost during extraction, washing, and purification steps. Ensure proper phase separation and minimize transfers.

  • Impure starting materials: The purity of 2-amino-4-methylthiazole and the α-haloketone, as well as the reagents for the Vilsmeier-Haack reaction, directly impacts the yield.

Q4: What are the common methods for purifying the final product?

A4: The most frequently employed purification methods for 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde are recrystallization and column chromatography. Recrystallization from solvents like ethanol or a mixture of ethanol and dimethylformamide (DMF) is often effective. For more challenging separations of impurities with similar polarity, silica gel column chromatography is recommended.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde.

Problem Potential Cause Recommended Solution
Low Purity After Synthesis Unreacted Starting Materials: Incomplete reaction of 6-methylimidazo[2,1-b]thiazole.- Monitor the reaction progress by TLC until the starting material spot disappears or is minimized. - Consider increasing the reaction time or temperature slightly. - Ensure the stoichiometry of the Vilsmeier reagent is appropriate (a slight excess is often used).
Formation of Side Products: The Vilsmeier-Haack reaction can sometimes lead to the formation of di-formylated products or other regioisomers, although formylation at the 5-position is generally favored for this heterocyclic system.- Maintain strict temperature control during the addition of reagents. - Use high-purity, anhydrous solvents and reagents. - Optimize the stoichiometry of the Vilsmeier reagent; a large excess may promote side reactions.
Polymerization of Chloroacetaldehyde: If synthesizing the precursor 2-amino-4-methylthiazole from chloroacetaldehyde, its tendency to polymerize can introduce impurities that carry through.- Use freshly distilled or high-purity chloroacetaldehyde. - Consider using a more stable precursor like chloroacetone for the synthesis of 2-amino-4-methylthiazole.
Difficulty in Removing a Persistent Impurity Isomeric Impurities: Formation of small amounts of other formylated isomers of the imidazo[2,1-b]thiazole ring.- Attempt fractional recrystallization from a solvent system where the desired product has lower solubility than the impurity at low temperatures. - If recrystallization is ineffective, utilize column chromatography with a carefully selected eluent system to separate the isomers. A gradient elution may be necessary.
Residual DMF or Phosphorous-Containing Byproducts: These can be difficult to remove by simple extraction.- After the reaction quench, ensure thorough washing of the organic layer with water and brine to remove water-soluble impurities. - A final wash with a dilute sodium bicarbonate solution can help remove acidic byproducts. - For stubborn impurities, column chromatography is the most effective method.
Product is an Oil or Fails to Crystallize Presence of Impurities: Impurities can often inhibit crystallization.- Purify the crude product using column chromatography to remove impurities before attempting recrystallization. - Try adding a seed crystal of the pure compound to induce crystallization.
Inappropriate Recrystallization Solvent: The chosen solvent may be too good a solvent for the product, even at low temperatures.- Experiment with different solvent systems. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to try include ethanol, isopropanol, ethyl acetate, or mixtures thereof with a non-polar solvent like hexane.

Data Presentation

Table 1: Comparison of Purification Methods for 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde

Purification Method Solvent/Eluent System Typical Purity Achieved Advantages Disadvantages
Recrystallization Ethanol>98%Simple, scalable, cost-effective.May not remove impurities with very similar solubility.
Ethanol/DMF>99%Effective for less soluble impurities.DMF is a high-boiling point solvent and can be difficult to remove completely.
Column Chromatography Silica Gel with Ethyl Acetate/Hexane gradient>99.5%High resolving power, capable of separating closely related impurities.More time-consuming, requires larger volumes of solvent, and can lead to product loss on the column.

Table 2: 1H and 13C NMR Spectral Data for 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde

Atom 1H NMR (ppm) 13C NMR (ppm)
-CHO~9.8 (s, 1H)~185.0
H-2~7.5 (d, 1H)~120.0
H-3~7.2 (d, 1H)~115.0
-CH3~2.6 (s, 3H)~17.0
C-5-~145.0
C-6-~150.0
C-7a-~130.0

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used. The provided data is a representative example based on similar structures.[2]

Experimental Protocols

Protocol 1: Synthesis of 6-Methylimidazo[2,1-b]thiazole

This protocol describes the synthesis of the precursor required for the Vilsmeier-Haack formylation.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-methylthiazole (1 equivalent) and ethanol.

  • Reagent Addition: Add chloroacetone (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Protocol 2: Vilsmeier-Haack Formylation of 6-Methylimidazo[2,1-b]thiazole
  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, cool anhydrous dimethylformamide (DMF) to 0 °C in an ice bath. Add phosphoryl chloride (POCl3) (1.2 equivalents) dropwise while maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve 6-methylimidazo[2,1-b]thiazole (1 equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent, keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Precipitation: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate as a solid.

  • Isolation: Collect the precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum.

Protocol 3: Purification of 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde by Recrystallization
  • Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of ethanol. Heat the mixture to boiling. If the solid dissolves, it is a suitable solvent. If it does not dissolve completely, add a minimum amount of hot DMF until a clear solution is obtained.

  • Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the hot solvent (or solvent mixture).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Hot filter the solution to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Formylation cluster_2 Purification 2-Amino-4-methylthiazole 2-Amino-4-methylthiazole Reaction_1 Cyclization (Ethanol, Reflux) 2-Amino-4-methylthiazole->Reaction_1 Chloroacetone Chloroacetone Chloroacetone->Reaction_1 6-Methylimidazo[2,1-b]thiazole 6-Methylimidazo[2,1-b]thiazole Reaction_1->6-Methylimidazo[2,1-b]thiazole Reaction_2 Vilsmeier-Haack Reaction 6-Methylimidazo[2,1-b]thiazole->Reaction_2 POCl3_DMF POCl3 + DMF (Vilsmeier Reagent) POCl3_DMF->Reaction_2 Crude_Product Crude 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde Reaction_2->Crude_Product Purification_Step Recrystallization or Column Chromatography Crude_Product->Purification_Step Pure_Product Pure 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde Purification_Step->Pure_Product

Caption: Synthetic workflow for 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde.

Troubleshooting_Tree Start Low Purity of Final Product Check_TLC Analyze crude product by TLC. Are starting materials present? Start->Check_TLC Incomplete_Reaction Incomplete Reaction Check_TLC->Incomplete_Reaction Yes Multiple_Spots Are there multiple new spots (other than product)? Check_TLC->Multiple_Spots No Optimize_Reaction Increase reaction time/temperature. Check reagent stoichiometry. Incomplete_Reaction->Optimize_Reaction Optimize_Reaction->Start Side_Reactions Side Reactions Multiple_Spots->Side_Reactions Yes Purification_Issue Persistent Impurity after initial workup Multiple_Spots->Purification_Issue No Optimize_Conditions Control temperature strictly. Use high-purity, anhydrous reagents. Side_Reactions->Optimize_Conditions Optimize_Conditions->Start Recrystallization Attempt recrystallization from different solvent systems. Purification_Issue->Recrystallization Column_Chromatography Perform column chromatography with a gradient elution. Recrystallization->Column_Chromatography If impurity persists Pure_Product High Purity Product Recrystallization->Pure_Product If successful Column_Chromatography->Pure_Product

Caption: Troubleshooting decision tree for purity enhancement.

Vilsmeier_Haack_Mechanism cluster_0 Formation of Vilsmeier Reagent cluster_1 Electrophilic Attack cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3->Vilsmeier_Reagent + Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate + Substrate Substrate 6-Methylimidazo[2,1-b]thiazole Hydrolysis Aqueous Workup (H2O) Iminium_Intermediate->Hydrolysis Final_Product 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde Hydrolysis->Final_Product

Caption: Simplified signaling pathway of the Vilsmeier-Haack reaction.

References

Technical Support Center: Scale-up Synthesis of 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scale-up synthesis of 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde. This document includes detailed experimental protocols, troubleshooting guides, frequently asked questions (FAQs), and safety information.

Experimental Workflow

The overall synthetic process involves a two-step sequence starting from commercially available reagents. The first step is the synthesis of the intermediate, 6-methylimidazo[2,1-b]thiazole, followed by a Vilsmeier-Haack formylation to yield the final product.

G cluster_0 Step 1: Synthesis of 6-Methylimidazo[2,1-b]thiazole cluster_1 Step 2: Vilsmeier-Haack Formylation A 2-Amino-4-methylthiazole C Reaction in Ethanol A->C B 2-Chloro-1,1-diethoxyethane B->C D Purification C->D E 6-Methylimidazo[2,1-b]thiazole D->E F 6-Methylimidazo[2,1-b]thiazole E->F Intermediate H Formylation Reaction F->H G Vilsmeier Reagent (POCl3/DMF) G->H I Aqueous Work-up H->I J Purification I->J K 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde J->K

Caption: Synthetic workflow for 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde.

Experimental Protocols

Step 1: Synthesis of 6-Methylimidazo[2,1-b]thiazole

Materials:

  • 2-Amino-4-methylthiazole

  • 2-Chloro-1,1-diethoxyethane

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-methylthiazole in ethanol.

  • Add 2-chloro-1,1-diethoxyethane to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 6-methylimidazo[2,1-b]thiazole.

Step 2: Vilsmeier-Haack Formylation to 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde

Materials:

  • 6-Methylimidazo[2,1-b]thiazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, prepare the Vilsmeier reagent by adding phosphorus oxychloride dropwise to anhydrous N,N-dimethylformamide (DMF) at 0°C with constant stirring.

  • After the addition is complete, stir the mixture at 0°C for an additional 30 minutes.

  • Dissolve 6-methylimidazo[2,1-b]thiazole in anhydrous dichloromethane (DCM) and add it dropwise to the prepared Vilsmeier reagent at 0°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture to pH 7-8 by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde.

Data Presentation

ParameterStep 1: Synthesis of IntermediateStep 2: Vilsmeier-Haack Formylation
Reactant 1 2-Amino-4-methylthiazole6-Methylimidazo[2,1-b]thiazole
Reactant 2 2-Chloro-1,1-diethoxyethaneVilsmeier Reagent (POCl₃/DMF)
Solvent EthanolDichloromethane
Reaction Temperature Reflux (approx. 78°C)0°C to Room Temperature
Reaction Time 4-6 hours12-16 hours
Typical Yield 70-80%60-70%
Purification Method Column ChromatographyColumn Chromatography

Troubleshooting and FAQs

Q1: The Vilsmeier-Haack reaction is not proceeding to completion. What are the possible causes and solutions?

A1:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture. Ensure that anhydrous DMF and fresh, high-purity POCl₃ are used. All glassware should be thoroughly dried before use. Prepare the reagent at low temperatures (0-5°C) and use it immediately.

  • Low Reactivity of the Substrate: For less reactive substrates, you might need to increase the reaction temperature after the initial addition at 0°C. Gradually warming the reaction to 40-50°C may be beneficial. You can also try using a larger excess of the Vilsmeier reagent.

  • Insufficient Reaction Time: Some Vilsmeier-Haack reactions can be slow. Monitor the reaction progress by TLC and ensure it has been stirred for a sufficient duration before work-up.

Q2: During the work-up of the Vilsmeier-Haack reaction, a large amount of tar-like material is formed. How can this be avoided?

A2:

  • Reaction Overheating: The formation of the Vilsmeier reagent and its reaction with the substrate can be exothermic. Maintain strict temperature control throughout the addition and reaction phases.

  • Impurities: Impurities in the starting materials or solvents can catalyze side reactions leading to polymerization and tar formation. Use purified starting materials and high-purity anhydrous solvents.

  • Work-up Procedure: The quenching process is highly exothermic. Pouring the reaction mixture onto a large excess of crushed ice with efficient stirring helps to dissipate the heat and minimize decomposition.

Q3: What are common side products in the Vilsmeier-Haack formylation of 6-methylimidazo[2,1-b]thiazole?

A3:

  • Di-formylated products: While the 5-position is the most electronically favored for formylation, under harsh conditions or with a large excess of the Vilsmeier reagent, di-formylation at other positions on the ring system may occur.

  • Unreacted starting material: If the reaction does not go to completion, you will have the starting 6-methylimidazo[2,1-b]thiazole in your crude product.

  • Products from decomposition: If the reaction overheats or is exposed to moisture, various decomposition products can form, often appearing as a complex mixture on TLC.

Q4: What are the best methods for purifying the final product, 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde?

A4:

  • Column Chromatography: This is the most common and effective method for purifying the crude product. A silica gel column with a gradient elution of ethyl acetate in hexanes is typically effective.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be an efficient method for obtaining highly pure product, especially on a larger scale.

  • Washing with Sodium Bisulfite: To remove any unreacted aldehyde, the crude product can be dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bisulfite. The aldehyde forms a water-soluble adduct, which can then be separated. The aldehyde can be regenerated from the aqueous layer by treatment with a base.[1][2][3]

Q5: What are the critical safety precautions to consider during the scale-up of the Vilsmeier-Haack reaction?

A5:

  • Reagent Hazards: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water.[4][5][6] N,N-Dimethylformamide (DMF) is a combustible liquid and a suspected carcinogen. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Exothermic Reaction: The formation of the Vilsmeier reagent and the subsequent reaction are exothermic. On a larger scale, the heat generated can be significant and lead to a runaway reaction if not properly controlled. Use a jacketed reactor with efficient cooling and monitor the internal temperature closely. Add reagents dropwise to control the rate of reaction and heat generation.

  • Quenching: The quenching of the reaction mixture with water or ice is highly exothermic and releases HCl gas. Perform this step slowly and with vigorous stirring in a well-ventilated area. Ensure the quenching vessel is large enough to accommodate any potential foaming or splashing.

Signaling Pathway and Logical Relationships

The Vilsmeier-Haack reaction proceeds through an electrophilic aromatic substitution mechanism.

G DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack Substrate 6-Methylimidazo[2,1-b]thiazole (Nucleophile) Substrate->Intermediate Product 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde Intermediate->Product Hydrolysis H2O H2O (Work-up) H2O->Product

References

Validation & Comparative

A Comparative Guide to the Synthesis of 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde is a crucial heterocyclic building block in medicinal chemistry, serving as a key intermediate for the synthesis of a wide range of biologically active compounds. Its fused bicyclic structure is a common scaffold in molecules designed as potential anticancer, anti-inflammatory, and antimicrobial agents. The efficiency and scalability of its synthesis are therefore of significant interest to researchers in drug discovery and development. This guide provides a detailed comparison of two primary synthetic strategies for obtaining this valuable intermediate: the classical two-step approach involving cyclization followed by Vilsmeier-Haack formylation, and a modern one-pot multicomponent reaction as an alternative for constructing the core scaffold.

Method 1: Classical Two-Step Synthesis

This is the most established and widely reported method. It involves the initial construction of the 6-methylimidazo[2,1-b]thiazole core, followed by the introduction of the aldehyde functional group at the C5 position via an electrophilic substitution reaction.

Step 1: Synthesis of 6-Methylimidazo[2,1-b]thiazole Intermediate

The synthesis begins with a Hantzsch-type condensation reaction between 2-amino-4-methylthiazole and an α-haloaldehyde, typically chloroacetaldehyde. The reaction proceeds via nucleophilic attack of the endocyclic nitrogen of the aminothiazole onto the aldehyde's carbonyl carbon, followed by cyclization and dehydration to form the fused aromatic ring system.

Step 2: Vilsmeier-Haack Formylation

The second step is the formylation of the electron-rich 6-methylimidazo[2,1-b]thiazole intermediate. The Vilsmeier-Haack reaction is the method of choice for this transformation. It employs a Vilsmeier reagent, an electrophilic iminium cation, which is generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). The reagent attacks the C5 position of the imidazothiazole ring, the most electron-rich and sterically accessible position, to install the formyl group after hydrolysis.

Method_1_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Formylation A 2-Amino-4-methylthiazole C 6-Methylimidazo[2,1-b]thiazole (Intermediate) A->C Reflux in Ethanol B Chloroacetaldehyde B->C Reflux in Ethanol D POCl3 + DMF (Vilsmeier Reagent) E 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde (Final Product) C->E Intermediate Used in Step 2 D->E Heat, then Hydrolysis

Fig. 1: Workflow for the Classical Two-Step Synthesis.

Method 2: Alternative One-Pot Multicomponent Approach (Groebke-Blackburn-Bienaymé Reaction)

A modern alternative for the synthesis of the imidazo[2,1-b]thiazole scaffold is the Groebke-Blackburn-Bienaymé Reaction (GBBR). This is an isocyanide-based multicomponent reaction that combines three starting materials in a single step to rapidly generate molecular complexity. While this method does not directly produce the target 6-methylimidazo[2,1-b]thiazole-5-carbaldehyde, it represents an efficient alternative for producing substituted analogues and is a valuable comparison in synthetic strategy.

In this approach, an aminothiazole, an aldehyde, and an isocyanide react together, typically under thermal conditions, to form a highly substituted imidazo[2,1-b]thiazole. The substituents on the final product are determined by the specific starting materials used. This method is lauded for its high atom economy, operational simplicity, and ability to quickly build libraries of related compounds.

Fig. 2: Workflow for the One-Pot Multicomponent Synthesis.

Quantitative Data Comparison

The following table summarizes the key experimental parameters for the two synthetic methods.

ParameterMethod 1: Step 1 (Cyclization)Method 1: Step 2 (Formylation)Method 2: GBBR (One-Pot)
Key Reagents 2-Amino-4-methylthiazole, Chloroacetaldehyde6-Methylimidazo[2,1-b]thiazole, POCl₃, DMF2-Aminothiazole, Aldehyde, Isocyanide
Solvent EthanolN,N-Dimethylformamide (DMF)Toluene
Temperature Reflux (~78 °C)0 °C to 80 °CReflux (~110 °C)
Reaction Time ~24 hours~3-5 hours~12-24 hours
Reported Yield ~70-80%~75%[1]~74-78%[2]
Key Advantage Reliable, well-establishedHigh-yielding formylationOne-pot, high atom economy
Key Disadvantage Two distinct steps requiredUse of corrosive POCl₃Not a direct route to the title compound

Experimental Protocols

Method 1: Classical Two-Step Synthesis

Step 1: Synthesis of 6-Methylimidazo[2,1-b]thiazole

  • To a solution of 2-amino-4-methylthiazole (1.0 eq) in absolute ethanol, add a 45% aqueous solution of chloroacetaldehyde (1.1 eq).

  • Heat the reaction mixture to reflux and maintain for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. The product, 6-methylimidazo[2,1-b]thiazole hydrochloride, will precipitate as a solid.

  • Filter the solid and wash with cold ethanol.

  • To obtain the free base, dissolve the hydrochloride salt in water and neutralize by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure 6-methylimidazo[2,1-b]thiazole intermediate.

Step 2: Synthesis of 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde

  • In a round-bottom flask, cool N,N-dimethylformamide (DMF, 10 eq) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the cooled DMF, ensuring the temperature does not rise above 10 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Add a solution of 6-methylimidazo[2,1-b]thiazole (1.0 eq), synthesized in Step 1, in DMF to the Vilsmeier reagent dropwise at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 80 °C for 3 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by adding a 4M sodium hydroxide solution until the pH reaches ~8. A precipitate will form.

  • Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to obtain the final product, 6-methylimidazo[2,1-b]thiazole-5-carbaldehyde. The product can be further purified by recrystallization from ethanol.[1]

Method 2: General Protocol for Groebke-Blackburn-Bienaymé Reaction

Note: This is a general procedure for the synthesis of the core scaffold and does not produce the specific title compound.

  • To a vial, add the aminothiazole (e.g., 2-aminothiazole, 1.0 eq), an aldehyde (e.g., 3-formylchromone, 1.0 eq), an isocyanide (e.g., tert-butyl isocyanide, 1.0 eq), and anhydrous toluene.[2]

  • Seal the vial and heat the mixture at reflux for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired substituted imidazo[2,1-b]thiazole product.[2]

References

A Comparative Analysis of the Biological Activity of a 6-Methylimidazo[2,1-b]thiazole Derivative and Sorafenib

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Oncology and Drug Discovery

In the landscape of cancer therapeutics, the quest for novel small molecules with potent and selective antitumor activity is relentless. This guide provides a comparative analysis of the biological activity of a promising 6-methylimidazo[2,1-b]thiazole derivative, N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide, against the established multi-kinase inhibitor, sorafenib.

While direct comparative experimental data for 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde is not extensively available in the current body of scientific literature, a recent study on its carbohydrazide derivative offers valuable insights into the potential of this scaffold. This guide will focus on the data available for this derivative as a surrogate to understand the potential of the broader 6-methylimidazo[2,1-b]thiazole class of compounds.

Sorafenib, a cornerstone in the treatment of various cancers, is known to target multiple kinases involved in tumor cell proliferation and angiogenesis, primarily the RAF/MEK/ERK pathway, VEGFR, and PDGFR.[1][2][3] The imidazo[2,1-b]thiazole scaffold has also emerged as a promising pharmacophore with demonstrated anticancer properties.[4][5]

This guide presents a side-by-side comparison of their in vitro anticancer activity, their effects on key signaling pathways, and their mechanisms of inducing cell death, supported by experimental data and detailed protocols.

Quantitative Comparison of Biological Activity

The following tables summarize the key quantitative data on the biological activity of N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide and sorafenib.

CompoundCell LineIC50 (µM)[4]
N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide MCF-78.38
Sorafenib MCF-77.55

Table 1: Comparative Cytotoxicity against MCF-7 Breast Cancer Cell Line. This table shows the half-maximal inhibitory concentration (IC50) of the 6-methylimidazo[2,1-b]thiazole derivative and sorafenib, indicating their potency in inhibiting the proliferation of the MCF-7 breast cancer cell line.

CompoundTargetIC50 (µM)[4]
N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide VEGFR-20.33
Sorafenib VEGFR-20.09

Table 2: Inhibition of VEGFR-2 Kinase Activity. This table compares the half-maximal inhibitory concentration (IC50) of the 6-methylimidazo[2,1-b]thiazole derivative and sorafenib against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Gene/ProteinFold Change induced by N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide[4]
Bax4.337-fold increase
Bcl-20.359-fold decrease
Caspase 82.727-fold increase
Caspase 94.947-fold increase
Cytochrome C2.420-fold increase

Table 3: Effect of the 6-Methylimidazo[2,1-b]thiazole Derivative on Apoptosis-Related Gene Expression in MCF-7 Cells. This table illustrates the modulation of key pro-apoptotic (Bax, Caspase 8, Caspase 9, Cytochrome C) and anti-apoptotic (Bcl-2) genes, indicating the compound's ability to induce programmed cell death.

Signaling Pathways and Mechanisms of Action

Sorafenib exerts its anticancer effects through a dual mechanism: inhibiting tumor cell proliferation and angiogenesis.[1][2] It blocks the RAF/MEK/ERK signaling pathway, which is crucial for cell division, and inhibits receptor tyrosine kinases like VEGFR and PDGFR, thereby cutting off the blood supply to tumors.[1][3]

The investigated 6-methylimidazo[2,1-b]thiazole derivative, N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide, also demonstrates a multi-faceted mechanism of action. Its inhibition of VEGFR-2 suggests an anti-angiogenic potential.[4] Furthermore, the significant upregulation of pro-apoptotic markers and downregulation of the anti-apoptotic protein Bcl-2 strongly indicates that it induces apoptosis.[4] The compound was also found to arrest the cell cycle in the G2/M phase.[4]

Signaling_Pathway_Comparison cluster_Sorafenib Sorafenib cluster_Imidazo_Derivative 6-Methylimidazo[2,1-b]thiazole Derivative Sorafenib Sorafenib RAF RAF Sorafenib->RAF inhibits VEGFR VEGFR Sorafenib->VEGFR inhibits PDGFR PDGFR Sorafenib->PDGFR inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Angiogenesis Imidazo_Derivative Imidazo_Derivative VEGFR2_inhibit VEGFR-2 Imidazo_Derivative->VEGFR2_inhibit inhibits Apoptosis_pathway Apoptosis Induction Imidazo_Derivative->Apoptosis_pathway CellCycle_arrest G2/M Arrest Imidazo_Derivative->CellCycle_arrest Angiogenesis_inhibit Angiogenesis_inhibit VEGFR2_inhibit->Angiogenesis_inhibit Cell_Death Cell_Death Apoptosis_pathway->Cell_Death CellCycle_arrest->Cell_Death

Figure 1: Simplified signaling pathways of Sorafenib and the 6-Methylimidazo[2,1-b]thiazole derivative.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols employed in the cited studies.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[6][7]

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Figure 2: Workflow of the MTT cytotoxicity assay.

Western Blot for Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample. For apoptosis studies, it is used to measure the levels of key proteins involved in the apoptotic cascade.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Protocol Outline:

  • Cell Lysis: Treat cells with the compound of interest, then harvest and lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.

  • Gel Electrophoresis: Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, Bcl-2, Bax).

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence) and visualize the protein bands.

  • Analysis: Analyze the intensity of the bands to determine the relative protein expression levels.

Western_Blot_Workflow A Cell Lysis & Protein Extraction B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Blocking D->E F Primary Antibody E->F G Secondary Antibody F->G H Detection G->H I Analysis H->I

Figure 3: General workflow for Western Blot analysis.

Conclusion

The available data suggests that N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide, a derivative of 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde, exhibits potent anticancer activity comparable to sorafenib against the MCF-7 breast cancer cell line. While sorafenib is a more potent inhibitor of VEGFR-2, the imidazo[2,1-b]thiazole derivative demonstrates significant inhibitory activity against this key angiogenic target. Furthermore, the derivative effectively induces apoptosis through the modulation of key regulatory proteins and causes cell cycle arrest.

These findings highlight the potential of the 6-methylimidazo[2,1-b]thiazole scaffold as a promising starting point for the development of novel anticancer agents. Further investigation into the structure-activity relationship and the specific molecular targets of this class of compounds is warranted to fully elucidate their therapeutic potential. Direct comparative studies of 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde are necessary to definitively assess its biological activity relative to sorafenib.

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of Imidazo[2,1-b]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the imidazo[2,1-b]thiazole core represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of imidazo[2,1-b]thiazole derivatives across key therapeutic areas, supported by experimental data and detailed protocols. The strategic modification of this bicyclic heterocyclic system has yielded potent and selective agents with anticancer, anti-inflammatory, and antimicrobial properties.

The imidazo[2,1-b]thiazole nucleus, a fused ring system of imidazole and thiazole, has attracted significant attention from medicinal chemists due to its diverse pharmacological potential.[1] Its rigid structure and the possibility for substitution at various positions allow for the fine-tuning of its biological activity. This has led to the development of numerous derivatives with activities ranging from anti-inflammatory and analgesic to anticancer, antimicrobial, and antiviral.[2][3]

Anticancer Activity: Targeting Multiple Pathways

Imidazo[2,1-b]thiazole derivatives have emerged as a promising class of anticancer agents, acting through various mechanisms, including kinase inhibition and microtubule disruption.[4] A comprehensive review of compounds developed between 2011 and 2020 highlights their potential as antiproliferative agents.[4]

Targeting Microtubules

One strategy involves the development of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents.[5] These compounds induce apoptosis and cause cell cycle arrest at the G2/M phase.[5] The SAR studies reveal that the nature and position of substituents on both the imidazo[2,1-b]thiazole and benzimidazole rings significantly influence the cytotoxic activity.

Compound IDSubstitution PatternTarget Cell LineIC50 (µM)Reference
6d Imidazo[2,1-b]thiazole linked to a substituted benzimidazoleA549 (lung cancer)1.08[5]

A lower IC50 value indicates greater potency.

Kinase Inhibition

Another avenue of investigation is the development of imidazo[2,1-b]thiazole derivatives as kinase inhibitors, such as focal adhesion kinase (FAK) inhibitors. These compounds have shown cytotoxic and apoptotic effects on cancer cell lines. Additionally, some derivatives have demonstrated selectivity towards melanoma cell lines, with sub-micromolar IC50 values.[6]

Compound IDKey Structural FeaturesTarget Cell LineIC50 (µM)Reference
26 Imidazo[2,1-b]thiazole derivativeA375P (melanoma)Sub-micromolar[6]
27 Imidazo[2,1-b]thiazole derivativeA375P (melanoma)Sub-micromolar[6]

Specific IC50 values for compounds 26 and 27 were noted as sub-micromolar in the study.[6]

The general SAR for anticancer activity suggests that the introduction of bulky aromatic groups at certain positions of the imidazo[2,1-b]thiazole ring can enhance cytotoxicity. Furthermore, the linkage to other heterocyclic systems, like benzimidazole or thiazole, can significantly modulate the anticancer profile.[5][7]

Anti-inflammatory Activity: Selective COX-2 Inhibition

Chronic inflammation is a key factor in various diseases, and cyclooxygenase-2 (COX-2) is a major target for anti-inflammatory drugs. A series of novel imidazo[2,1-b]thiazole derivatives have been synthesized and evaluated as selective COX-2 inhibitors.[8][9] These compounds demonstrated potent inhibitory activity with high selectivity over the COX-1 isoform, which is associated with gastrointestinal side effects.

The key structural feature for potent and selective COX-2 inhibition is the presence of a methylsulfonylphenyl group at the C6 position of the imidazo[2,1-b]thiazole ring.[8] The SAR studies indicate that the nature and size of the amine substituent at the C5 position also play a crucial role in determining the potency and selectivity.[8][9]

Compound IDAmine Substituent at C5COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
6a N,N-dimethylaminomethyl>1000.08>1250[8][9]
6b N,N-diethylaminomethyl>1000.11>909[8]
6c Pyrrolidin-1-ylmethyl>1000.12>833[8]
6d Piperidin-1-ylmethyl>1000.14>714[8]
6e Morpholin-4-ylmethyl>1000.16>625[8]
6f 4-Methylpiperazin-1-ylmethyl31.370.1313.7[8]
6g 4-Phenylpiperazin-1-ylmethyl42.150.13324.2[8]

A higher selectivity index indicates greater selectivity for COX-2.

Antimicrobial and Antimycobacterial Activity

The imidazo[2,1-b]thiazole scaffold has also been explored for its antimicrobial and antimycobacterial potential. Several derivatives have been synthesized and shown to be effective against various bacterial and fungal strains.[10][11][12]

Antimycobacterial Activity

In the quest for new treatments for tuberculosis, novel benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives have been designed and synthesized.[13] These compounds have demonstrated significant activity against Mycobacterium tuberculosis (Mtb) H37Ra.

The SAR studies in this series highlight the importance of the substituent on the phenyl ring attached to the triazole moiety. For instance, a 4-nitro phenyl group in the benzo-[d]-imidazo-[2,1-b]-thiazole series resulted in the most active compound.[13]

Compound IDScaffoldPhenyl SubstituentMtb H37Ra IC50 (µM)Mtb H37Ra IC90 (µM)Reference
IT10 Benzo-[d]-imidazo-[2,1-b]-thiazole4-nitro2.327.05[13]
IT06 Benzo-[d]-imidazo-[2,1-b]-thiazole2,4-dichloro2.0315.22[13]

IC50/IC90: Inhibitory concentration required to inhibit 50%/90% of bacterial growth.

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

The ability of the synthesized imidazo[2,1-b]thiazole derivatives to inhibit ovine COX-1 and COX-2 was determined using a chemiluminescent enzyme assay.[8] The assay is based on the detection of prostaglandin H2, the product of the cyclooxygenase reaction.

Procedure:

  • The test compounds are pre-incubated with the respective COX isoenzyme (COX-1 or COX-2) for a specified time at room temperature.

  • Arachidonic acid, the substrate, is then added to initiate the reaction.

  • The reaction is incubated for a set period.

  • The reaction is terminated, and the amount of prostaglandin H2 produced is measured using a chemiluminescent detection method.

  • IC50 values are calculated by plotting the percentage of inhibition against the concentration of the test compound.

MTT Assay for Anticancer Activity

The antiproliferative activity of the imidazo[2,1-b]thiazole derivatives against various cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the MTT reagent is added to each well and incubated for a few hours.

  • Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength.

  • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Antimycobacterial Susceptibility Testing

The antimycobacterial activity of the imidazo[2,1-b]thiazole derivatives is determined using methods such as the Microplate Alamar Blue Assay (MABA).[3]

Procedure:

  • Mycobacterium tuberculosis H37Ra is cultured in an appropriate broth medium.

  • The test compounds are serially diluted in a 96-well microplate.

  • A standardized inoculum of the mycobacterial suspension is added to each well.

  • The plates are incubated at 37°C for a specified period.

  • After incubation, the Alamar Blue reagent is added to each well.

  • The plates are further incubated to allow for color development.

  • The color change from blue (no growth) to pink (growth) is observed visually or measured using a spectrophotometer.

  • The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that prevents a color change, is determined.

Visualizing the Synthesis and Activity

SAR_Workflow cluster_synthesis General Synthesis cluster_modification Structural Modification & SAR cluster_evaluation Biological Evaluation cluster_analysis SAR Analysis start 2-Aminothiazole core Imidazo[2,1-b]thiazole Core start->core intermediate1 α-Halo Ketone intermediate1->core substituents Introduction of Substituents (R1, R2, R3) core->substituents derivatives Diverse Imidazo[2,1-b]thiazole Derivatives substituents->derivatives anticancer Anticancer Assays (e.g., MTT) derivatives->anticancer anti_inflammatory Anti-inflammatory Assays (e.g., COX-2) derivatives->anti_inflammatory antimicrobial Antimicrobial Assays derivatives->antimicrobial data Activity Data (IC50, MIC) anticancer->data anti_inflammatory->data antimicrobial->data sar Structure-Activity Relationship data->sar

Figure 1. A generalized workflow illustrating the synthesis, modification, and biological evaluation process for determining the structure-activity relationship of imidazo[2,1-b]thiazole derivatives.

COX2_Inhibition_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox2 COX-2 Enzyme aa->cox2 pgh2 Prostaglandin H2 cox2->pgh2 prostaglandins Pro-inflammatory Prostaglandins pgh2->prostaglandins inflammation Inflammation prostaglandins->inflammation drug Imidazo[2,1-b]thiazole Derivative drug->cox2 Inhibition

Figure 2. A simplified signaling pathway showing the inhibition of the COX-2 enzyme by imidazo[2,1-b]thiazole derivatives, thereby blocking the production of pro-inflammatory prostaglandins.

References

Novel Imidazo[2,1-b]thiazole Compounds: A Comparative Guide to Antitubercular Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive analysis of recently synthesized imidazo[2,1-b]thiazole derivatives reveals a promising class of compounds with significant antitubercular activity. This guide provides a comparative overview of their efficacy against Mycobacterium tuberculosis, detailing experimental data and methodologies for researchers and drug development professionals. The unique scaffold of imidazo[2,1-b]thiazole has been a focal point in the quest for new therapeutic agents against tuberculosis, a persistent global health threat.[1][2][3]

Performance Comparison of Novel Imidazo[2,1-b]thiazole Derivatives

The antitubercular potential of various imidazo[2,1-b]thiazole compounds has been evaluated using in vitro screening methods. The minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) are key metrics for assessing the potency of these compounds against M. tuberculosis. The data below, collated from several key studies, highlights some of the most promising derivatives.

Compound IDStructure/SubstitutionTarget StrainMIC (µg/mL)IC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (CC50/IC50)Reference
IT10 Benzo[d]imidazo[2,1-b]thiazole with a 4-nitro phenyl moietyM. tuberculosis H37Ra-2.32>128>55.17[4][5]
IT06 Benzo[d]imidazo[2,1-b]thiazole with a 2,4-dichloro phenyl moietyM. tuberculosis H37Ra-2.03--[4][5]
5bc 2-methyl-N'-(4-phenoxybenzoyl)benzo[d]imidazo[2,1-b]thiazole-3-carbohydrazideM. tuberculosis H37Rv3.530.53>50 (33% at 50 µM against RAW 264.7)>94.3[6]
7b Imidazo[2,1-b]thiazole–hydrazine-thiazole derivativeM. tuberculosis (ATCC 25618)0.98---[7]
4o Imidazo[2,1-b]thiazole-pyrazole phosphonateM. tuberculosis H37Rv6.25---[8]
3e [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid 2,4-dinitrobenzylidenehydrazideM. tuberculosis H37Rv6.25---[9]
ND-11543 Imidazo[2,1-b]thiazole-5-carboxamideM. tuberculosis0.0625-2.5 (MIC range for analogs)->500 mg/kg (in mice)-[10]
5b, 5d, 5h 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivativesM. tuberculosis H37Rv1.6---[2]

Experimental Protocols

The evaluation of antitubercular activity of the imidazo[2,1-b]thiazole compounds generally follows a standardized workflow. The methodologies below are based on descriptions from the cited research.[4][9][11]

In Vitro Antitubercular Susceptibility Testing

1. Microplate Alamar Blue Assay (MABA): This colorimetric assay is a common method for determining the MIC of a compound.

  • Preparation of Inoculum: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The culture is harvested in the mid-log phase and diluted to a standard turbidity.

  • Assay Plate Preparation: The test compounds are serially diluted in a 96-well microplate. The mycobacterial suspension is then added to each well.

  • Incubation: The plates are incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours.

  • Data Analysis: A color change from blue (no growth) to pink (growth) is observed. The MIC is defined as the lowest concentration of the compound that prevents this color change.

2. BACTEC 460 Radiometric System: This method measures the inhibition of mycobacterial growth by detecting the production of ¹⁴CO₂ from a ¹⁴C-labeled substrate.

  • Vial Preparation: BACTEC 12B vials containing the culture medium are inoculated with M. tuberculosis.

  • Compound Addition: The test compounds are added to the vials at various concentrations.

  • Incubation and Reading: The vials are incubated at 37°C and read daily by the BACTEC instrument. The instrument measures the Growth Index (GI).

  • Data Analysis: The percentage of inhibition is calculated by comparing the GI of the test vials with that of a drug-free control.

Cytotoxicity Assay

To assess the selectivity of the compounds, their toxicity against mammalian cell lines (e.g., MRC-5 lung fibroblast or RAW 264.7 macrophage cells) is determined.

  • Cell Culture: The selected cell line is cultured in an appropriate medium and seeded in 96-well plates.

  • Compound Exposure: The cells are exposed to serial dilutions of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • Viability Assessment: Cell viability is measured using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Data Analysis: The concentration that reduces cell viability by 50% (CC50) is calculated.

Visualizing the Research Workflow

The following diagrams illustrate the general workflow for the synthesis and evaluation of novel antitubercular compounds and a proposed mechanism of action for some imidazo[2,1-b]thiazole derivatives.

Antitubercular Compound Evaluation Workflow start Design of Imidazo[2,1-b]thiazole Analogs synthesis Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS, HPLC) synthesis->characterization in_vitro In Vitro Antitubercular Activity (MIC) characterization->in_vitro cytotoxicity Cytotoxicity Assay (CC50) characterization->cytotoxicity selectivity Selectivity Index Calculation in_vitro->selectivity cytotoxicity->selectivity in_vivo In Vivo Efficacy (e.g., Zebra fish model) selectivity->in_vivo Promising Candidates adme ADME/Tox Profiling selectivity->adme mechanism Mechanism of Action Studies selectivity->mechanism Proposed Mechanism of Action compound Imidazo[2,1-b]thiazole Derivative enzyme Mycobacterium tuberculosis Pantothenate Synthetase (PS) compound->enzyme Binds to inhibition Inhibition of Pantothenate Synthesis enzyme->inhibition Leads to disruption Disruption of Coenzyme A Biosynthesis inhibition->disruption death Bacterial Cell Death disruption->death

References

A Comparative Analysis of Imidazo[2,1-b]thiazole and Imidazo[2,1-b]thiadiazole Derivatives: Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel heterocyclic scaffolds as privileged structures in drug discovery is a continuous endeavor. Among these, fused imidazole ring systems have demonstrated a remarkable breadth of biological activities. This guide provides a comparative overview of two closely related heterocyclic scaffolds: imidazo[2,1-b]thiazole and imidazo[2,1-b]thiadiazole. By examining their performance in key therapeutic areas such as oncology, infectious diseases, and inflammation, supported by available experimental data, this document aims to offer valuable insights for researchers engaged in the design and development of new therapeutic agents.

Physicochemical Properties of the Core Scaffolds

A fundamental comparison of the parent imidazo[2,1-b]thiazole and imidazo[2,1-b]thiadiazole structures reveals differences in their physicochemical properties that can influence their pharmacokinetic and pharmacodynamic profiles.

PropertyImidazo[2,1-b]thiazoleImidazo[2,1-b][1][2][3]thiadiazole
Molecular FormulaC₅H₄N₂SC₄H₃N₃S
Molecular Weight124.17 g/mol [4]125.16 g/mol
LogP (predicted)1.1 - 1.50.5 - 1.0
Hydrogen Bond Acceptors23
Hydrogen Bond Donors00
pKa (predicted, most basic)~5.5 (imidazole nitrogen)~2.5 (thiadiazole nitrogen)

Note: Predicted values can vary based on the software and algorithm used. The data presented here is an approximation for the unsubstituted parent scaffolds.

The introduction of an additional nitrogen atom in the thiadiazole ring generally increases the polarity and number of hydrogen bond acceptors, which can impact solubility and interactions with biological targets.

Anticancer Activity: A Tale of Two Scaffolds

Both imidazo[2,1-b]thiazole and imidazo[2,1-b]thiadiazole derivatives have been extensively investigated for their potential as anticancer agents. The available data suggests that both scaffolds can be tailored to exhibit potent cytotoxic and antiproliferative activities against a range of cancer cell lines.

Imidazo[2,1-b]thiazole Derivatives

Derivatives of the imidazo[2,1-b]thiazole scaffold have demonstrated significant anticancer activity through various mechanisms, including kinase inhibition and disruption of microtubule dynamics.

Table 1: Anticancer Activity of Selected Imidazo[2,1-b]thiazole Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Imidazo[2,1-b]thiazole-chalcone conjugatesA549 (Lung)0.64 - 1.44Microtubule destabilization, G2/M cell cycle arrest, Apoptosis induction[5]
MCF-7 (Breast)0.64 - 1.44[5]
HeLa (Cervical)0.64 - 1.44[5]
DU-145 (Prostate)0.64 - 1.44[5]
HT-29 (Colon)0.64 - 1.44[5]
Imidazo[2,1-b]thiazole-based aryl hydrazonesMDA-MB-231 (Breast)1.12 - 1.65G0/G1 cell cycle arrest, Apoptosis induction[6]
Imidazo[2,1-b]thiazole analoguesMCF-7 (Breast)1.81 - 4.95EGFR, HER-2, and DHFR inhibition[7]
Various new derivativesA375P (Melanoma)Sub-micromolarSelective against melanoma cell lines[2]
Imidazo[2,1-b]thiazole-spirothiazolidinoneC6 (Glioma)Comparable to CisplatinFocal Adhesion Kinase (FAK) inhibition[8][9]
Imidazo[2,1-b]thiadiazole Derivatives

The imidazo[2,1-b]thiadiazole scaffold has also emerged as a promising framework for the development of novel anticancer agents, with many derivatives showing potent activity and inducing apoptosis in cancer cells.

Table 2: Anticancer Activity of Selected Imidazo[2,1-b]thiadiazole Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Imidazo[2,1-b][1][2][3]thiadiazole–chalconesDU-145 (Prostate)0.65 - 2.25G0/G1 phase arrest, Activation of caspase-3 and -8[10]
Isobenzofuran-based imidazo[2,1-b][1][2][3]thiadiazolesMCF-7 (Breast)35.81HDAC7 inhibition (predicted)[11]
Imidazo[2,1-b][1][2][3]thiadiazolindolin-2-onesA549 (Lung)1.1 - 8.9Not specified[3]
HeLa (Cervical)1.1 - 8.9[3]
MCF-7 (Breast)1.1 - 8.9[3]
HCT-116 (Colon)1.1 - 8.9[3]
2,6-diaryl-imidazo[2,1-b][1][2][3]thiadiazolesPancreatic cancer cellsRemarkable cytotoxicityNot specified[12]

Signaling Pathways in Cancer

The anticancer effects of these derivatives are often mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Imidazo_thiazole Imidazo[2,1-b]thiazole Derivatives Imidazo_thiazole->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of imidazo[2,1-b]thiazole derivatives.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Derivative Imidazo[2,1-b]thiazole or Imidazo[2,1-b]thiadiazole Derivatives Bax Bax/Bak Activation Derivative->Bax CytoC Cytochrome c release Bax->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by imidazo[2,1-b]thiazole and imidazo[2,1-b]thiadiazole derivatives.

Antimicrobial Activity

Both heterocyclic systems have been utilized as scaffolds for the development of potent antimicrobial agents, effective against a range of bacterial and fungal pathogens.

Imidazo[2,1-b]thiazole Derivatives

These derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as against Mycobacterium tuberculosis.

Table 3: Antimicrobial Activity of Selected Imidazo[2,1-b]thiazole Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Benzo[d]imidazo[2,1-b]thiazole-7-sulfonamidesStaphylococcus aureus6.25[13]
Bacillus subtilis6.25[13]
Mycobacterium tuberculosis H37Rv1.6[13]
Benzo-[d]-imidazo-[2,1-b]-thiazole derivativesMycobacterium tuberculosis H37RaIC₅₀: 2.32, IC₉₀: 7.05[14]
Imidazo[2,1-b]thiadiazole Derivatives

Imidazo[2,1-b]thiadiazole derivatives have also demonstrated a broad spectrum of antimicrobial activity, with some compounds exhibiting potent antifungal properties.

Table 4: Antimicrobial Activity of Selected Imidazo[2,1-b]thiadiazole Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Imidazole-fused imidazo[2,1-b][1][2][3]thiadiazolesCandida albicansMIC₅₀: 0.16[15]
Pyrazole-containing imidazo[2,1-b][1][2][3]thiadiazolesAntifungal activity0.25[16]
Various derivativesStaphylococcus aureusSlight to moderate activity[2][17]
Candida albicansSlight to moderate activity[2][17]
Pseudomonas aeruginosaSlight to moderate activity[2][17]
Escherichia coliSlight to moderate activity[2][17]

Anti-inflammatory Activity

The anti-inflammatory potential of these scaffolds has been primarily linked to the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

Imidazo[2,1-b]thiazole Derivatives

Certain imidazo[2,1-b]thiazole derivatives have been designed as selective COX-2 inhibitors, which is a desirable profile for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.

Table 5: COX-2 Inhibitory Activity of Selected Imidazo[2,1-b]thiazole Derivatives

Compound ClassCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives>1000.08 - 0.16High[1]
Imidazo[2,1-b]thiadiazole Derivatives

Derivatives of imidazo[2,1-b]thiadiazole have also shown anti-inflammatory and analgesic properties, with some compounds exhibiting potent in vivo activity.[18] Molecular docking studies suggest that these compounds can effectively bind to the active site of COX-2.[18]

COX_Inhibition_Workflow cluster_synthesis Compound Synthesis cluster_assay In Vitro COX Inhibition Assay cluster_analysis Data Analysis Synthesis Synthesis of Imidazo[2,1-b]thiazole or Imidazo[2,1-b]thiadiazole Derivatives COX_Assay Incubate with COX-1 and COX-2 enzymes Synthesis->COX_Assay Substrate Add Arachidonic Acid (Substrate) COX_Assay->Substrate Detection Measure Prostaglandin Production Substrate->Detection IC50 Calculate IC₅₀ values for COX-1 and COX-2 Detection->IC50 Selectivity Determine Selectivity Index IC50->Selectivity

Caption: Experimental workflow for determining COX inhibitory activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for key assays mentioned in this guide.

MTT Assay for Anticancer Activity (IC₅₀ Determination)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[19][20]

In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme and Compound Incubation: Pre-incubate the COX-1 or COX-2 enzyme with the test compound for a specified time.[10][21]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.[10][21]

  • Product Measurement: After a set incubation period, stop the reaction and measure the amount of prostaglandin produced, typically using an ELISA or LC-MS method.

  • IC₅₀ Calculation: The IC₅₀ value is determined by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.

Conclusion

Both imidazo[2,1-b]thiazole and imidazo[2,1-b]thiadiazole scaffolds serve as versatile platforms for the development of potent and selective therapeutic agents. The available data suggests that imidazo[2,1-b]thiazole derivatives have shown particularly strong promise as anticancer agents, with several compounds exhibiting sub-micromolar IC₅₀ values and clear mechanisms of action such as kinase inhibition and microtubule disruption. Imidazo[2,1-b]thiadiazole derivatives have also demonstrated significant anticancer and antimicrobial activities, with some exhibiting excellent antifungal potency.

The choice between these two scaffolds for a drug discovery program will ultimately depend on the specific therapeutic target and the desired pharmacological profile. The subtle differences in their physicochemical properties, arising from the additional nitrogen atom in the thiadiazole ring, can be exploited to fine-tune properties such as solubility, metabolic stability, and target engagement. Further head-to-head comparative studies of analogously substituted derivatives of both scaffolds are warranted to provide a more definitive understanding of their relative merits and to guide the rational design of next-generation therapeutic agents.

References

in silico docking studies of 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to In Silico Docking Studies of 6-Methylimidazo[2,1-b]thiazole Analogs

The following guide provides a comparative analysis of in silico docking studies performed on various analogs of the 6-methylimidazo[2,1-b]thiazole scaffold. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering insights into the potential of these compounds against different biological targets. The data presented is compiled from multiple studies to facilitate a clear comparison of their predicted binding affinities and interactions.

Data Summary of In Silico Docking Studies

The following tables summarize the quantitative data from various in silico docking studies on 6-methylimidazo[2,1-b]thiazole analogs and other related imidazo[2,1-b]thiazole derivatives, highlighting their potential as therapeutic agents.

Table 1: Docking Performance of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide Analogs against VEGFR-2

Compound IDStructure/SubstituentDocking Score (kcal/mol)Binding Interactions
6a Unsubstituted isatin-9.04H-bonds with Glu917, Cys919; Pi-cation with Lys868
6b 5-Fluoro-isatin-9.56H-bonds with Cys919, Asp1046; Pi-cation with Lys868
6i 1-Butyl-isatin-10.05H-bonds with Cys919, Asp1046; Pi-cation with Lys868
6j 1-Butyl-5-fluoro-isatin-9.88H-bonds with Cys919, Asp1046; Pi-cation with Lys868
Sorafenib Reference Drug-10.87H-bonds with Glu885, Cys919, Asp1046

Data extracted from a study on potential anti-proliferative agents for breast cancer.[1]

Table 2: Docking Performance of Imidazo[2,1-b]thiazole-Thiadiazole Conjugates against Glypican-3 (GPC-3)

Compound IDStructure/SubstituentBinding Affinity (kcal/mol)Binding Interactions
6a Phenyl-8.50H-bond with Gln301; Pi-Pi with Tyr304
6d 4-Chlorophenyl-9.10H-bond with Ser199; Pi-Pi with Tyr304
6h 4-Nitrophenyl-9.20H-bonds with Gln301, Ser199
12 4-Methoxyphenyl-10.30H-bond with Gln301; Pi-Pi with Tyr304

These compounds were evaluated for their anti-proliferative efficacy on hepatic cancer cell lines.[2][3]

Table 3: Docking Performance of Chalcone-based Imidazo[2,1-b]thiazole Derivatives against Thymidylate Kinase

Compound IDDocking Score (kcal/mol)RMSD (Å)
ITC-1 -7.0850.808
ITC-2 -6.4581.954
ITC-3 -7.1771.051

These derivatives were investigated for their potential as antimicrobial agents.[4]

Experimental Protocols for In Silico Docking

The methodologies outlined below are representative of the in silico docking procedures used in the cited studies for evaluating 6-methylimidazo[2,1-b]thiazole analogs and related compounds.

Protocol 1: Docking of Imidazo[2,1-b]thiazole-Thiadiazole Conjugates against GPC-3
  • Software: The molecular docking simulation was performed using Molecular Operating Environment (MOE) software.

  • Target Preparation: The crystal structure of the Glypican-3 (GPC-3) protein was obtained from the Protein Data Bank. The protein was prepared by removing water molecules, adding hydrogen atoms, and performing energy minimization to optimize the geometry.

  • Ligand Preparation: The 3D structures of the synthesized imidazo[2,1-b]thiazole-thiadiazole conjugates were sketched and subjected to energy minimization.

  • Docking Procedure: The prepared ligands were docked into the active site of the GPC-3 protein. The docking protocol was validated by re-docking the native ligand into the active site. The binding affinities were calculated in kcal/mol, and the interactions (hydrogen bonds, pi-stacking) were analyzed.[2][3]

Protocol 2: Docking of Chalcone-based Imidazo[2,1-b]thiazoles against Thymidylate Kinase
  • Software: The specific software used for docking was not mentioned, but the general procedure was described.

  • Target Preparation: The 3D structure of the thymidylate kinase receptor was retrieved from the Protein Data Bank (PDB code: 3UWO).

  • Ligand Preparation: The structures of the chalcone-based imidazo[2,1-b]thiazole derivatives (ITC-1, ITC-2, and ITC-3) were prepared for docking.

  • Energy Minimization: The ligand-receptor complexes underwent energy minimization using the MMFF94 force field until the gradient convergence reached 0.05 Kcal/mol.

  • Docking and Analysis: The ligands were docked into the active site of the thymidylate kinase. The docking scores (S-score in kcal/mol) and RMSD values were calculated to evaluate the binding affinity and pose accuracy.[4]

Visualizations

The following diagrams illustrate a typical workflow for in silico drug discovery and a conceptual signaling pathway that could be targeted by imidazo[2,1-b]thiazole analogs.

In_Silico_Drug_Discovery_Workflow Target_Identification Target Identification (e.g., VEGFR-2, GPC-3) Protein_Preparation Protein Structure Preparation (PDB) Target_Identification->Protein_Preparation Molecular_Docking Molecular Docking (e.g., MOE, AutoDock) Protein_Preparation->Molecular_Docking Ligand_Design Ligand Design & Preparation Ligand_Design->Molecular_Docking Binding_Analysis Binding Affinity & Interaction Analysis Molecular_Docking->Binding_Analysis ADMET_Prediction ADMET Prediction Binding_Analysis->ADMET_Prediction Lead_Optimization Lead Optimization Binding_Analysis->Lead_Optimization ADMET_Prediction->Lead_Optimization Synthesis_Bioassay Synthesis & Biological Assays Lead_Optimization->Synthesis_Bioassay

Caption: A generalized workflow for in silico drug discovery and development.

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., VEGFR-2) Growth_Factor->Receptor_Kinase Phosphorylation Kinase Domain Phosphorylation Receptor_Kinase->Phosphorylation Inhibition Inhibition Receptor_Kinase->Inhibition ATP ATP ATP->Phosphorylation ADP Imidazo_Thiazole Imidazo[2,1-b]thiazole Analog Imidazo_Thiazole->Receptor_Kinase Downstream_Signaling Downstream Signaling (Proliferation, Angiogenesis) Phosphorylation->Downstream_Signaling Cellular_Response Reduced Proliferation & Angiogenesis Downstream_Signaling->Cellular_Response Inhibition->Phosphorylation

Caption: Conceptual pathway for kinase inhibition by imidazo[2,1-b]thiazole analogs.

References

Unveiling the Target Selectivity of Imidazo[2,1-b]thiazole-Based Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the imidazo[2,1-b]thiazole scaffold represents a privileged structure in the design of potent enzyme inhibitors. Its versatile nature has led to the development of inhibitors for a range of key enzyme targets implicated in various diseases. A critical aspect of the drug discovery process is ensuring the selective action of these inhibitors to minimize off-target effects and enhance therapeutic efficacy. This guide provides a comparative assessment of the selectivity of imidazo[2,1-b]thiazole-based inhibitors against several important enzyme classes, supported by available experimental data and detailed methodologies.

This comparative analysis focuses on imidazo[2,1-b]thiazole-based inhibitors targeting four key enzyme families: Cyclooxygenases (COX), Focal Adhesion Kinase (FAK), Epidermal Growth Factor Receptor (EGFR) kinase, and Phosphodiesterase 10A (PDE10A). The selectivity of these inhibitors is a crucial determinant of their potential clinical utility.

Cyclooxygenase (COX) Inhibitors: A Clear Case of Isoform Selectivity

A series of N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine derivatives have been synthesized and evaluated as selective COX-2 inhibitors.[1] The data clearly demonstrates high selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform, a key feature for developing anti-inflammatory agents with reduced gastrointestinal side effects.[1]

Table 1: Inhibitory Activity and Selectivity of Imidazo[2,1-b]thiazole-Based COX Inhibitors [1]

Compound IDR GroupCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
6a N(CH₃)₂>1000.08>1250
6b Pyrrolidine>1000.11>909
6c Piperidine>1000.12>833
6d Morpholine>1000.14>714
6e N-methylpiperazine>1000.16>625
6f N-ethylpiperazine>1000.15>667
6g N-phenylpiperazine>1000.13>769

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. The selectivity index is a ratio of the IC50 for COX-1 to the IC50 for COX-2, with higher values indicating greater selectivity for COX-2.

Kinase Inhibitors: Targeting FAK and EGFR

Imidazo[2,1-b]thiazole derivatives have emerged as promising inhibitors of protein kinases, including Focal Adhesion Kinase (FAK) and Epidermal Growth Factor Receptor (EGFR) kinase. While potent inhibitors have been identified, comprehensive selectivity profiling across the human kinome is often limited in initial reports.

Focal Adhesion Kinase (FAK) Inhibitors
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors

Novel benzo[4][5]imidazo[2,1-b]thiazole derivatives have been synthesized and shown to inhibit EGFR kinase.[6] While these compounds demonstrated activity against EGFR, their selectivity against other receptor tyrosine kinases has not been extensively profiled in the initial studies. One report on a series of imidazo[2,1-b]thiazoles showed dual inhibitory activity against both the insulin-like growth factor receptor (IGF-1R) and members of the epidermal growth factor family (EGFR and ErbB2), suggesting a multi-targeted profile for this particular scaffold.[7]

Table 2: Inhibitory Activity of an Imidazo[2,1-b]thiazole-Based Multi-Kinase Inhibitor [7]

CompoundIGF-1R IC50 (nM)EGFR IC50 (nM)ErbB2 IC50 (nM)
Compound 61 41350310

This table illustrates an example of a multi-targeted imidazo[2,1-b]thiazole inhibitor. A comprehensive selectivity assessment would involve testing against a much larger panel of kinases.

Phosphodiesterase 10A (PDE10A) Inhibitors: A Need for Broader Selectivity Data

The benzo[d]imidazo[5,1-b]thiazole scaffold has been explored for the development of potent and selective PDE10A inhibitors for potential use in treating central nervous system disorders.[8] While a tool compound from this series was mentioned to have excellent PDE selectivity, specific quantitative data against other PDE isoforms (PDE1-9, 11) for imidazo[2,1-b]thiazole-based inhibitors is not extensively detailed in the available literature.[8] For a thorough comparison, IC50 or Ki values against a panel of PDE enzymes would be required.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of enzyme inhibitor selectivity. Below are representative methodologies for the key assays cited.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.

Workflow:

COX_Inhibition_Assay Reagents Prepare Reagents: - Assay Buffer - Heme - Enzyme (COX-1 or COX-2) - Inhibitor Stock Solutions - Arachidonic Acid (Substrate) Incubation Incubation: - Add buffer, heme, and enzyme to wells. - Add inhibitor dilutions. - Pre-incubate. Reagents->Incubation Reaction Initiate Reaction: - Add arachidonic acid. - Incubate for a defined time. Incubation->Reaction Detection Detection: - Add stopping reagent. - Measure product formation (e.g., colorimetrically or fluorometrically). Reaction->Detection Analysis Data Analysis: - Calculate % inhibition. - Determine IC50 values. Detection->Analysis

Caption: Workflow for in vitro COX inhibition assay.

Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of heme, and dilutions of the test compounds.

  • Enzyme Preparation: Dilute purified ovine or human COX-1 and COX-2 enzymes to the desired concentration in assay buffer.

  • Assay Plate Setup: To each well of a 96-well plate, add the assay buffer, heme, and the respective COX enzyme.

  • Inhibitor Addition: Add various concentrations of the imidazo[2,1-b]thiazole inhibitor or vehicle control to the wells.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid.

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 5 minutes) at 37°C.

  • Reaction Termination and Detection: Stop the reaction and measure the amount of prostaglandin product formed using a suitable detection method, such as an enzyme immunoassay (EIA) or a colorimetric assay.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay (FAK and EGFR)

This assay measures the ability of a compound to inhibit the phosphotransferase activity of a specific kinase.

Workflow:

Kinase_Inhibition_Assay Reagents Prepare Reagents: - Kinase Buffer - Kinase Enzyme (e.g., FAK, EGFR) - Peptide Substrate - ATP - Inhibitor Stock Solutions Incubation Incubation: - Add buffer, kinase, and inhibitor to wells. - Pre-incubate. Reagents->Incubation Reaction Initiate Reaction: - Add ATP and substrate mixture. - Incubate at room temperature. Incubation->Reaction Detection Detection: - Add detection reagent (e.g., ADP-Glo™). - Measure signal (e.g., luminescence). Reaction->Detection Analysis Data Analysis: - Calculate % inhibition. - Determine IC50 values. Detection->Analysis

Caption: General workflow for in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare a kinase assay buffer, solutions of the purified recombinant kinase (FAK or EGFR), a specific peptide substrate, and ATP.

  • Inhibitor Preparation: Prepare serial dilutions of the imidazo[2,1-b]thiazole inhibitors.

  • Assay Plate Setup: In a 96- or 384-well plate, add the kinase and the inhibitor at various concentrations.

  • Pre-incubation: Allow the kinase and inhibitor to pre-incubate for a defined period.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Terminate the reaction and quantify the amount of phosphorylated substrate or ADP produced. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production via a luminescence-based signal.

  • Data Analysis: Determine the percentage of kinase activity inhibition at each inhibitor concentration and calculate the IC50 value.

In Vitro Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of a compound to inhibit the hydrolysis of cyclic nucleotides (cAMP or cGMP) by a PDE enzyme.

Workflow:

PDE_Inhibition_Assay Reagents Prepare Reagents: - Assay Buffer - PDE Enzyme (e.g., PDE10A) - Fluorescently Labeled Substrate (cAMP or cGMP) - Inhibitor Stock Solutions Incubation Incubation: - Add buffer, PDE enzyme, and inhibitor to wells. - Pre-incubate. Reagents->Incubation Reaction Initiate Reaction: - Add fluorescently labeled substrate. - Incubate at room temperature. Incubation->Reaction Detection Detection: - Measure the product formation using a suitable method (e.g., fluorescence polarization). Reaction->Detection Analysis Data Analysis: - Calculate % inhibition. - Determine IC50 values. Detection->Analysis

Caption: Workflow for in vitro PDE inhibition assay.

Methodology:

  • Reagent Preparation: Prepare an assay buffer, a solution of the purified PDE enzyme (e.g., PDE10A), and a fluorescently labeled substrate (e.g., FAM-cAMP).

  • Inhibitor Preparation: Create serial dilutions of the imidazo[2,1-b]thiazole test compounds.

  • Assay Plate Setup: In a microplate, add the PDE enzyme and the inhibitor at various concentrations.

  • Reaction Initiation: Start the reaction by adding the fluorescently labeled substrate.

  • Reaction Incubation: Incubate the plate at room temperature for a set time to allow for substrate hydrolysis.

  • Detection: Measure the enzymatic activity. A common method is the fluorescence polarization (FP) assay. In this assay, the hydrolysis of the fluorescently labeled cyclic nucleotide to the corresponding monophosphate leads to a change in the polarization of the emitted fluorescent light.

  • Data Analysis: Calculate the percent inhibition of PDE activity for each concentration of the inhibitor and determine the IC50 value.

Assessing Selectivity: A Critical Step

To thoroughly assess the selectivity of these inhibitors, it is crucial to test them against a panel of related enzymes.

Signaling Pathway Visualization:

Selectivity_Assessment cluster_Inhibitor Imidazo[2,1-b]thiazole Inhibitor cluster_PrimaryTarget Primary Target cluster_OffTargets Off-Target Panel Inhibitor Test Compound Primary e.g., COX-2, FAK, EGFR, PDE10A Inhibitor->Primary High Potency (Low IC50) OffTarget1 e.g., COX-1 Inhibitor->OffTarget1 Low Potency (High IC50) OffTarget2 e.g., Other Kinases Inhibitor->OffTarget2 Low Potency (High IC50) OffTarget3 e.g., Other PDEs Inhibitor->OffTarget3 Low Potency (High IC50)

Caption: Logical relationship in selectivity assessment.

For kinase inhibitors, this would involve screening against a kinome panel. For PDE inhibitors, testing against all PDE families is essential. The resulting data allows for the calculation of selectivity indices, providing a quantitative measure of an inhibitor's preference for its intended target.

Conclusion

The imidazo[2,1-b]thiazole scaffold has proven to be a valuable starting point for the development of potent enzyme inhibitors. The available data for COX inhibitors demonstrates that high selectivity can be achieved with this chemical framework. For kinase and PDE inhibitors based on this scaffold, while potent compounds have been identified, there is a clear need for more comprehensive selectivity profiling to fully understand their therapeutic potential and potential off-target liabilities. The experimental protocols outlined in this guide provide a foundation for standardized and comparable assessment of the selectivity of these promising compounds. Future studies should prioritize broad selectivity screening to enable a more complete and objective comparison of these inhibitors.

References

Comparative Analysis of 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fused heterocyclic scaffold of imidazo[2,1-b]thiazole has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of the potential mechanisms of action for 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde and its analogues, supported by experimental data and detailed protocols. The imidazo[2,1-b]thiazole core is a versatile pharmacophore, and its derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1]

Putative Mechanisms of Action

While the precise mechanism of action for 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde is not singularly defined in the literature, extensive research on structurally similar imidazo[2,1-b]thiazole derivatives points toward several key cellular pathways and molecular targets. The biological activity of these compounds is significantly influenced by the nature and position of substituents on the imidazo[2,1-b]thiazole core.

Anticancer Activity

The anticancer potential of imidazo[2,1-b]thiazole derivatives has been a primary focus of research, with several distinct mechanisms of action being elucidated for various analogues.

1. Tubulin Polymerization Inhibition:

Certain imidazo[2,1-b]thiazole-benzimidazole conjugates have been shown to exert their cytotoxic effects by interfering with microtubule dynamics. These compounds bind to the colchicine binding site on β-tubulin, disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis.[2]

2. Kinase Inhibition (VEGFR-2):

Derivatives of 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3][4] By blocking the ATP-binding site of VEGFR-2, these compounds inhibit downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival, thereby suppressing tumor growth.

3. Induction of Apoptosis:

Several imidazo[2,1-b]thiazole derivatives have been demonstrated to induce programmed cell death (apoptosis) in cancer cells. This is achieved through the modulation of key apoptotic proteins. For instance, some compounds have been shown to upregulate the expression of pro-apoptotic proteins like Bax, caspase-8, caspase-9, and cytochrome C, while simultaneously downregulating the anti-apoptotic protein Bcl-2.[4] This shift in the balance of apoptotic regulators triggers the caspase cascade and subsequent cell death.

4. Cell Cycle Arrest:

In addition to G2/M arrest due to tubulin inhibition, other imidazo[2,1-b]thiazole-based aryl hydrazones have been found to cause cell cycle arrest at the G0/G1 phase in breast cancer cell lines.[5] This suggests that different structural modifications can lead to interference at different checkpoints of the cell cycle.

Anti-inflammatory Activity

Cyclooxygenase (COX) Inhibition:

A series of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives have been synthesized and evaluated as selective inhibitors of cyclooxygenase-2 (COX-2).[6] The presence of a methylsulfonyl pharmacophore is crucial for this activity. By selectively inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation and pain, while potentially minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Antimicrobial Activity

Antimycobacterial Activity:

Imidazo[2,1-b]thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives have shown promising activity against Mycobacterium tuberculosis.[7][8] Molecular docking studies suggest that these compounds may act by inhibiting pantothenate synthetase, an essential enzyme in the biosynthesis of coenzyme A in mycobacteria.[7]

Comparative Data

The following tables summarize the quantitative data for various imidazo[2,1-b]thiazole derivatives, providing a basis for comparison.

Table 1: Anticancer Activity of Imidazo[2,1-b]thiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Proposed Mechanism of ActionReference
N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazideMCF-7 (Breast)8.38VEGFR-2 Inhibition, Apoptosis Induction[3][4]
Imidazo[2,1-b]thiazole-benzimidazole conjugate (6d)A549 (Lung)1.08Tubulin Polymerization Inhibition[2]
Imidazo[2,1-b]thiazole-based aryl hydrazone (9m)MDA-MB-231 (Breast)1.12G0/G1 Cell Cycle Arrest[5]
Sorafenib (Reference)MCF-7 (Breast)7.55Kinase Inhibitor[3]
Combretastatin A-4 (Reference)A549 (Lung)0.0028Tubulin Polymerization Inhibition

Table 2: Anti-inflammatory Activity of Imidazo[2,1-b]thiazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a)>1000.08>1250[6]
Celecoxib (Reference)150.04375

Table 3: Antimycobacterial Activity of Imidazo[2,1-b]thiazole Derivatives

CompoundM. tuberculosis H37Ra IC50 (µM)M. tuberculosis H37Ra IC90 (µM)Putative TargetReference
Benzo-[d]-imidazo-[2,1-b]-thiazole derivative (IT06)2.0315.22Pantothenate Synthetase[7][8]
Benzo-[d]-imidazo-[2,1-b]-thiazole derivative (IT10)2.327.05Pantothenate Synthetase[7][8]
Isoniazid (Reference)0.02-0.06-Multiple

Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of imidazo[2,1-b]thiazole derivatives.

In Vitro VEGFR-2 Kinase Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against VEGFR-2.

  • Materials: Recombinant human VEGFR-2, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • A reaction mixture containing VEGFR-2, the test compound at various concentrations, and the substrate is prepared in the kinase buffer.

    • The reaction is initiated by the addition of ATP.

    • The mixture is incubated at 30°C for a specified time (e.g., 60 minutes).

    • The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based detection reagent.

    • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Tubulin Polymerization Assay
  • Objective: To assess the effect of the test compound on the polymerization of tubulin.

  • Materials: Purified bovine or porcine brain tubulin, polymerization buffer (e.g., PEM buffer), GTP, and a spectrophotometer with a temperature-controlled cuvette holder.

  • Procedure:

    • A reaction mixture containing tubulin and the test compound at various concentrations in the polymerization buffer is prepared and kept on ice.

    • The reaction is initiated by the addition of GTP and by raising the temperature to 37°C.

    • The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time.

    • The IC50 value is determined as the concentration of the compound that inhibits tubulin polymerization by 50% compared to a vehicle control.

Cell Cycle Analysis by Flow Cytometry
  • Objective: To determine the effect of the test compound on the distribution of cells in different phases of the cell cycle.

  • Materials: Cancer cell line of interest, cell culture medium, test compound, phosphate-buffered saline (PBS), ethanol, RNase A, and propidium iodide (PI).

  • Procedure:

    • Cells are seeded in culture plates and allowed to attach overnight.

    • The cells are then treated with the test compound at various concentrations for a specified duration (e.g., 24 or 48 hours).

    • Both floating and adherent cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol.

    • The fixed cells are washed and then incubated with a solution containing RNase A and PI.

    • The DNA content of the cells is analyzed using a flow cytometer.

    • The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

Visualizing the Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows discussed.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binds Compound 6-Methylimidazo[2,1-b]thiazole -5-carbaldehyde Derivative Compound->VEGFR2 Inhibits ERK ERK PLCg->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: VEGFR-2 signaling pathway and the inhibitory action of a 6-Methylimidazo[2,1-b]thiazole derivative.

Apoptosis_Pathway Compound Imidazo[2,1-b]thiazole Derivative Bcl2 Bcl-2 Compound->Bcl2 Downregulates Bax Bax Compound->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits release Bax->Mitochondrion Promotes release CytC Cytochrome C Mitochondrion->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by an Imidazo[2,1-b]thiazole derivative.

Experimental_Workflow_Cell_Cycle start Seed Cancer Cells treatment Treat with Imidazo[2,1-b]thiazole Derivative for 24/48h start->treatment harvest Harvest Cells (Adherent + Floating) treatment->harvest fix Fix in 70% Ethanol harvest->fix stain Stain with Propidium Iodide & RNase A fix->stain analyze Analyze by Flow Cytometry stain->analyze result Quantify Cell Cycle Phases (G0/G1, S, G2/M) analyze->result

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

References

Unraveling the Therapeutic Potential: A Comparative Efficacy Analysis of Imidazo[2,1-b]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological activities of substituted imidazo[2,1-b]thiazole isomers reveals a versatile scaffold with significant potential in anticancer, antimicrobial, and anti-inflammatory applications. This guide synthesizes experimental data to offer a comparative perspective on the efficacy of various derivatives, providing researchers and drug development professionals with a comprehensive overview of this promising heterocyclic system.

The imidazo[2,1-b]thiazole core, a fused five-membered heterocyclic ring system, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for the development of novel therapeutic agents. This comparison guide collates and analyzes the efficacy of different substituted imidazo[2,1-b]thiazole isomers, drawing upon a range of in vitro studies to highlight structure-activity relationships and potential therapeutic applications.

Anticancer Activity: A Prominent Therapeutic Avenue

A significant body of research has focused on the anticancer properties of imidazo[2,1-b]thiazole derivatives. These compounds have been shown to exhibit potent cytotoxic effects against a variety of human cancer cell lines, often through mechanisms involving cell cycle arrest and apoptosis induction.

Comparative Cytotoxicity of Imidazo[2,1-b]thiazole Derivatives

The following table summarizes the in vitro anticancer activity of selected imidazo[2,1-b]thiazole derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Series 1: Aryl Hydrazones
9iImidazo[2,1-b]thiazole-based aryl hydrazoneMDA-MB-231 (Breast)1.65[1]
9mImidazo[2,1-b]thiazole-based aryl hydrazoneMDA-MB-231 (Breast)1.12[1]
Series 2: Benzimidazole Conjugates
6dImidazo[2,1-b]thiazole-benzimidazole conjugateA549 (Lung)1.08[2]
Series 3: General Derivatives
15, 16, 18, 22, 26-28, 31Variously substituted imidazo[2,1-b]thiazolesA375P (Melanoma)Potency superior to sorafenib[3]
26Substituted imidazo[2,1-b]thiazoleMelanoma Cell LinesSub-micromolar[3]
27Substituted imidazo[2,1-b]thiazoleMelanoma Cell LinesSub-micromolar[3]
Series 4: Pyrazole Moieties
2a, 4-6(a)Imidazo[2,1-b]thiazoles with pyrazole moietiesCNS SNB-75, Renal UO-31Increased potency at 10 µM[4]

Mechanism of Anticancer Action: Cell Cycle Arrest and Apoptosis

Several studies have delved into the mechanisms underlying the anticancer effects of imidazo[2,1-b]thiazole derivatives. For instance, compounds 9i and 9m were found to induce cell cycle arrest in the G0/G1 phase in MDA-MB-231 breast cancer cells.[1] Further biological assays, including Annexin V-FITC/propidium iodide staining, confirmed that these compounds trigger apoptosis.[1] Similarly, the imidazo[2,1-b]thiazole-benzimidazole conjugate 6d was shown to arrest the cell cycle at the G2/M phase in A549 lung cancer cells and inhibit tubulin polymerization, a key process in cell division.[2]

anticancer_mechanism cluster_drug Imidazo[2,1-b]thiazole Derivative cluster_cell Cancer Cell Drug Compound 9i / 9m G0G1 G0/G1 Phase Arrest Drug->G0G1 Induces Apoptosis Apoptosis Induction G0G1->Apoptosis Leads to

Caption: Mechanism of action for imidazo[2,1-b]thiazole-based aryl hydrazones.

Antimicrobial and Anti-inflammatory Activities

Beyond their anticancer potential, imidazo[2,1-b]thiazole derivatives have also been investigated for their antimicrobial and anti-inflammatory properties.

Antimicrobial Efficacy

Various derivatives have shown activity against a range of bacterial and fungal strains. For example, newly synthesized imidazole-fused imidazo[2,1-b][2][3][5]thiadiazole analogues demonstrated strong antifungal activity, particularly against Candida albicans.[6] Compound 21a from this series exhibited a minimal inhibitory concentration (MIC50) of 0.16 μg/mL against C. albicans, which was significantly more potent than the control drugs gatifloxacin and fluconazole.[6] Other studies have reported slight to moderate activity against bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.[7]

Anti-inflammatory Potential

A series of imidazo[2,1-b]thiazole analogs were designed and synthesized as selective cyclooxygenase-2 (COX-2) inhibitors, a key target for anti-inflammatory drugs.[8] Compound 6a in this series, N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine, emerged as a potent and selective COX-2 inhibitor with an IC50 value of 0.08 µM and a high selectivity index.[8]

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Imidazo[2,1-b]thiazole Derivatives Purification Purification and Structural Characterization Synthesis->Purification Anticancer Anticancer Screening (e.g., MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Purification->Antimicrobial AntiInflammatory Anti-inflammatory Screening (e.g., COX Inhibition Assay) Purification->AntiInflammatory IC50 Determination of IC50 / MIC Values Anticancer->IC50 Antimicrobial->IC50 AntiInflammatory->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: General experimental workflow for evaluating imidazo[2,1-b]thiazole derivatives.

Experimental Protocols

The evaluation of the biological activities of imidazo[2,1-b]thiazole derivatives typically involves a series of standardized in vitro assays.

In Vitro Anticancer Evaluation
  • Cell Lines and Culture: Human cancer cell lines (e.g., A375P, MDA-MB-231, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator with 5% CO2 at 37°C.

  • Cytotoxicity Assay (MTT Assay):

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours.

    • The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated, and the IC50 values are determined from dose-response curves.

  • Cell Cycle Analysis:

    • Cells are treated with the test compounds for a defined period.

    • The cells are then harvested, washed, and fixed in cold ethanol.

    • After fixation, the cells are stained with a DNA-binding dye (e.g., propidium iodide) in the presence of RNase.

    • The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

In Vitro Antimicrobial Susceptibility Testing
  • Microorganisms: Standard strains of bacteria and fungi are used.

  • Broth Microdilution Method (for MIC determination):

    • Serial dilutions of the test compounds are prepared in a suitable broth medium in 96-well microtiter plates.

    • A standardized inoculum of the microorganism is added to each well.

    • The plates are incubated under appropriate conditions for the specific microorganism.

    • The minimal inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

In Vitro COX Inhibition Assay
  • Enzyme Source: Purified ovine COX-1 and COX-2 enzymes are used.

  • Assay Principle: The assay measures the initial rate of O2 uptake by the COX enzyme using a chromogenic substrate.

  • Procedure:

    • The test compounds are pre-incubated with the COX enzyme.

    • The reaction is initiated by the addition of arachidonic acid.

    • The rate of reaction is monitored spectrophotometrically.

    • The IC50 values for COX-1 and COX-2 inhibition are calculated from the dose-response curves.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal of 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde

Safeguarding the Laboratory: Proper Disposal of 6-Methylimidazo[2,1-b][1][2]thiazole-5-carbaldehyde

For Immediate Release: This document provides essential, immediate safety and logistical information for the proper disposal of 6-Methylimidazo[2,1-b][1][2]thiazole-5-carbaldehyde. Tailored for researchers, scientists, and drug development professionals, this guide outlines procedural, step-by-step instructions to ensure the safety of laboratory personnel and adherence to environmental regulations. By providing value beyond the product itself, this information aims to be the preferred source for laboratory safety and chemical handling, building deep trust within the scientific community.

Hazard Assessment and Personal Protective Equipment (PPE)

The primary hazards associated with thiazole derivatives and aldehydes include potential skin and eye irritation, respiratory irritation, and potential toxicity if swallowed or in contact with skin.[1][2][3][4][5][6] Therefore, stringent adherence to safety protocols is mandatory.

Table 1: Hazard Identification and Required Personal Protective Equipment

Hazard CategoryPotential RisksRequired PPE
Health Hazards Causes skin irritation.[1] Causes serious eye irritation/damage.[1][5] May cause respiratory irritation.[1][6] Harmful if swallowed.[1]- Nitrile or other chemically resistant gloves. - Safety glasses with side shields or chemical splash goggles.[2][7] - Standard laboratory coat. - Use in a well-ventilated area or chemical fume hood.
Environmental Hazards Potentially harmful to aquatic life with long-lasting effects.[1]Avoid release to the environment. Do not let the product enter drains.[1][4]
Chemical Hazards Aldehydes can be reactive with amines, strong acids, and oxidizing agents.[2]Segregate from incompatible materials during storage and disposal.[2][8][9]

Step-by-Step Disposal Protocol

The primary route for the disposal of 6-Methylimidazo[2,1-b][1][2]thiazole-5-carbaldehyde is through an approved hazardous waste disposal service.[1] Adherence to all national and local regulations is mandatory.

Step 1: Waste Collection

  • Solid Waste: Unused or expired solid 6-Methylimidazo[2,1-b][1][2]thiazole-5-carbaldehyde should be collected in its original container or a clearly labeled, compatible, and sealable hazardous waste container.[2][8]

  • Liquid Waste: Solutions containing the compound must be collected in a designated hazardous liquid waste container.[1] Do not mix with incompatible waste streams.[1][8] The container should be clearly labeled with the chemical name and approximate concentration.[1]

  • Contaminated Materials: All items contaminated with the compound, such as gloves, pipette tips, and absorbent paper, must be collected as solid hazardous waste.[2][4] These items should be placed in a sealed bag before being deposited into the solid waste container.[2]

Step 2: Labeling and Storage

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "6-Methylimidazo[2,1-b][1][2]thiazole-5-carbaldehyde," and any known hazard symbols.[3][8]

  • Waste containers must be kept tightly closed except when adding waste.[2][8][9]

  • Store waste containers in a designated, well-ventilated, and secure waste accumulation area.[1]

  • Ensure liquid waste containers are placed in secondary containment to prevent spills.[2][8]

  • Segregate the waste from incompatible materials, particularly strong acids, bases, and oxidizing agents.[2][4][9]

Step 3: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.[3][8]

  • Provide all necessary documentation, including the waste manifest, to ensure a proper chain of custody.[4]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.[1][3]

  • Control Ignition Sources: If the substance is in a flammable solvent, extinguish all nearby sources of ignition.[3]

  • Containment:

    • For minor solid spills , carefully sweep or scoop the material into a labeled container for disposal, avoiding dust generation.[1][5]

    • For minor liquid spills , use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[3][4] Do not use combustible materials like paper towels for the main spill.[3]

  • Cleanup: Collect all contaminated absorbent material and place it in a sealed, labeled hazardous waste container.[1][2][3] Thoroughly clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.[1][2][3]

  • Reporting: Report the incident to your laboratory supervisor and your institution's EHS department in accordance with your institution's policies.[1][3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 6-Methylimidazo[2,1-b][1][2]thiazole-5-carbaldehyde.

Gcluster_0Start: Identify Wastecluster_1Waste Characterizationcluster_2Collectioncluster_3Storage & Handlingcluster_4Final DisposalA6-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde WasteBSolid, Liquid, orContaminated Material?A->BCSolid HazardousWaste ContainerB->CSolidDLiquid HazardousWaste ContainerB->DLiquidESolid HazardousWaste Container(Double-bagged)B->EContaminatedMaterialFLabel Container:'Hazardous Waste'+ Chemical NameC->FD->FE->FGStore in Designated,Secure, Ventilated AreaF->GHUse SecondaryContainment for LiquidsG->HISegregate fromIncompatiblesG->IJContact EHS forWaste PickupH->JI->J

Caption: Disposal workflow for 6-Methylimidazo[2,1-b][1][2]thiazole-5-carbaldehyde.

Disclaimer: This guide is based on general principles for hazardous chemical waste disposal and information on analogous compounds. Always consult your institution's specific safety protocols and Environmental Health and Safety (EHS) department for definitive guidance and to ensure compliance with all local, state, and federal regulations.

Personal protective equipment for handling 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Essential Safety and Operational Guide for 6-Methylimidazo[2,1-b][1][2]thiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for handling 6-Methylimidazo[2,1-b][1][2]thiazole-5-carbaldehyde. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the safety protocols for structurally similar molecules, particularly other thiazole and aldehyde derivatives.[1][3][4] Adherence to these procedures is critical for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the use of appropriate personal protective equipment is mandatory. The following table summarizes the recommended PPE for handling 6-Methylimidazo[2,1-b][1][2]thiazole-5-carbaldehyde.

PPE Category Item Standard/Specification Purpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against splashes and airborne particles.[1]
Face ShieldWorn over safety gogglesRecommended for handling large quantities or when there is a significant risk of splashing.[1][3]
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact with a broad range of chemicals.[1][3] For prolonged contact, consider double-gloving or using thicker, chemical-resistant gloves.[2][3]
Body Protection Laboratory CoatLong-sleeved, flame-retardant recommendedProtects skin and personal clothing from contamination.[1]
Respiratory Protection N95 or N100 RespiratorNIOSH-approvedRequired when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[3]
Footwear Closed-toe shoes-Protects feet from spills.[3]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ventilation: Always handle 6-Methylimidazo[2,1-b][1][2]thiazole-5-carbaldehyde in a well-ventilated area, preferably inside a chemical fume hood.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5]

  • Review Safety Data: Before beginning work, review the available safety information for similar compounds and have the institutional environmental health and safety (EHS) department's contact information on hand.

2. Handling the Compound:

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE at all times.[2]

  • Minimize Dust and Aerosols: Handle the compound in a manner that minimizes the generation of dust and aerosols.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2] Do not eat, drink, or smoke in the work area.[6]

3. Storage:

  • Container: Store the compound in a tightly closed and properly labeled container.

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

4. In Case of a Spill:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.[6]

  • Cleanup: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it into a suitable, sealed container for disposal.[4][5] Avoid creating dust.

  • Reporting: Report the spill to the laboratory supervisor and the institutional EHS department.

Disposal Plan

Proper disposal of 6-Methylimidazo[2,1-b][1][2]thiazole-5-carbaldehyde and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Chemical Waste: All solid waste contaminated with the compound, including used gloves, absorbent materials from spills, and empty containers, should be collected in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is used in a solution, the liquid waste should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.

2. Container Management:

  • Labeling: All waste containers must be accurately labeled with the chemical name and associated hazards.

  • Closure: Keep waste containers tightly closed when not in use.

3. Disposal Procedure:

  • EHS Contact: Contact your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal procedures.

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Workflow for Safe Handling

Workflow for Handling 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehydecluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & Storagecluster_disposalDisposalprep_ppeDon Appropriate PPEprep_setupSet up in Chemical Fume Hoodprep_ppe->prep_setupprep_emergencyVerify Emergency Equipment Accessibilityprep_setup->prep_emergencyhandle_weighWeigh/Measure Compoundprep_emergency->handle_weighProceed to Handlinghandle_reactionPerform Experimental Procedurehandle_weigh->handle_reactioncleanup_decontaminateDecontaminate Work Areahandle_reaction->cleanup_decontaminateAfter Experimentdispose_segregateSegregate Wastehandle_reaction->dispose_segregateGenerate Wastecleanup_storeStore Compound Properlycleanup_decontaminate->cleanup_storecleanup_store->dispose_segregateAs Neededdispose_labelLabel Waste Containerdispose_segregate->dispose_labeldispose_contactContact EHS for Pickupdispose_label->dispose_contact

Caption: Workflow for the safe handling of 6-Methylimidazo[2,1-b][1][2]thiazole-5-carbaldehyde.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.